Isopropyl 3-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANDBVAFPVUVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342077 | |
| Record name | Isopropyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53631-77-9 | |
| Record name | Isopropyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isopropyl 3-hydroxybenzoate chemical properties
An In-depth Technical Guide to Isopropyl 3-hydroxybenzoate: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 3-hydroxybenzoate (CAS No. 53631-77-9) is an organic ester with significant potential in pharmaceutical and materials science, stemming from its structural relationship to 3-hydroxybenzoic acid, a well-known synthetic intermediate. This technical guide offers a comprehensive analysis of its chemical properties, a detailed protocol for its synthesis via Fischer-Speier esterification, and an expert-driven prediction of its spectroscopic profile. By integrating data from structurally analogous compounds with fundamental chemical principles, this document serves as a crucial resource for researchers, providing the foundational knowledge required to synthesize, characterize, and safely handle Isopropyl 3-hydroxybenzoate in a laboratory setting, thereby enabling its exploration in drug development and other advanced applications.
Molecular Identity and Structural Analysis
Isopropyl 3-hydroxybenzoate is an aromatic compound characterized by three key functional groups: a benzene ring, a phenolic hydroxyl (-OH) group at position 3, and an isopropyl ester (-COOCH(CH₃)₂) group at position 1. This unique arrangement dictates its chemical behavior, solubility, and potential for biological activity. The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, while the isopropyl ester moiety increases its lipophilicity compared to its parent carboxylic acid.
Table 1: Chemical Identifiers and Structural Details
| Parameter | Value | Source |
| CAS Number | 53631-77-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| InChI Key | VANDBVAFPVUVNX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)OC(=O)C1=CC(=CC=C1)O | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Physicochemical Properties
While specific experimental data for Isopropyl 3-hydroxybenzoate is not extensively documented in public literature, its properties can be reliably inferred from qualitative descriptions and data from its structural isomers, such as Isopropyl 4-hydroxybenzoate (Isopropylparaben).
Table 2: Known and Inferred Physicochemical Properties
| Property | Description / Value | Comments and Comparative Data |
| Appearance | Colorless to pale yellow liquid. | This is a commonly reported qualitative description.[4] |
| Odor | Pleasant, fruity. | Typical for many medium-chain alkyl esters.[4] |
| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, acetone). Limited solubility in water. | The isopropyl group imparts significant nonpolar character.[4] Isopropylparaben (the 4-hydroxy isomer) has an estimated water solubility of 690 mg/L at 25°C.[5] |
| Boiling Point | Not available. | For comparison: Isopropylparaben has an estimated boiling point of 286-287 °C at 760 mmHg.[5] |
| Melting Point | Not applicable (liquid at STP). | For comparison: Isopropylparaben is a solid with a melting point of 84-86 °C. The meta-position of the hydroxyl group in Isopropyl 3-hydroxybenzoate disrupts crystal lattice packing, resulting in a lower melting point. |
| LogP (o/w) | Not available. | For comparison: The estimated LogP for Isopropylparaben is 2.75, indicating moderate lipophilicity.[5] A similar value is expected for the 3-hydroxy isomer. |
Synthesis and Purification: Fischer-Speier Esterification
The most direct and reliable method for preparing Isopropyl 3-hydroxybenzoate is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the condensation of 3-hydroxybenzoic acid with isopropanol.[6][7] The causality behind this choice is its efficiency and use of readily available, inexpensive reagents. To ensure a high yield, the equilibrium must be shifted towards the product. This is achieved by using an excess of one reactant (typically the alcohol, isopropanol) and/or by removing the water byproduct as it forms, often through azeotropic distillation.[8][9]
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for Isopropyl 3-hydroxybenzoate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and purity.
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol).
-
Reagent Addition: Add isopropanol (e.g., 90 mL, ~1.5 mol). The large excess of isopropanol serves as both reactant and solvent, driving the reaction equilibrium forward.[8]
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the 3-hydroxybenzoic acid spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup - Quenching and Neutralization: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 150 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure Isopropyl 3-hydroxybenzoate.
Predicted Spectroscopic Profile
No experimentally derived spectra for Isopropyl 3-hydroxybenzoate are readily available. The following profile is expertly predicted based on its chemical structure and comparison with analogous compounds like methyl 3-hydroxybenzoate, ethyl 3-hydroxybenzoate, and isopropyl benzoate.[10][11][12]
-
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
δ 7.60-7.50 (m, 2H): Aromatic protons ortho to the ester group.
-
δ 7.35-7.25 (t, 1H): Aromatic proton para to the ester group.
-
δ 7.15-7.05 (m, 1H): Aromatic proton ortho to the hydroxyl group.
-
δ 5.25 (sept, 1H): Methine proton (-CH) of the isopropyl group.
-
δ 5.0 (s, 1H, broad): Phenolic hydroxyl proton (-OH). Signal may be broad and its position is concentration-dependent.
-
δ 1.35 (d, 6H): Methyl protons (-CH₃) of the isopropyl group.
-
-
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
δ ~166: Ester carbonyl carbon (C=O).
-
δ ~155: Aromatic carbon attached to the hydroxyl group (C-OH).
-
δ ~131: Aromatic carbon attached to the ester group (C-COOR).
-
δ ~129: Aromatic C-H carbon.
-
δ ~122: Aromatic C-H carbon.
-
δ ~117: Aromatic C-H carbon.
-
δ ~69: Isopropyl methine carbon (-CH).
-
δ ~22: Isopropyl methyl carbons (-CH₃).
-
-
Infrared (IR) Spectroscopy (Predicted, Liquid Film):
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2980 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.
-
~1715 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1600, 1585 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the ester.
-
-
Mass Spectrometry (EI-MS, Predicted):
-
m/z 180: Molecular ion peak [M]⁺.
-
m/z 138: Loss of propene (C₃H₆), [M - 42]⁺.
-
m/z 121: Loss of the isopropoxy group (-OCH(CH₃)₂), forming the 3-hydroxybenzoyl cation. This is often a prominent peak in benzoate esters.
-
Chemical Reactivity and Potential Applications
The reactivity of Isopropyl 3-hydroxybenzoate is governed by its three functional regions, making it a versatile intermediate for further chemical modification.
Caption: Key reactivity sites of Isopropyl 3-hydroxybenzoate.
-
Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. Its mild acidity allows it to be deprotonated by a suitable base.
-
Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group, while the ester is a deactivating, meta-directing group. Electrophilic aromatic substitution will be directed to positions 2, 4, and 6, with the outcome depending on the specific reaction conditions.
-
Ester Group: Susceptible to nucleophilic attack. It can be hydrolyzed back to 3-hydroxybenzoic acid under acidic or basic conditions, or undergo transesterification in the presence of another alcohol and a catalyst.[13]
Applications in Drug Development
While Isopropyl 3-hydroxybenzoate itself is not a widely commercialized drug, its structural motifs are of high interest. Hydroxybenzoic acid esters (parabens) are well-known for their antimicrobial properties.[6][14] Furthermore, related phenolic compounds exhibit significant biological activities. For instance, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, a structurally related molecule, has been shown to protect vascular cells by mitigating oxidative stress and ferroptosis, suggesting potential applications in cardiovascular disease.[15] The antioxidant and anti-inflammatory activities common to many phenolic compounds present opportunities for using Isopropyl 3-hydroxybenzoate as a scaffold or lead compound in drug discovery programs.[6]
Safety and Handling
Specific GHS and toxicology data for Isopropyl 3-hydroxybenzoate are not available. The following hazard assessment is inferred from data on analogous compounds, Methyl 3-hydroxybenzoate and Isopropyl 4-hydroxybenzoate.[16][17]
-
Inferred GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
-
-
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
References
-
The Good Scents Company. isopropyl paraben. [Link]
-
PubChem. Isopropanol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Wang, J., et al. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. National Center for Biotechnology Information. [Link]
-
Chemchart. Isopropyl 3-hydroxybenzoate (53631-77-9). [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
- Google Patents.
- Google Patents.
-
Kumar, N., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
-
Wikipedia. Methylparaben. [Link]
-
Wikipedia. Isopropylparaben. [Link]
-
PubChem. Isopropylparaben. National Center for Biotechnology Information. [Link]
-
NIST WebBook. Ethyl 3-hydroxybenzoate. [Link]
-
University of Manitoba. Experiment 10: Fischer Esterification. [Link]
-
Lakeram, M., et al. (2006). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. PubMed. [Link]
-
ResearchGate. Chemical structure of p-hydroxybenzoate esters. [Link]
-
Trade Science Inc. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]
-
ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?[Link]
-
University of Scranton. Experiment 22 – The Fischer Esterification. [Link]
-
International Journal for Research & Development in Technology. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
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- 1. 53631-77-9 Cas No. | Isopropyl 3-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]
- 2. 53631-77-9|Isopropyl 3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. Isopropyl 3-hydroxybenzoate (53631-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. CAS 53631-77-9: Benzoic acid, 3-hydroxy-, 1-methylethyl es… [cymitquimica.com]
- 5. isopropyl paraben, 4191-73-5 [thegoodscentscompany.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. athabascau.ca [athabascau.ca]
- 9. tsijournals.com [tsijournals.com]
- 10. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [chemicalbook.com]
- 11. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 12. Isopropyl Benzoate(939-48-0) 13C NMR spectrum [chemicalbook.com]
- 13. Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
Technical Monograph: Isopropyl 3-Hydroxybenzoate
Isopropanol 3-Hydroxybenzoate Technical Guide
CAS Number: 53631-77-9[1][2]
Executive Summary
Isopropyl 3-hydroxybenzoate (CAS 53631-77-9) is the isopropyl ester of 3-hydroxybenzoic acid. Distinct from its widely used isomer, isopropyl 4-hydroxybenzoate (Isopropylparaben), this meta-substituted phenolic ester serves as a specialized intermediate in organic synthesis and medicinal chemistry. Its primary utility lies in structure-activity relationship (SAR) studies where modulating lipophilicity (
Chemical Identity & Physical Properties
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | Propan-2-yl 3-hydroxybenzoate |
| Common Name | Isopropyl 3-hydroxybenzoate; Isopropyl m-hydroxybenzoate |
| CAS Number | 53631-77-9 |
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| SMILES | CC(C)OC(=O)c1cccc(O)c1 |
| InChI Key | VANDBVAFPVUVNX-UHFFFAOYSA-N |
Physical & Chemical Constants
Note: Experimental data for the meta-isomer is less ubiquitous than the para-isomer. Values below represent a synthesis of supplier data and computational predictions validated against structural analogs.
| Property | Value / Description | Source/Note |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Supplier Data |
| Melting Point | < 50 °C (Predicted); Likely supercooled liquid at RT | vs. Ethyl ester MP 72°C |
| Boiling Point | ~280–285 °C (at 760 mmHg) | Predicted based on Ethyl ester BP |
| Solubility | Soluble in alcohols, DCM, EtOAc. Low water solubility.[1] | Lipophilic isopropyl group |
| LogP (Oct/Water) | ~2.74 | Calculated (ClogP) |
| pKa (Phenolic OH) | ~9.2 | Typical for phenol esters |
Synthesis & Manufacturing Protocol
Strategic Route: Acid-Catalyzed Fischer Esterification
While acyl chloride routes are possible, they require protection of the phenolic hydroxyl group to prevent self-polymerization. The most robust, atom-economical method for laboratory to pilot scale is direct Fischer esterification using a Dean-Stark apparatus to drive the equilibrium.
Reagents & Materials
-
Precursor: 3-Hydroxybenzoic acid (99% purity)
-
Solvent/Reactant: Isopropanol (Anhydrous, excess)
-
Catalyst: Sulfuric Acid (
, conc.) or -Toluenesulfonic acid (PTSA) -
Solvent (Entrainer): Toluene (optional, for azeotropic water removal)
Step-by-Step Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 3-Hydroxybenzoic acid (13.8 g, 100 mmol) and Isopropanol (150 mL).
-
Catalyst Addition: Cautiously add concentrated
(1.0 mL) dropwise while stirring.-
Note: If using Toluene as an entrainer, add 100 mL Toluene here to lower the boiling point of the azeotrope.
-
-
Reflux: Heat the mixture to reflux (approx. 85-90 °C internal temp). Monitor water collection in the Dean-Stark trap.
-
Reaction Monitoring: Continue reflux for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting acid (
) should disappear; product ( ) appears. -
Workup:
-
Cool reaction mixture to room temperature.
-
Concentrate in vacuo to remove excess isopropanol.
-
Dissolve residue in Ethyl Acetate (200 mL).
-
Wash 1: Saturated
(2 x 100 mL) to remove unreacted acid. Caution: Gas evolution. -
Wash 2: Brine (1 x 100 mL).
-
Dry: Over anhydrous
or .
-
-
Purification:
-
Filter and concentrate under reduced pressure.
-
If the product is an oil, high-vacuum distillation is recommended for >98% purity.
-
If solid, recrystallize from Hexane/EtOAc.
-
Synthesis Workflow Visualization
Figure 1: Process Flow Diagram for the acid-catalyzed Fischer esterification of 3-hydroxybenzoic acid.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
-
1H NMR (400 MHz, CDCl3):
-
1.35 (d, 6H,
Hz, Isopropryl ) -
5.25 (sept, 1H,
Hz, Isopropyl ) -
6.5–7.5 (br s, 1H, Phenolic
, exchangeable) - 7.05 (m, 1H, Ar-H , position 4)
- 7.30 (t, 1H, Ar-H , position 5)
- 7.55 (m, 1H, Ar-H , position 6)
- 7.60 (m, 1H, Ar-H , position 2)
-
1.35 (d, 6H,
-
IR Spectroscopy (ATR):
-
3300–3400
(Broad, O-H stretch) -
1690–1710
(Strong, C=O ester stretch) -
1200–1300
(C-O stretch)
-
Applications in Drug Development & Research
Medicinal Chemistry: Lipophilic Scanning
In drug discovery, Isopropyl 3-hydroxybenzoate serves as a critical "probe" molecule. When optimizing a lead compound containing a phenolic ester moiety, researchers switch from Methyl
-
Lipophilicity (
): The isopropyl group adds significant hydrophobicity compared to methyl esters, potentially improving membrane permeability. -
Metabolic Stability: The branched isopropyl group can sterically hinder esterases, potentially increasing the half-life (
) of the prodrug compared to straight-chain esters.
Preservative Efficacy (Paraben Analogs)
While the 4-hydroxy isomers (parabens) are industry standards, the 3-hydroxy isomers are investigated for:
-
Differential Selectivity: Testing against specific microbial strains where parabens fail.
-
Safety Profiling: Understanding if the meta-substitution mitigates the estrogenic activity often associated with para-substituted phenols.
R&D Decision Logic
Figure 2: SAR Logic Flow illustrating the selection of Isopropyl 3-hydroxybenzoate in lead optimization.
Safety & Handling (MSDS Highlights)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)[2]
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 53631-77-9. Retrieved from [Link]
-
Katavic, S., et al. (2023). "In vitro assessment of the antioxidative, toxicological and antimicrobial properties of battery of parabens." Drug and Chemical Toxicology. (Contextual reference for hydroxybenzoate ester methodology). Retrieved from [Link]
Sources
An In-Depth Technical Guide to Isopropyl 3-Hydroxybenzoate for Advanced Research Applications
Introduction: Isopropyl 3-hydroxybenzoate is a benzoate ester of significant interest within the scientific community. While its structural isomer, isopropyl 4-hydroxybenzoate (isopropylparaben), is widely known for its application as a preservative in cosmetics and pharmaceuticals, the 3-hydroxy isomer presents a unique scaffold for chemical synthesis and drug discovery.[1][2][3] The specific placement of the hydroxyl and ester functional groups allows for differential reactivity and unique molecular interactions, making it a valuable building block for novel compounds. This guide provides a comprehensive technical overview of isopropyl 3-hydroxybenzoate, focusing on its core molecular properties, synthesis, analytical characterization, and potential applications for researchers and drug development professionals.
Core Molecular Profile
A foundational understanding of a compound's physicochemical properties is critical for its effective application in research. The molecular weight and structural attributes of isopropyl 3-hydroxybenzoate dictate its reactivity, solubility, and spectroscopic behavior.
The molecular weight of isopropyl 3-hydroxybenzoate is 180.203 g/mol .[4][5] This value is derived from its chemical formula, C10H12O3.[4][6]
Chemical Structure
The structure of isopropyl 3-hydroxybenzoate features a benzene ring substituted with a hydroxyl group at the meta-position (C3) and an isopropyl ester group at the C1 position.
Sources
- 1. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Isopropyl 3-hydroxybenzoate (53631-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Isopropylparaben - Wikipedia [en.wikipedia.org]
- 6. Isopropyl 4-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]
Isopropyl 3-hydroxybenzoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Isopropyl 3-hydroxybenzoate
Introduction
Isopropyl 3-hydroxybenzoate is an organic ester compound with applications in chemical synthesis and potentially as a building block in the development of pharmaceuticals and other specialty chemicals. As an isomer of the more commonly known parabens (esters of 4-hydroxybenzoic acid), its synthesis requires a strategic approach to ensure regioselectivity and purity. This guide provides a detailed examination of the primary synthesis pathway, focusing on the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural steps, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Primary Synthesis Pathway: Fischer-Speier Esterification
The most direct and classical approach for synthesizing Isopropyl 3-hydroxybenzoate is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between 3-hydroxybenzoic acid and isopropanol.[1] The reaction is an equilibrium process, and successful synthesis hinges on manipulating reaction conditions to favor the formation of the ester product.[2][3]
Reaction Mechanism: A Step-by-Step Analysis
The Fischer esterification proceeds through a series of reversible steps involving a nucleophilic acyl substitution mechanism.[2][4]
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 3-hydroxybenzoic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[2][4]
-
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of isopropanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[2][4]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is a critical step that converts a poor leaving group (-OH) into a good leaving group (H₂O).[2]
-
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated ester.
-
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, isopropyl 3-hydroxybenzoate, and regenerate the acid catalyst.[2]
Caption: Fischer-Speier esterification pathway for Isopropyl 3-hydroxybenzoate.
Experimental Protocol: A Self-Validating System
This protocol outlines a standard laboratory procedure for the synthesis of isopropyl 3-hydroxybenzoate. The rationale for each step is provided to ensure a comprehensive understanding of the process.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purpose |
| 3-Hydroxybenzoic Acid | 138.12 | 13.81 g | 1.0 | Starting Material |
| Isopropanol (IPA) | 60.10 | 90 mL (~70.8 g) | ~11.8 | Reactant & Solvent |
| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | ~0.18 | Catalyst |
| Saturated NaHCO₃ soln. | - | As needed | - | Neutralization |
| Diethyl Ether | - | As needed | - | Extraction Solvent |
| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |
| Toluene | - | As needed | - | Recrystallization |
Step-by-Step Methodology
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.81 g (0.10 mol) of 3-hydroxybenzoic acid and 90 mL of isopropanol.
-
Rationale : Isopropanol is used in large excess to act as both the reactant and the solvent. According to Le Chatelier's principle, this drives the equilibrium towards the formation of the ester product.[5]
-
-
Catalyst Addition : While stirring, carefully add 1.0 mL of concentrated sulfuric acid to the mixture through the top of the condenser.
-
Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours.
-
Rationale : Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent (isopropanol) without loss of material.
-
-
Cooling and Quenching : After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing 150 mL of cold deionized water.
-
Rationale : Cooling prevents vigorous, uncontrolled reactions during the subsequent neutralization step. Dilution with water prepares the mixture for extraction.
-
-
Extraction and Neutralization : Extract the aqueous mixture with 3 x 50 mL portions of diethyl ether. Combine the organic layers and wash them with 2 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 1 x 50 mL of brine.
-
Rationale : Diethyl ether is used to extract the less polar ester product from the aqueous phase. The NaHCO₃ wash is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted 3-hydroxybenzoic acid by converting it to its water-soluble sodium salt.[6] The brine wash removes residual water from the organic layer.
-
-
Drying and Solvent Removal : Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Rationale : Anhydrous MgSO₄ removes trace amounts of water from the organic phase. Rotary evaporation efficiently removes the low-boiling solvent to yield the crude product.
-
-
Purification : Recrystallize the crude solid product from a minimal amount of hot toluene or a toluene/hexane mixture to yield pure isopropyl 3-hydroxybenzoate as a crystalline solid.
-
Rationale : Recrystallization is a purification technique that separates the desired product from impurities based on differences in solubility, resulting in a product of high purity.
-
Alternative Pathway: Acyl Chloride Intermediate
An alternative, non-equilibrium-based method involves a two-step process. This pathway often results in higher yields as it avoids the formation of water and the reversibility of the Fischer esterification.
-
Formation of 3-Hydroxybenzoyl Chloride : 3-hydroxybenzoic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive acyl chloride intermediate.[7][8]
-
Esterification : The resulting 3-hydroxybenzoyl chloride is then reacted directly with isopropanol. This reaction is rapid, irreversible, and typically does not require an acid catalyst. A non-nucleophilic base like pyridine is often added to neutralize the HCl byproduct.
Caption: Two-step synthesis via an acyl chloride intermediate.
This method is particularly advantageous for sterically hindered alcohols or when the carboxylic acid is sensitive to strong acidic conditions.[7] However, it involves harsher reagents like thionyl chloride, which requires more stringent handling precautions.
Conclusion
The synthesis of isopropyl 3-hydroxybenzoate is most commonly and efficiently achieved via the Fischer-Speier esterification of 3-hydroxybenzoic acid with isopropanol. The success of this equilibrium-driven reaction relies on the use of an acid catalyst and an excess of the alcohol reactant to maximize the yield. Proper work-up, including neutralization and extraction, followed by recrystallization, is essential for obtaining a pure product. For syntheses requiring higher yields or for substrates incompatible with strong acids, an alternative pathway through an acyl chloride intermediate offers a robust, albeit more complex, solution. The choice of pathway ultimately depends on the desired scale, purity requirements, and available laboratory resources.
References
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-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. (2022-11-16). Available at: [Link]
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Fischer Esterification - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . Indo American Journal of Pharmaceutical Research. (2024-06-30). Available at: [Link]
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synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... | Download Scientific Diagram . ResearchGate. Available at: [Link]
- CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents. Google Patents.
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ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester . CABI Digital Library. Available at: [Link]
-
Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst . SciSpace. Available at: [Link]
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(PDF) A review on synthesis of paraben and applications of preservatives . ResearchGate. Available at: [Link]
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Fischer–Speier esterification - Wikipedia . Wikipedia. Available at: [Link]
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A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid . TSI Journals. Available at: [Link]
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Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts . MDPI. Available at: [Link]
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Fischer Esterification . Available at: [Link]
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Introduction: The Significance of Isopropyl 3-hydroxybenzoate
An In-depth Technical Guide to the Synthesis of Isopropyl 3-hydroxybenzoate via Fischer-Speier Esterification
This guide provides a comprehensive technical overview for the synthesis of isopropyl 3-hydroxybenzoate, a valuable compound in various research and development sectors, including pharmaceuticals and material science. We will delve into the core principles of the Fischer-Speier esterification, present a field-proven experimental protocol, and discuss critical aspects of purification, characterization, and process optimization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology.
Hydroxybenzoic acid esters are a class of compounds with significant applications ranging from preservatives in food and cosmetics to key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The esterification of 3-hydroxybenzoic acid with isopropanol yields isopropyl 3-hydroxybenzoate, a molecule whose properties can be leveraged for creating more complex derivatives or as a building block in polymer chemistry.
The primary challenge in synthesizing this molecule lies in the chemoselective esterification of the carboxylic acid group in the presence of a phenolic hydroxyl group.[2] This guide will address this challenge by presenting a detailed protocol grounded in the principles of the Fischer-Speier esterification, a cornerstone of organic synthesis.[3][4]
Theoretical Framework: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium process, and therefore, specific strategies must be employed to drive the reaction towards the formation of the ester product.[3]
Reaction Mechanism
The mechanism proceeds through a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.
The detailed mechanism for the esterification of 3-hydroxybenzoic acid with isopropanol is as follows:
-
Protonation of the Carbonyl: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The newly formed water molecule is eliminated, and the resulting intermediate is stabilized by resonance.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, isopropyl 3-hydroxybenzoate.
Caption: Mechanism of Fischer-Speier Esterification.
Driving the Equilibrium
To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This is typically accomplished by:
-
Using an Excess of a Reactant: Employing a large excess of the less expensive reactant, in this case, isopropanol, which can also serve as the reaction solvent.[4]
-
Removing Water: As water is a product, its removal as it forms will drive the reaction forward according to Le Châtelier's principle. This can be done using a Dean-Stark apparatus or by azeotropic distillation with a suitable solvent like toluene.[3][5]
Chemoselectivity with Phenolic Acids
A key consideration for 3-hydroxybenzoic acid is the presence of two reactive functional groups: the carboxylic acid and the phenolic hydroxyl. Under strongly acidic conditions, there is a risk of a competing side reaction: the etherification of the phenolic hydroxyl group.[6] However, the direct esterification of phenols is generally a much slower and less favorable reaction than the esterification of carboxylic acids under these conditions.[7] By controlling the reaction time and temperature, the esterification of the carboxylic acid can be selectively favored.
Experimental Protocol: Synthesis of Isopropyl 3-hydroxybenzoate
This protocol is designed as a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 3-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.10 | Ensure it is dry. |
| Isopropanol | 60.10 | 120 mL | 1.57 | Reagent grade, serves as reactant and solvent. |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | 0.037 | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate | - | ~150 mL | - | For neutralization. |
| Diethyl Ether | - | ~200 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | Drying agent. |
| Boiling chips | - | 2-3 | - | To ensure smooth boiling. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 13.8 g of 3-hydroxybenzoic acid and a few boiling chips.
-
Add 120 mL of isopropanol to the flask and swirl to dissolve the solid.
-
Set up a reflux condenser on the flask and place it in a heating mantle. Ensure a steady flow of cooling water through the condenser.
-
-
Catalyst Addition:
-
Carefully and slowly, add 2 mL of concentrated sulfuric acid through the top of the condenser. Swirl the flask gently to mix the contents. Caution: This addition is exothermic.
-
-
Reflux:
-
Heat the mixture to a gentle reflux. The boiling point of isopropanol is approximately 82.6 °C.
-
Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product ester will have a higher Rf value than the starting carboxylic acid.
-
-
Work-up and Isolation:
-
After the reflux period, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers in the separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (repeat until effervescence ceases to neutralize any remaining acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Caption: Experimental workflow for synthesis and purification.
Purification
The crude product, which may appear as a pale oil or solid, can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
Characterization and Quality Control
Confirming the structure and purity of the synthesized isopropyl 3-hydroxybenzoate is crucial.
| Analysis Technique | Expected Result | Rationale |
| TLC | Rf (product) > Rf (starting material) | The ester is less polar than the carboxylic acid. |
| Melting Point | Literature value for pure compound. | A sharp melting point indicates high purity. |
| FTIR (cm⁻¹) | ~3300 (broad, O-H), ~2980 (sp³ C-H), ~1715 (C=O, ester), ~1600, 1450 (C=C, aromatic), ~1250 (C-O, ester) | Appearance of the ester C=O stretch and disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹). |
| ¹H NMR | Signals for aromatic protons, a septet for the isopropyl CH, a doublet for the isopropyl CH₃, and a singlet for the phenolic OH.[8][9] | The integration and splitting patterns will be characteristic of the isopropyl ester structure. |
| ¹³C NMR | Signals for the ester carbonyl (~166 ppm), aromatic carbons, and isopropyl carbons. | Confirms the carbon framework of the molecule. |
| Mass Spec (MS) | Molecular ion peak corresponding to the mass of the product (C₁₀H₁₂O₃, M.W. 180.20 g/mol ).[10] | Confirms the molecular weight of the synthesized compound. |
Process Optimization and Alternative Approaches
While the described protocol is robust, several strategies can be employed for optimization, particularly for scaling up the reaction.
-
Catalyst Choice: While sulfuric acid is effective, solid acid catalysts like Amberlyst-15 or sulfated zirconia can simplify the work-up, as they can be removed by simple filtration.[11][12] This also reduces corrosive waste streams.
-
Water Removal: For larger-scale reactions, using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can significantly increase the yield by more effectively shifting the reaction equilibrium.
-
Alternative Reagents: An alternative approach involves activating the isopropanol first. Reacting isopropanol with thionyl chloride at low temperatures creates an intermediate that subsequently reacts with p-hydroxybenzoic acid.[13][14] This method can improve reaction efficiency and yield but involves handling the highly reactive and corrosive thionyl chloride.
Conclusion
The Fischer-Speier esterification of 3-hydroxybenzoic acid with isopropanol is an effective and accessible method for synthesizing isopropyl 3-hydroxybenzoate. Success hinges on understanding the equilibrium nature of the reaction and implementing strategies to drive product formation. Careful control over the reaction conditions ensures high chemoselectivity, favoring the desired esterification of the carboxylic acid over potential side reactions involving the phenolic hydroxyl group. The protocol detailed in this guide provides a solid foundation for researchers to produce and characterize this valuable compound with high purity.
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]
- Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.
-
Homework.Study.com. (n.d.). What will be the products of a reaction between benzoic acid and isopropyl alcohol?. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
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Gziut, K., et al. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules. Retrieved from [Link]
- Google Patents. (1998). US5808130A - Esterification of phenols.
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
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Frontiers in Microbiology. (2020). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Retrieved from [Link]
- Google Patents. (2013). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.
-
MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Pharmaciana. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Retrieved from [Link]
-
Chemchart. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9). Retrieved from [Link]
-
ResearchGate. (2021). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). Isopropylparaben. Retrieved from [Link]
-
ResearchGate. (2019). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]
- Google Patents. (2017). CN106365990A - Propyl p-hydroxybenzoate preparation method.
-
Trade Science Inc. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and vanillin. Retrieved from [Link]
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MDPI. (2020). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]
-
Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropylparaben. Retrieved from [Link]
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PubMed Central. (2021). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]
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University of Wisconsin System. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
CABI Digital Library. (2012). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Technical Guide: Solubility Profile and Solvent Selection for Isopropyl 3-Hydroxybenzoate
[1][2]
Executive Summary
Isopropyl 3-hydroxybenzoate (CAS 53631-77-9 ), also known as isopropyl m-hydroxybenzoate, is a structural isomer of the widely used preservative isopropylparaben (isopropyl 4-hydroxybenzoate).[1] While its para-isomer is ubiquitous in cosmetic and pharmaceutical databases, the meta-isomer serves primarily as a specialized intermediate in organic synthesis and fine chemical manufacturing.[1]
This guide addresses the critical data gap regarding the solubility of the 3-hydroxy isomer. Unlike the crystalline solid para-isomer (MP ~84°C), Isopropyl 3-hydroxybenzoate often presents as a viscous liquid or low-melting solid, significantly altering its dissolution kinetics and purification strategies.[1] This document synthesizes theoretical physicochemical modeling with empirical field protocols to provide a robust framework for solvent selection, extraction, and crystallization.
Physicochemical Characterization
To predict solubility behavior accurately, we must first establish the compound's fundamental properties. The meta-substitution pattern creates a distinct dipole moment and crystal lattice energy compared to the para-isomer, generally resulting in higher solubility in non-polar solvents and lower melting points.[1]
Table 1: Physicochemical Profile
| Property | Value / Description | Source/Note |
| Chemical Name | Isopropyl 3-hydroxybenzoate | IUPAC |
| CAS Number | 53631-77-9 | Distinct from 4-isomer (4191-73-5) |
| Molecular Formula | C₁₀H₁₂O₃ | MW: 180.20 g/mol |
| Physical State | Viscous liquid or Low-melting solid | Meta-isomers often have lower MPs than para |
| LogP (Octanol/Water) | ~2.21 (Predicted) | Moderately Lipophilic |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for solvent interaction |
| H-Bond Acceptors | 3 (Ester oxygens + Phenol) | Interaction with protic solvents |
| pKa | ~8.3 - 8.5 | Phenolic proton acidity |
Solubility Landscape & Solvent Selection
The solubility of Isopropyl 3-hydroxybenzoate is governed by the interplay between its lipophilic isopropyl ester tail and its hydrophilic phenolic head.[1]
Solubility Mechanism
-
Protic Solvents (Alcohols): The phenolic hydroxyl group acts as a hydrogen bond donor, while the ester carbonyl acts as an acceptor.[1] This duality makes short-chain alcohols (Methanol, Ethanol, Isopropanol) excellent solvents.[1]
-
Aprotic Polar Solvents (DMSO, DMF): Strong dipole interactions disrupt intermolecular forces, leading to high solubility (>100 mg/mL).[1]
-
Non-Polar Solvents (Hexane, Heptane): Solubility is limited.[1] While the isopropyl group provides some lipophilicity, the polar phenolic group creates immiscibility with strictly non-polar hydrocarbons, often resulting in "oiling out" rather than crystallization.
Solvent Compatibility Matrix
Data derived from structural analog analysis (Ethyl 3-hydroxybenzoate) and calculated Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvents | Solubility Rating | Application Relevance |
| Alcohols | Methanol, Ethanol, IPA | Excellent | Primary solvents for synthesis and stock solutions.[1] |
| Ketones | Acetone, MEK | Excellent | Good for rapid evaporation/concentration.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Preferred for liquid-liquid extraction (organic phase).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Standard solvent for reaction workup.[1] |
| Ethers | Diethyl Ether, THF, MTBE | Moderate/Good | THF is excellent; Ether may require larger volumes.[1] |
| Hydrocarbons | Hexane, Cyclohexane, Toluene | Poor to Moderate | Toluene is useful for recrystallization (temperature dependent).[1] Hexane is an anti-solvent. |
| Water | Water, Aqueous Buffers | Insoluble | <1 mg/mL.[1] Soluble only at high pH (as phenolate salt).[1] |
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on experimental intent.
Experimental Protocol: Determination of Saturation Solubility
Since specific literature values for the 3-isomer are scarce compared to the 4-isomer, researchers must validate solubility empirically.[1] This "Shake-Flask" protocol is the gold standard for generating self-validated data.[1]
Reagents & Equipment[2]
-
Compound: Isopropyl 3-hydroxybenzoate (>98% purity).[1]
-
Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene, Water).[1]
-
Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.
Step-by-Step Methodology
-
Preparation: Add excess Isopropyl 3-hydroxybenzoate (approx. 500 mg) to 2 mL of the target solvent in a glass vial. The mixture must have visible undissolved solid/oil to ensure saturation.
-
Equilibration: Seal vials and agitate at 25°C ± 0.5°C for 24 hours.
-
Filtration: Stop agitation and allow phases to separate (1 hour). Filter the supernatant through a pre-warmed 0.45 µm PTFE filter to remove undissolved material.
-
Quantification (Choose A or B):
-
Method A (Gravimetric): Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum dish. Evaporate solvent under vacuum/nitrogen. Weigh the residue.
-
Method B (HPLC): Dilute the filtrate 1:100 with Methanol. Inject into HPLC (C18 column, 60:40 MeOH:Water, UV @ 254 nm). Calculate concentration against a standard curve.
-
Visualization: Solubility Workflow
Figure 2: Standardized workflow for determining experimental solubility.
Applications in Synthesis and Purification
Understanding the solubility profile is crucial for the synthesis of Isopropyl 3-hydroxybenzoate from 3-hydroxybenzoic acid.[1]
Reaction Solvent
-
Toluene: Often used for azeotropic esterification (Dean-Stark trap).[1] Isopropyl 3-hydroxybenzoate is highly soluble in hot toluene, allowing for homogeneous reaction conditions.[1]
-
Excess Isopropanol: Can serve as both reagent and solvent.
Workup Strategy (Partitioning)
Due to its logP (~2.2), the compound partitions strongly into organic solvents.[1]
-
Extraction: Use Ethyl Acetate or Dichloromethane .
-
Washing: Wash the organic layer with 5% NaHCO₃ to remove unreacted 3-hydroxybenzoic acid (which forms a water-soluble salt), while the ester remains in the organic phase.[1]
-
Note: Do not use strong bases (NaOH) during washing, as this may deprotonate the phenolic hydroxyl of the product, dragging it into the aqueous phase.[1]
Recrystallization (If Solid)
If the batch solidifies (depending on purity and ambient temp):
-
Solvent System: Dissolve in minimal warm Toluene or Ethyl Acetate .
-
Anti-Solvent: Slowly add Hexane or Heptane until turbidity appears. Cool to 4°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20161, Isopropylparaben (4-isomer analog data).[1] Retrieved January 29, 2026 from [Link].[1]
-
Cheméo (2025). Chemical Properties of Benzoic acid, 3-hydroxy-, 1-methylethyl ester (CAS 53631-77-9).[1] Retrieved January 29, 2026 from [Link].[1]
-
European Chemicals Agency (ECHA). Registration Dossier for Isopropyl 4-hydroxybenzoate (Structural Analog).[1] Retrieved January 29, 2026 from [Link].[1]
An In-depth Technical Guide to the Physical State and Appearance of Isopropyl 3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3-hydroxybenzoate (CAS No. 53631-77-9), an ester of 3-hydroxybenzoic acid and isopropanol, is a compound of interest in various fields, including organic synthesis and materials science. A thorough understanding of its fundamental physical properties, such as its state and appearance at ambient conditions, is crucial for its effective handling, application, and the design of experimental protocols. This technical guide provides a comprehensive analysis of the available data on the physical characteristics of Isopropyl 3-hydroxybenzoate, addressing existing discrepancies in the literature and offering a scientifically grounded perspective based on comparative analysis with related compounds.
Molecular Structure and Its Implications on Physical State
The physical state of a molecular compound at a given temperature is primarily determined by the strength of its intermolecular forces. The structure of Isopropyl 3-hydroxybenzoate, featuring a benzene ring, a hydroxyl group, and an ester functional group, allows for a variety of intermolecular interactions.
Caption: Intermolecular forces in Isopropyl 3-hydroxybenzoate.
The key interactions influencing the physical state include:
-
Hydrogen Bonding: The presence of a hydroxyl group allows for hydrogen bonding, a strong type of intermolecular force that tends to raise the melting and boiling points.
-
Dipole-Dipole Interactions: The ester group introduces polarity, leading to dipole-dipole interactions.
-
Van der Waals Forces: The benzene ring and the isopropyl group contribute to Van der Waals forces.
The combination of these forces, particularly hydrogen bonding, suggests that Isopropyl 3-hydroxybenzoate is likely to be a solid at room temperature.
Analysis of Available Data on Physical State and Appearance
A review of available chemical literature and supplier information reveals conflicting data regarding the physical state of Isopropyl 3-hydroxybenzoate.
Evidence for a Liquid State:
One chemical supplier, CymitQuimica, describes Isopropyl 3-hydroxybenzoate as a "colorless to pale yellow liquid with a pleasant, fruity odor"[1]. However, this information is not substantiated with experimental data such as a melting point or boiling point, making it difficult to verify its accuracy under standard conditions.
Evidence for a Solid State:
In contrast, several factors point towards Isopropyl 3-hydroxybenzoate being a solid at room temperature:
-
Predicted Melting Point: Computational models from Cheméo predict a melting point of 124.61 °C (397.76 K) for Isopropyl 3-hydroxybenzoate. While this is a theoretical value, it strongly suggests a solid state at ambient temperatures.
-
Properties of Isomers: The physical properties of isomeric compounds provide strong contextual evidence. As shown in the table below, both methyl 3-hydroxybenzoate and isopropyl 4-hydroxybenzoate are solids with well-documented melting points.
| Compound | Structure | Physical State (at 25°C) | Melting Point (°C) |
| Isopropyl 3-hydroxybenzoate | Isopropyl ester of 3-hydroxybenzoic acid | Disputed | Predicted: 124.61 |
| Methyl 3-hydroxybenzoate | Methyl ester of 3-hydroxybenzoic acid | Solid | 70-72 |
| Isopropyl 4-hydroxybenzoate | Isopropyl ester of 4-hydroxybenzoic acid | Solid | 84-86 |
Given that the structural differences between these isomers are minor, it is highly probable that Isopropyl 3-hydroxybenzoate also exists as a solid at room temperature. The discrepancy in the supplier data may be due to the observation of the substance in a supercooled liquid state or the presence of impurities that depress the melting point.
Experimental Protocol for Determining Physical State and Appearance
To resolve the ambiguity, the following experimental protocol is recommended for the definitive characterization of Isopropyl 3-hydroxybenzoate's physical properties.
Objective: To determine the physical state, appearance, and melting point of a purified sample of Isopropyl 3-hydroxybenzoate.
Materials:
-
Isopropyl 3-hydroxybenzoate sample (purity >98%)
-
Melting point apparatus
-
Capillary tubes
-
Microscope
-
Spatula
-
Watch glass
Procedure:
-
Visual Inspection:
-
Place a small amount of the Isopropyl 3-hydroxybenzoate sample on a clean, dry watch glass.
-
Observe the sample at room temperature (20-25°C) under good lighting.
-
Record the physical state (e.g., crystalline solid, amorphous powder, liquid).
-
Note the color and any odor. Use a microscope to examine the crystal morphology if it is a solid.
-
-
Melting Point Determination:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
Caption: Workflow for physical characterization.
Conclusion
Based on a critical evaluation of the available data, and in consideration of the physical properties of its close structural isomers, it is most probable that Isopropyl 3-hydroxybenzoate is a solid at standard temperature and pressure . The appearance is likely to be a white or off-white crystalline solid. The description of it as a liquid should be treated with caution and may represent a non-standard observation. For any research or development application, it is imperative to experimentally verify the physical state and melting point of the specific batch of Isopropyl 3-hydroxybenzoate being used. This due diligence is a cornerstone of scientific integrity and ensures the reliability of subsequent experimental work.
References
-
Cheméo. Chemical Properties of Benzoic acid, 3-hydroxy-, 1-methylethyl ester (CAS 53631-77-9). [Link]
-
The Good Scents Company. methyl 3-hydroxybenzoate, 19438-10-9. [Link]
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A Spectroscopic Guide to Isopropyl 3-hydroxybenzoate: Structure Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 3-hydroxybenzoate, a benzoate ester of significant interest in organic synthesis and medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its structural features through an in-depth examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. By delving into the theoretical underpinnings and practical interpretation of these spectroscopic techniques, this document serves as an essential resource for scientists engaged in the synthesis, identification, and characterization of this and related molecules. Methodologies for data acquisition are detailed, and spectral data are presented with clear interpretations, establishing a foundational understanding for researchers in drug development and materials science.
Introduction: The Molecular Architecture of Isopropyl 3-hydroxybenzoate
Isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an aromatic ester characterized by a benzene ring substituted with a hydroxyl group and an isopropyl ester group at positions 3 and 1, respectively. This substitution pattern dictates the molecule's chemical reactivity and its interaction with electromagnetic radiation, giving rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of synthesized batches, crucial steps in any research and development pipeline.
This guide moves beyond a simple cataloging of spectral peaks. It aims to provide a causative explanation for the observed data, linking spectral features to the underlying molecular vibrations, nuclear spin environments, and fragmentation patterns. This approach is designed to empower the reader to not only identify Isopropyl 3-hydroxybenzoate but also to apply these principles to the characterization of novel compounds.
Experimental & Computational Methodologies
The spectroscopic data presented herein are a composite of predicted values derived from advanced computational algorithms and comparative analysis with structurally similar compounds due to the limited availability of published experimental spectra for Isopropyl 3-hydroxybenzoate.
Spectroscopic Prediction Protocol
A standard protocol for predicting spectroscopic data involves:
-
Molecular Modeling : A 3D model of Isopropyl 3-hydroxybenzoate is generated and its geometry is optimized using computational chemistry software.
-
Frequency Calculations : For IR spectra, vibrational frequencies are calculated to predict the absorption bands corresponding to different functional groups.
-
NMR Chemical Shift Prediction : ¹H and ¹³C NMR chemical shifts are calculated based on the electronic environment of each nucleus.
-
Mass Spectrometry Fragmentation : Potential fragmentation pathways upon electron ionization are simulated to predict the mass-to-charge ratios (m/z) of the resulting ions.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
The IR spectrum reveals the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Isopropyl 3-hydroxybenzoate, the key functional groups are the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the C-O ester linkage, and the aromatic ring.
Table 1: Key IR Absorption Bands for Isopropyl 3-hydroxybenzoate (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3100-3000 | C-H stretch (sp²) | Aromatic C-H |
| ~2980-2850 | C-H stretch (sp³) | Isopropyl C-H |
| ~1715 | C=O stretch | Ester Carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1300-1200 | C-O stretch | Ester & Phenol |
| ~1100 | C-O stretch | Ester |
Interpretation:
-
O-H Stretch : A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the hydrogen bonding of the phenolic hydroxyl group.
-
C=O Stretch : A strong, sharp peak around 1715 cm⁻¹ is characteristic of the ester carbonyl group. Its position can be influenced by conjugation with the aromatic ring.
-
Aromatic Region : Peaks in the 1600-1480 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretches : The spectrum will show strong absorptions for the C-O stretching of the ester and the phenolic C-O bond, typically between 1300 cm⁻¹ and 1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Isopropyl 3-hydroxybenzoate will show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the phenolic hydroxyl proton.
Table 2: Predicted ¹H NMR Chemical Shifts for Isopropyl 3-hydroxybenzoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | Singlet | 1H | Phenolic -OH |
| ~7.5-7.6 | Singlet (or t) | 1H | Aromatic H-2 |
| ~7.3-7.4 | Multiplet | 2H | Aromatic H-4, H-6 |
| ~7.0-7.1 | Multiplet | 1H | Aromatic H-5 |
| ~5.2-5.3 | Septet | 1H | Isopropyl -CH |
| ~1.3-1.4 | Doublet | 6H | Isopropyl -CH₃ |
Interpretation:
-
Aromatic Protons : The substitution pattern on the benzene ring leads to a complex splitting pattern. The proton at position 2 will likely appear as a singlet or a narrow triplet. The protons at positions 4, 5, and 6 will show characteristic splitting patterns based on their coupling with adjacent protons.
-
Isopropyl Group : The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet, being coupled to the single methine proton.
-
Phenolic Proton : The hydroxyl proton signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for Isopropyl 3-hydroxybenzoate
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Ester Carbonyl (C=O) |
| ~158 | Aromatic C-3 (C-OH) |
| ~131 | Aromatic C-1 (C-COO) |
| ~129 | Aromatic C-5 |
| ~122 | Aromatic C-6 |
| ~121 | Aromatic C-4 |
| ~117 | Aromatic C-2 |
| ~69 | Isopropyl -CH |
| ~22 | Isopropyl -CH₃ |
Interpretation:
-
Carbonyl Carbon : The ester carbonyl carbon is the most deshielded, appearing furthest downfield.
-
Aromatic Carbons : The carbon attached to the hydroxyl group (C-3) is significantly deshielded. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.
-
Isopropyl Carbons : The methine carbon appears around 69 ppm, while the equivalent methyl carbons are found in the aliphatic region around 22 ppm.
Mass Spectrometry: Unraveling the Molecular Fragmentation
Mass spectrometry provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern upon ionization.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of Isopropyl 3-hydroxybenzoate is expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation pathways would involve:
-
Loss of the Isopropyl Group : Cleavage of the ester C-O bond can lead to the loss of an isopropyl radical, resulting in a fragment at m/z = 137.
-
Loss of Propene : A common fragmentation for isopropyl esters is the McLafferty rearrangement, leading to the loss of propene (C₃H₆) and the formation of a 3-hydroxybenzoic acid radical cation at m/z = 138.
-
Decarboxylation : Subsequent loss of CO₂ from the m/z 138 fragment can produce a hydroxybenzene fragment at m/z = 94.
Conclusion: A Unified Spectroscopic Portrait
The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a detailed and self-validating structural elucidation of Isopropyl 3-hydroxybenzoate. Each technique offers a unique and complementary perspective on the molecule's architecture. The characteristic O-H and C=O stretches in the IR spectrum confirm the presence of the key functional groups. NMR spectroscopy precisely maps the proton and carbon skeletons, confirming the substitution pattern and the nature of the alkyl ester. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation pathways that are consistent with the proposed structure. This comprehensive spectroscopic guide serves as a valuable reference for the unambiguous identification and characterization of Isopropyl 3-hydroxybenzoate in a research and development setting.
References
Due to the limited availability of published experimental data for Isopropyl 3-hydroxybenzoate, this guide has been constructed based on established principles of spectroscopy and predicted data. The following references provide foundational knowledge in the spectroscopic techniques discussed.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem, National Center for Biotechnology Information. Isopropyl 3-hydroxybenzoate. [Link]
1H NMR spectrum of Isopropyl 3-hydroxybenzoate
An In-depth Technical Guide to the ¹H NMR Spectrum of Isopropyl 3-hydroxybenzoate
Introduction
Isopropyl 3-hydroxybenzoate is a chemical compound used in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise and unambiguous structural confirmation of such molecules is a cornerstone of modern chemistry, underpinning the reliability of subsequent scientific findings. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful and widely used method for the structural elucidation of organic compounds in solution.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Isopropyl 3-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to interpret this spectrum and the scientific principles that govern it. We will move from the foundational principles of NMR to a detailed prediction of the spectrum, culminating in a practical protocol for data acquisition and interpretation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. Protons are considered chemically equivalent if they can be interchanged by a symmetry operation or a rapid conformational change. Isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃) possesses several unique sets of protons, which will give rise to distinct signals in the NMR spectrum.
The structure is comprised of a 1,3-disubstituted benzene ring, a hydroxyl group, and an isopropyl ester group. We can label the chemically non-equivalent protons as follows:
-
Ha: The six equivalent protons of the two methyl groups in the isopropyl moiety.
-
Hb: The single proton (methine) of the isopropyl group.
-
Hc: The phenolic hydroxyl proton.
-
Hd, He, Hf, Hg: The four protons on the aromatic ring.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion: Synthesizing Data for Structural Confirmation
The final step is to compare the experimentally obtained spectrum with the predicted data. For the structure of Isopropyl 3-hydroxybenzoate to be confirmed, all aspects of the spectrum must be consistent with the proposed structure. [1]
-
Signal Count: The spectrum should exhibit five main groups of signals (or a complex multiplet in the aromatic region) corresponding to the five chemically distinct proton environments (Ha through Hg, with the aromatic protons possibly overlapping).
-
Chemical Shifts: The signals should appear in the predicted chemical shift regions. The doublet for the isopropyl methyl groups (Ha) should be far upfield, while the septet for the methine proton (Hb) and the aromatic protons (Hd-g) should be significantly downfield.
-
Integration: The relative integral ratios must correspond to the number of protons in each group: 6:1:1:4 (for Ha : Hb : Hc : Haromatic).
-
Multiplicity: The splitting patterns must match the predictions based on neighboring protons: a doublet for Ha, a septet for Hb, a broad singlet for Hc, and complex multiplets for the aromatic protons.
By systematically verifying each of these parameters, the researcher can achieve an unambiguous and trustworthy structural assignment for Isopropyl 3-hydroxybenzoate, demonstrating the power of ¹H NMR spectroscopy as a primary tool in chemical analysis.
References
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
University of Regensburg. H NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. What is the case in which the spin-spin coupling in 1H-NMR does not occur?. [Link]
-
OpenOChem Learn. Interpreting ¹H NMR Spectra. [Link]
-
JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
University of Oxford. NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Spin-Spin Splitting in ¹H NMR Spectra. [Link]
-
The Organic Chemistry Tutor. Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Conduct Science. Spin-Spin coupling in NMR. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Western University. NMR Sample Preparation. [Link]
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An In-Depth Technical Guide to the 13C NMR Analysis of Isopropyl 3-hydroxybenzoate
Preamble: The Imperative of Structural Verification
In the realms of pharmaceutical development, synthetic chemistry, and materials science, the unambiguous structural elucidation of a molecule is not merely a procedural step but the very bedrock of scientific integrity and innovation. Isopropyl 3-hydroxybenzoate, a key intermediate and functional moiety, is no exception. Its precise molecular architecture dictates its chemical reactivity, biological activity, and physical properties. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool, offering a detailed and non-destructive window into the carbon framework of the molecule. This guide provides a comprehensive, in-depth exploration of the 13C NMR analysis of Isopropyl 3-hydroxybenzoate, designed for the discerning researcher and drug development professional. We will delve into the theoretical underpinnings, provide a field-proven experimental protocol, and elucidate the logic of spectral interpretation, ensuring a holistic understanding of this critical analytical method.
Part 1: Theoretical Foundation - Predicting the 13C NMR Landscape
The power of 13C NMR spectroscopy lies in its ability to provide a distinct signal for each unique carbon environment within a molecule. The chemical shift (δ), measured in parts per million (ppm), is exquisitely sensitive to the local electronic environment of each carbon nucleus. Factors such as hybridization, shielding from neighboring atoms, and the inductive and resonance effects of substituents all contribute to the final chemical shift value.
A Tour of the Molecular Architecture:
Isopropyl 3-hydroxybenzoate presents nine distinct carbon environments, and thus, we anticipate nine unique signals in its 13C NMR spectrum. A meta-disubstituted benzene ring forms the core of the molecule, with an ester group at position 1 and a hydroxyl group at position 3.[1] This substitution pattern is crucial as it dictates the symmetry and, consequently, the number of unique carbon signals in the aromatic region.[2][3]
-
Aromatic Carbons (C1-C6): The six carbons of the benzene ring will resonate in the characteristic aromatic region of the spectrum, typically between 110 and 170 ppm.[3][4] The electronic effects of the ester and hydroxyl substituents will significantly influence their precise chemical shifts.
-
C1 (ipso-carbon to the ester): This carbon is directly attached to the electron-withdrawing carbonyl group of the ester. This deshielding effect will cause its signal to appear at a relatively downfield position within the aromatic region.
-
C3 (ipso-carbon to the hydroxyl): The hydroxyl group is an electron-donating group through resonance, which increases the electron density at this position. This shielding effect will shift the C3 signal to a more upfield position compared to an unsubstituted benzene carbon.
-
C2, C4, C5, C6: The chemical shifts of these protonated aromatic carbons are influenced by the combined inductive and resonance effects of both substituents. Their precise assignment requires a more detailed analysis, often aided by advanced NMR techniques.
-
-
Ester Group Carbons:
-
Carbonyl Carbon (C=O): The carbonyl carbon is part of a double bond with one oxygen and a single bond to another, resulting in a significant deshielding effect. Its signal is expected to be the most downfield in the entire spectrum, typically in the range of 165-185 ppm.[4][5]
-
Isopropyl Methine Carbon (-CH-): The methine carbon of the isopropyl group is directly bonded to the ester oxygen. The electronegativity of the oxygen atom will deshield this carbon, causing its signal to appear in the 60-80 ppm range.[4]
-
-
Isopropyl Methyl Carbons (-CH3): The two methyl groups of the isopropyl moiety are chemically equivalent due to free rotation around the C-C bond. They will, therefore, produce a single, more intense signal at a relatively upfield position, typically between 10-30 ppm, as they are shielded by their alkyl environment.[5]
Predictive Chemical Shift Table:
The following table summarizes the anticipated chemical shift ranges for each unique carbon in Isopropyl 3-hydroxybenzoate. These predictions are based on established empirical data for substituted aromatic compounds and serve as a foundational guide for spectral interpretation.
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
| C=O | Ester Carbonyl | 165 - 175 |
| C3 | Aromatic, C-OH | 155 - 160 |
| C1 | Aromatic, C-COO | 130 - 135 |
| C5 | Aromatic, CH | 129 - 132 |
| C6 | Aromatic, CH | 120 - 125 |
| C2 | Aromatic, CH | 118 - 122 |
| C4 | Aromatic, CH | 115 - 120 |
| CH | Isopropyl Methine | 65 - 75 |
| CH3 | Isopropyl Methyl | 20 - 25 |
Part 2: The Experimental Protocol - A Self-Validating System
The acquisition of a high-fidelity 13C NMR spectrum is contingent upon a meticulously executed experimental protocol. Each step is designed to ensure the integrity of the data and the reliability of the subsequent interpretation.
1. Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: The choice of a deuterated solvent is critical. The solvent must fully dissolve the analyte, be chemically inert, and provide a deuterium signal for the spectrometer's lock system. For Isopropyl 3-hydroxybenzoate, deuterated chloroform (CDCl3) is an excellent first choice due to its broad applicability for organic molecules.[1] If solubility is a concern, deuterated acetone ((CD3)2CO) or deuterated dimethyl sulfoxide ((CD3)2SO) are viable alternatives.[6]
-
Concentration Optimization: A sample concentration of 20-50 mg in approximately 0.6 mL of deuterated solvent is typically optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: While modern spectrometers can reference the spectrum to the residual solvent peak, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm) can provide an unambiguous reference point.[1][7]
2. Spectrometer Setup and Calibration: Ensuring Instrumental Fidelity
-
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater for 1H) is advantageous as it provides greater spectral dispersion, which is particularly useful for resolving the closely spaced signals in the aromatic region.
-
Tuning and Shimming: The NMR probe must be tuned to the 13C resonance frequency. Subsequently, the magnetic field must be shimmed to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Locking: The spectrometer's deuterium lock is engaged on the solvent's deuterium signal to maintain a stable magnetic field throughout the experiment, preventing signal drift.
3. Data Acquisition Parameters: The Art of Signal Capture
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment is the workhorse for this analysis. This technique irradiates the protons, causing the carbon signals to appear as sharp singlets, which simplifies the spectrum.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to capture all expected carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow all carbon nuclei, particularly the slower-relaxing quaternary carbons, to return to their equilibrium state between pulses.[4] This ensures more accurate signal integration, although 13C NMR is not inherently quantitative without further optimization.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a significant number of scans (typically several hundred to several thousand) is required to achieve an acceptable signal-to-noise ratio.
4. Data Processing: From Raw Data to Interpretable Spectrum
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift value (e.g., CDCl3 at 77.16 ppm).[6]
Part 3: Spectral Interpretation - Decoding the Molecular Signature
The interpretation of the 13C NMR spectrum is a logical process of assigning each observed signal to a specific carbon atom in the Isopropyl 3-hydroxybenzoate molecule.
A Step-by-Step Guide to Spectral Assignment:
Caption: A logical workflow for the comprehensive assignment of the 13C NMR spectrum of Isopropyl 3-hydroxybenzoate.
Leveraging Advanced Techniques: DEPT Spectroscopy
For an unambiguous assignment of the carbon signals, particularly within the crowded aromatic region, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[8][9] These techniques differentiate carbon signals based on the number of attached protons.
-
DEPT-90: This experiment will exclusively show signals for methine (CH) carbons. For Isopropyl 3-hydroxybenzoate, this would include the four protonated aromatic carbons and the isopropyl methine carbon.
-
DEPT-135: In this experiment, methine (CH) and methyl (CH3) carbons appear as positive signals, while methylene (CH2) carbons appear as negative signals. Quaternary carbons are absent. For the target molecule, all signals except for the quaternary carbons (C1, C3, and C=O) will be positive.
By comparing the standard proton-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, a definitive assignment of each carbon type can be achieved. For instance, the signals present in the standard 13C spectrum but absent in both DEPT spectra can be confidently assigned to the quaternary carbons.
Part 4: Conclusion - A Commitment to Scientific Rigor
The 13C NMR analysis of Isopropyl 3-hydroxybenzoate, when approached with a combination of theoretical understanding, meticulous experimental execution, and logical data interpretation, provides an unequivocal structural fingerprint of the molecule. This guide has laid out a comprehensive framework for researchers and drug development professionals to confidently employ this powerful analytical technique. By adhering to these principles of scientific integrity and leveraging the full capabilities of modern NMR spectroscopy, we can ensure the accuracy and reliability of our chemical characterizations, which is the cornerstone of advancing scientific knowledge and innovation.
References
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Pearson. How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]
- Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10361–10367.
- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233–240.
- Gawinecki, R., Kucybała, R., & Ośmiałowski, B. (2018).
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. 13 C-NMR spectra of cellulose benzoates prepared under different.... Retrieved from [Link]
- Onchoke, K. K. (2021). "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SpectraBase. Isopropyl 3-formyl-2,4-dihydroxy-6-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003453). Retrieved from [Link]
-
OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Process NMR Associates. Overview DEPT Experiment C NMR Analysis Examples. Retrieved from [Link]
-
ResearchGate. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
YouTube. Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]
-
SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of Isopropyl 3-hydroxybenzoate
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Isopropyl 3-hydroxybenzoate, a significant compound in various industrial applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical behavior of this molecule. We will explore the fundamental principles of its ionization and fragmentation in both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. This guide will detail experimental protocols, predict fragmentation pathways based on established chemical principles and data from its structural isomer, and provide a framework for the confident identification and characterization of Isopropyl 3-hydroxybenzoate in diverse sample matrices.
Introduction to Isopropyl 3-hydroxybenzoate and its Mass Spectrometric Analysis
Isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is an aromatic ester with applications in the cosmetic, pharmaceutical, and chemical industries.[1] Its chemical structure, characterized by a benzene ring substituted with a hydroxyl group and an isopropyl ester group at the meta position, dictates its physicochemical properties and, consequently, its behavior in a mass spectrometer.
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of compounds like Isopropyl 3-hydroxybenzoate. Its high sensitivity and specificity allow for the detection of minute quantities and the differentiation from structurally similar compounds. Understanding the molecule's ionization and fragmentation patterns is paramount for developing robust analytical methods for quality control, metabolism studies, and safety assessments.
This guide will delve into the theoretical and practical aspects of analyzing Isopropyl 3-hydroxybenzoate using the two most common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Physicochemical Properties of Isopropyl 3-hydroxybenzoate
A thorough understanding of the molecule's properties is the foundation for any analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.203 g/mol | [2] |
| IUPAC Name | propan-2-yl 3-hydroxybenzoate | |
| InChIKey | VANDBVAFPVUVNX-UHFFFAOYSA-N | [2] |
| Rotatable Bonds | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Electron Ionization Mass Spectrometry (EI-MS) of Isopropyl 3-hydroxybenzoate
EI-MS is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed structural fingerprint of the molecule.
Predicted Fragmentation Pathway
The key fragmentation steps are expected to be:
-
Molecular Ion (M⁺˙): The initial ionization event will produce a molecular ion at m/z 180.
-
Loss of the Isopropyl Group: A primary fragmentation pathway for esters is the cleavage of the C-O bond of the ester. For Isopropyl 3-hydroxybenzoate, this would involve the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, or the loss of an isopropyl radical (•C₃H₇). The loss of propene is generally more favorable and would result in a fragment ion at m/z 138, corresponding to 3-hydroxybenzoic acid.
-
Formation of the Hydroxybenzoyl Cation: Subsequent loss of a hydroxyl radical (•OH) from the m/z 138 ion would lead to the formation of the 3-hydroxybenzoyl cation at m/z 121. This is often a very stable and abundant ion in the mass spectra of hydroxybenzoic acids and their esters.[3]
-
Decarbonylation: The 3-hydroxybenzoyl cation (m/z 121) can then lose a molecule of carbon monoxide (CO) to form a phenyl cation with a hydroxyl group at m/z 93.
-
Fragments from the Isopropyl Group: Cleavage of the isopropyl group itself can lead to a characteristic ion at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺).
Comparison with Isopropyl 4-hydroxybenzoate
The GC-MS data for Isopropyl 4-hydroxybenzoate shows prominent ions at m/z 121 and 138.[3] This strongly supports our predicted fragmentation pathway for the 3-hydroxy isomer, as the initial fragmentation steps involving the ester group are expected to be similar. The relative intensities of the fragment ions may differ due to the different position of the hydroxyl group, which can influence the stability of the resulting ions.
Experimental Protocol for GC-EI-MS Analysis
This protocol provides a starting point for the analysis of Isopropyl 3-hydroxybenzoate. Optimization will be necessary based on the specific instrumentation and sample matrix.
Step 1: Sample Preparation
-
For pure compounds or standards: Dissolve a small amount of Isopropyl 3-hydroxybenzoate in a volatile organic solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
For complex matrices (e.g., cosmetics, biological fluids): Perform a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and remove interfering substances.
Step 2: GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Visualization of the EI-MS Workflow and Fragmentation
Caption: Experimental workflow for GC-EI-MS analysis.
Caption: Predicted EI fragmentation of Isopropyl 3-hydroxybenzoate.
Electrospray Ionization Mass Spectrometry (ESI-MS) of Isopropyl 3-hydroxybenzoate
ESI is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. This is particularly useful for quantitative analysis and for analyzing thermally labile or high molecular weight compounds.
Ionization in Positive and Negative Modes
-
Positive Ion Mode ([M+H]⁺): In the presence of a protic solvent and an acidic modifier (e.g., formic acid), Isopropyl 3-hydroxybenzoate can be readily protonated to form the [M+H]⁺ ion at m/z 181.
-
Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and can be deprotonated in the presence of a basic modifier (e.g., ammonium hydroxide) or even in neutral solutions, yielding the [M-H]⁻ ion at m/z 179. Studies on hydroxybenzoic acids have shown that deprotonation behavior can be complex and influenced by ESI source conditions.[6]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To gain structural information in ESI-MS, tandem mass spectrometry (MS/MS or MS²) is employed. This involves isolating the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).
-
MS/MS of [M+H]⁺ (m/z 181): The most likely fragmentation would be the loss of the isopropyl group as propene (C₃H₆), resulting in a product ion at m/z 139, which corresponds to the protonated 3-hydroxybenzoic acid.
-
MS/MS of [M-H]⁻ (m/z 179): The fragmentation of the deprotonated molecule is expected to involve the loss of CO₂ (44 Da) from the carboxylate group, leading to a product ion at m/z 135. A characteristic transition for hydroxybenzoic acids is the fragmentation of the deprotonated molecule (m/z 137 for the acid) to an ion at m/z 93, corresponding to the loss of CO₂.[7]
Experimental Protocol for LC-ESI-MS Analysis
This protocol provides a general method for the analysis of Isopropyl 3-hydroxybenzoate by LC-MS.
Step 1: Sample Preparation
-
For pure compounds or standards: Dissolve in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 µg/mL.
-
For complex matrices: Utilize appropriate extraction techniques (LLE or SPE) and ensure the final extract is dissolved in a solvent compatible with the LC mobile phase.
Step 2: LC-MS Instrumentation and Parameters
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or neat (for negative ion mode).
-
Gradient: A typical gradient would be from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: ESI (positive and negative).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimize based on instrument manufacturer's recommendations.
-
MS Scan Range: m/z 50-300.
-
MS/MS: For fragmentation studies, select the precursor ion (m/z 181 or 179) and apply a range of collision energies (e.g., 10-40 eV) to observe the product ions.
-
Visualization of the ESI-MS Workflow and Fragmentation
Caption: Predicted ESI-MS/MS fragmentation pathways.
Conclusions and Future Perspectives
This guide has provided a detailed theoretical and practical framework for the mass spectrometric analysis of Isopropyl 3-hydroxybenzoate. While a definitive, published mass spectrum for this specific isomer is not widely available, by applying fundamental principles of mass spectrometry and drawing comparisons with its 4-hydroxy isomer, we have established a robust predictive model for its fragmentation in both EI and ESI modes.
The proposed experimental protocols offer a solid starting point for method development, enabling researchers to confidently identify and quantify Isopropyl 3-hydroxybenzoate in their samples. Future work should focus on acquiring and publishing the definitive mass spectra of Isopropyl 3-hydroxybenzoate to validate these predictions and further enrich the scientific literature. High-resolution mass spectrometry would also be invaluable for confirming the elemental composition of the proposed fragment ions.
References
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Chemchart. Isopropyl 3-hydroxybenzoate (53631-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 20161, Isopropylparaben. [Link]
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SpringerLink. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]
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Taylor & Francis Online. Deprotonation of p-Hydroxybenzoic Acid: Does Electrospray Ionization Sample Solution or Gas-Phase Structures?[Link]
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An In-depth Technical Guide to the Infrared (IR) Spectrum of Isopropyl 3-hydroxybenzoate
This guide provides a comprehensive analysis of the infrared (IR) spectrum of Isopropyl 3-hydroxybenzoate, a significant compound in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical applications of IR spectroscopy for the characterization of this molecule.
Introduction: The Significance of Isopropyl 3-hydroxybenzoate and IR Spectroscopy
Isopropyl 3-hydroxybenzoate is an aromatic ester with a molecular formula of C₁₀H₁₂O₃.[1] Its structure, featuring a benzene ring substituted with a hydroxyl group and an isopropyl ester group, makes it a molecule of interest in the synthesis of pharmaceuticals and other fine chemicals. Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the vibrations of particular chemical bonds. This results in a unique spectral "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure.
The interpretation of the IR spectrum of Isopropyl 3-hydroxybenzoate relies on understanding the characteristic vibrational frequencies of its constituent functional groups: the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the C-O bonds of the ester, the aromatic ring (C=C), and the alkyl groups of the isopropyl moiety.
Theoretical Analysis of the Infrared Spectrum
The infrared spectrum of Isopropyl 3-hydroxybenzoate is a superposition of the absorption bands corresponding to the vibrations of its various functional groups. The precise position of these bands can be influenced by factors such as hydrogen bonding and electronic effects within the molecule.
Key Functional Group Vibrations
-
Hydroxyl (-OH) Stretching: The phenolic -OH group gives rise to a characteristic broad and strong absorption band in the region of 3550-3200 cm⁻¹.[2][3] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In dilute solutions with a non-polar solvent, a sharper, less intense "free" hydroxyl peak may be observed around 3600 cm⁻¹.[3][4][5]
-
Carbonyl (C=O) Stretching: The ester carbonyl group is responsible for a very strong and sharp absorption peak.[2][6] For aromatic esters, this C=O stretching vibration typically occurs in the range of 1730-1715 cm⁻¹.[7] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters (which absorb around 1750-1735 cm⁻¹).[7][8]
-
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, which contribute to the "fingerprint" region of the spectrum. These strong absorptions are typically found between 1300 and 1000 cm⁻¹.[7][9] One band corresponds to the C-O bond between the carbonyl carbon and the oxygen, while the other corresponds to the O-C bond of the isopropyl group.
-
Aromatic Ring (C=C) Stretching: The presence of the benzene ring is confirmed by a series of absorptions in the 1600-1450 cm⁻¹ region.[10] These bands, arising from the stretching vibrations of the carbon-carbon double bonds within the ring, are often of medium to sharp intensity.
-
C-H Stretching:
-
Aromatic C-H: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weak to medium absorptions just above 3000 cm⁻¹, usually around 3030 cm⁻¹.[10]
-
Alkyl C-H: The C-H stretching vibrations of the isopropyl group's methyl (CH₃) and methine (CH) groups are expected in the 2950-2850 cm⁻¹ region.[2]
-
-
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-680 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position of these bands, providing valuable structural information.
Summary of Expected IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for Isopropyl 3-hydroxybenzoate.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | ~3030 | Weak to Medium |
| Alkyl C-H | C-H Stretch | 2950 - 2850 | Medium |
| Ester C=O | C=O Stretch | 1730 - 1715 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Sharp |
| Ester C-O | C-O Stretch | 1300 - 1000 | Strong |
| Aromatic C-H | C-H Bend (out-of-plane) | 900 - 680 | Strong |
Experimental Protocol for IR Spectral Acquisition
To obtain a high-quality IR spectrum of Isopropyl 3-hydroxybenzoate, a standardized experimental procedure is crucial. The following protocol outlines the steps for analysis using a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Instrumentation
-
Sample: Isopropyl 3-hydroxybenzoate (solid or liquid, depending on purity and storage)
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS)
-
Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for its ease of use and minimal sample preparation. Alternatively, KBr pellets (for solid samples) or salt plates (NaCl or KBr for liquid samples/solutions) can be used.
Step-by-Step Experimental Workflow
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
With the sampling accessory clean and empty, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
-
Sample Preparation:
-
ATR: Place a small amount of the Isopropyl 3-hydroxybenzoate sample directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.
-
KBr Pellet (for solid samples): Grind a small amount of the sample with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Salt Plates (for liquid samples or solutions): Place a drop of the liquid sample between two salt plates. Gently press the plates together to form a thin film.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample into the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring the IR spectrum.
Interpretation of a Representative Spectrum
A representative IR spectrum of a hydroxybenzoate derivative will exhibit the key features discussed in the theoretical analysis. For instance, in the spectrum of 4-hydroxybenzoic acid, a related compound, a broad peak for the carboxylic acid -OH is observed around 3449 cm⁻¹, a C=O stretching peak at 1663 cm⁻¹, and a phenolic -OH stretching peak at 1588 cm⁻¹.[11] While the exact positions will differ for Isopropyl 3-hydroxybenzoate due to the ester and the meta-substitution, the general regions and characteristics of the peaks will be analogous.
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule.[12][13] This region is particularly useful for confirming the identity of a compound by comparing its spectrum to a known reference spectrum from a spectral database.
Conclusion and Applications
The infrared spectrum of Isopropyl 3-hydroxybenzoate provides a wealth of information about its molecular structure. The characteristic absorption bands for the hydroxyl, ester carbonyl, and aromatic functionalities serve as reliable indicators for the presence of these groups. FTIR spectroscopy is an indispensable tool for:
-
Quality Control: Ensuring the identity and purity of raw materials and final products in industrial settings.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving Isopropyl 3-hydroxybenzoate by observing the appearance or disappearance of specific functional group peaks.
-
Structural Elucidation: In conjunction with other analytical techniques like NMR and mass spectrometry, IR spectroscopy plays a vital role in confirming the structure of newly synthesized compounds.
By understanding the principles of IR spectroscopy and the specific spectral features of Isopropyl 3-hydroxybenzoate, researchers and scientists can effectively utilize this technique for a wide range of applications in drug development and chemical analysis.
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17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). In ResearchGate. Retrieved from [Link]
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The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy. Retrieved from [Link]
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Isopropylparaben | C10H12O3 | CID 20161. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy. Retrieved from [Link]
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infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). In Doc Brown's Chemistry. Retrieved from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). In University of Colorado Boulder. Retrieved from [Link]
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Isopropyl 3-hydroxybenzoate (53631-77-9). (n.d.). In Chemchart. Retrieved from [Link]
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IR Absorption Table. (n.d.). In University of Colorado Boulder. Retrieved from [Link]
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Isopropyl-4-hydroxybenzoate. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. (n.d.). In ResearchGate. Retrieved from [Link]
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infrared spectrum of phenol C6H6O C6H5OH. (n.d.). In Doc Brown's Chemistry. Retrieved from [Link]
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Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457. [Link]
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Spectral Database for Organic Compounds, SDBS. (n.d.). In UW-Madison Libraries. Retrieved from [Link]
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Infrared spectra of the O– H stretching mode of phenol in carbon... (n.d.). In ResearchGate. Retrieved from [Link]
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Infrared spectra of alcohols and phenols. (n.d.). In Chemistry. Retrieved from [Link]
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FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. (n.d.). In ResearchGate. Retrieved from [Link]
-
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Methodological & Application
Application Note: A Comprehensive Guide to the Acid-Catalyzed Synthesis of Isopropyl 3-hydroxybenzoate
Introduction: The Significance of Hydroxybenzoate Esters
Isopropyl 3-hydroxybenzoate belongs to the broader class of hydroxybenzoic acid esters, compounds of significant interest in the pharmaceutical, cosmetic, and food industries. While its para-substituted cousins, the parabens (e.g., methylparaben, propylparaben), are widely known for their preservative properties, the unique positioning of the hydroxyl and ester groups in the meta-isomer provides a distinct chemical scaffold.[1] This structure is a valuable intermediate in organic synthesis, serving as a precursor for more complex molecules in drug discovery and materials science.[2][3] The synthesis of such esters is a foundational technique in organic chemistry, and mastering it is crucial for researchers in drug development and chemical synthesis.
This application note provides an in-depth guide to the synthesis of Isopropyl 3-hydroxybenzoate via the Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss the critical safety considerations necessary for a successful and safe synthesis.
Mechanistic Insights: The Fischer-Speier Esterification
The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[4][5] This reaction is a classic example of a reversible nucleophilic acyl substitution.[4][5] Understanding the mechanism is paramount to optimizing reaction conditions and maximizing yield.
The overall reaction is as follows:
3-Hydroxybenzoic Acid + Isopropanol ⇌ Isopropyl 3-hydroxybenzoate + Water
The reaction proceeds through several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the 3-hydroxybenzoic acid.[6][7] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The weakly nucleophilic oxygen atom of isopropanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[5][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular proton shuttle results in the formation of a better leaving group: water.[6][7]
-
Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups reforms the carbonyl double bond, expelling a molecule of water.[4][6]
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, Isopropyl 3-hydroxybenzoate.[4][6]
Driving the Equilibrium
A critical aspect of the Fischer esterification is its reversibility.[4] To ensure a high yield of the desired ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is typically achieved in two ways:
-
Use of Excess Reactant: The reaction is often conducted using a large excess of the alcohol (isopropanol), which also conveniently serves as the solvent.[4][5]
-
Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium forward. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.[5]
Potential Side Reactions
When working with phenolic carboxylic acids, one must be aware of potential side reactions. Under harsh acidic conditions and high temperatures, there is a possibility of side reactions such as the formation of ethers at the phenolic hydroxyl group or even polycondensation, which can lead to undesirable polymeric by-products.[8] The protocol outlined below is optimized to favor the desired esterification while minimizing these side reactions.
Experimental Protocol: Synthesis of Isopropyl 3-hydroxybenzoate
This protocol provides a robust method for the laboratory-scale synthesis of Isopropyl 3-hydroxybenzoate.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-Hydroxybenzoic Acid | 250 mL Round-bottom flask |
| Isopropanol (Anhydrous) | Reflux condenser |
| Sulfuric Acid (Concentrated, 98%) | Heating mantle with magnetic stirrer |
| Ethyl Acetate | Magnetic stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |
| Brine (Saturated NaCl solution) | Beakers and Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Silica Gel (for column chromatography) | Glass column for chromatography |
| TLC plates (Silica gel 60 F₂₅₄) | UV lamp for TLC visualization |
Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Hydroxybenzoic Acid | 138.12 | 5.00 g | 0.0362 | 1.0 |
| Isopropanol | 60.10 | 100 mL | 1.31 | ~36 |
| Sulfuric Acid (98%) | 98.08 | 1.0 mL | ~0.018 | ~0.5 |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxybenzoic acid (5.00 g, 0.0362 mol).
-
Add 100 mL of anhydrous isopropanol to the flask. Stir the mixture until the acid is mostly dissolved.
-
Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Caution: This addition is exothermic.
-
-
Reflux:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the mixture to reflux using a heating mantle and stir vigorously.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol using a rotary evaporator.
-
Dissolve the resulting oily residue in 100 mL of ethyl acetate.
-
Transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 3-hydroxybenzoic acid. Caution: CO₂ evolution may cause pressure buildup.
-
50 mL of brine to remove residual water.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation of Crude Product:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude Isopropyl 3-hydroxybenzoate, which will likely be a pale yellow oil or solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield pure Isopropyl 3-hydroxybenzoate.
-
Visualization of the Workflow
The following diagram outlines the complete experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of Isopropyl 3-hydroxybenzoate.
Safety and Handling
Proper safety precautions are essential for this procedure. All steps should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.
-
3-Hydroxybenzoic Acid: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10][11] Avoid inhalation of dust.
-
Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care, always adding acid to other liquids slowly, never the other way around.
-
Sodium Bicarbonate Wash: This neutralization step produces carbon dioxide (CO₂) gas. Vent the separatory funnel frequently to release pressure and avoid accidents.[12]
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The acid-catalyzed esterification of 3-hydroxybenzoic acid with isopropanol is a reliable and scalable method for producing Isopropyl 3-hydroxybenzoate. By understanding the principles of the Fischer esterification, particularly its equilibrium nature, and by adhering to a carefully designed protocol, researchers can achieve high yields of the desired product. Careful attention to purification and rigorous adherence to safety protocols are paramount for obtaining a high-purity final compound and ensuring a safe laboratory environment.
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
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BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.
- Google Patents. (n.d.). CN106365990A - Propyl p-hydroxybenzoate preparation method.
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
-
ResearchGate. (n.d.). Esterification reactions of phenolic compounds 1, 2 and 3. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
- Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
-
SciSpace. (n.d.). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isopropyl paraben benzoic acid, 4-hydroxy-, 1-methylethyl ester (9CI). Retrieved from [Link]
-
ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
-
Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS CAS-No.. Retrieved from [Link]
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Retrieved from [Link]
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Synthesis of Isopropyl 3-hydroxybenzoate: An Application and Protocol Guide
Introduction and Significance
Isopropyl 3-hydroxybenzoate is a valuable organic compound belonging to the family of hydroxybenzoic acid esters. While its para-substituted isomer, isopropylparaben, is widely recognized for its preservative properties in the cosmetic and pharmaceutical industries, the meta-substituted isomer, isopropyl 3-hydroxybenzoate, holds its own significance as a versatile intermediate in organic synthesis.[1][2] Esters of 3-hydroxybenzoic acid are utilized in the formulation of plasticizers, resins, and various pharmaceuticals.[1][3] Their inherent antioxidant and anti-inflammatory properties also make them subjects of interest for novel therapeutic strategies.[2]
This guide details the synthesis of isopropyl 3-hydroxybenzoate via the robust and well-established Fischer-Speier esterification method. This acid-catalyzed reaction provides a reliable route to the desired ester from 3-hydroxybenzoic acid and isopropanol. The following sections will provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for the characterization of the final product.
The Chemistry: Fischer-Speier Esterification
The synthesis of isopropyl 3-hydroxybenzoate is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The overall reaction is an equilibrium process where 3-hydroxybenzoic acid reacts with isopropanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield isopropyl 3-hydroxybenzoate and water.
To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by one of two strategies: using a large excess of one of the reactants (in this case, isopropanol, which can also serve as the solvent) or by removing water as it is formed, for instance, through azeotropic distillation.[4][5]
Reaction Mechanism
The mechanism of the Fischer-Speier esterification involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 3-hydroxybenzoic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, isopropyl 3-hydroxybenzoate.
Experimental Protocol
This protocol details the synthesis of isopropyl 3-hydroxybenzoate from 3-hydroxybenzoic acid and isopropanol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 13.81 g | 0.10 |
| Isopropanol | C₃H₈O | 60.10 | 100 mL | ~1.31 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | ~0.037 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.81 g (0.10 mol) of 3-hydroxybenzoic acid and 100 mL of isopropanol.
-
Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with 100 mL of diethyl ether. Separate the layers and extract the aqueous layer again with another 100 mL of diethyl ether. Combine the organic extracts.[6]
-
Neutralization: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid. Repeat this washing step until the effervescence ceases.[5][6]
-
Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[5]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over approximately 5 g of anhydrous magnesium sulfate.
-
Filtration and Solvent Removal: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
Product Isolation: The resulting residue is the crude isopropyl 3-hydroxybenzoate. If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: This procedure should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture.
-
Isopropanol and Diethyl Ether: are flammable liquids. Keep them away from open flames and ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Characterization of Isopropyl 3-hydroxybenzoate
The identity and purity of the synthesized isopropyl 3-hydroxybenzoate should be confirmed by spectroscopic methods.
1H NMR Spectroscopy
The proton NMR spectrum of isopropyl 3-hydroxybenzoate is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methine proton will be a septet around δ 5.2 ppm, and the methyl protons will be a doublet around δ 1.3 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group. The carbonyl carbon is expected to appear around δ 166 ppm. The aromatic carbons will resonate in the range of δ 115-160 ppm. The methine carbon of the isopropyl group will be around δ 68 ppm, and the methyl carbons will be around δ 22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions to look for include:
-
A broad O-H stretch from the phenolic hydroxyl group around 3300 cm⁻¹.
-
C-H stretches from the aromatic ring and the isopropyl group around 3000-2850 cm⁻¹.
-
A strong C=O stretch from the ester carbonyl group around 1715 cm⁻¹.
-
C-O stretches from the ester and phenol groups in the fingerprint region (1300-1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) for isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃) would be observed at an m/z of 180.20.
Conclusion
This application note provides a detailed and practical guide for the synthesis of isopropyl 3-hydroxybenzoate via Fischer-Speier esterification. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable compound. The provided information on the reaction mechanism and product characterization serves to ensure the scientific integrity and successful execution of this synthetic procedure.
References
-
Chemcess. (2024, April 22). 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
-
PubChem. (n.d.). 3-Hydroxybenzoic acid. Retrieved January 29, 2026, from [Link]
-
ChemChart. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9). Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). Isopropyl Benzoate. Retrieved January 29, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. (2025, August 5). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. [Link]
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
-
Fischer Esterification Procedure. (n.d.). Retrieved January 29, 2026, from [Link]
-
TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]
-
Fischer Esterification. (n.d.). Retrieved January 29, 2026, from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
PubChem. (n.d.). Isopropyl salicylate. Retrieved January 29, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Isopropylparaben. [Link]
-
NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved January 29, 2026, from [Link]
-
NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved January 29, 2026, from [Link]
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- 1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemcess.com [chemcess.com]
- 4. youtube.com [youtube.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Application Notes & Protocols for Isopropyl 3-hydroxybenzoate in Antimicrobial Research
Prepared by: Gemini, Senior Application Scientist
I. Introduction and Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development. Hydroxybenzoic acids and their derivatives represent a promising class of compounds, with established antibacterial and antifungal properties.[1] While significant research has focused on 4-hydroxybenzoic acid esters (parabens), other isomers, such as 3-hydroxybenzoic acid (3-HBA), have demonstrated compelling biological activities, including the disruption of bacterial biofilms in pathogens like Acinetobacter baumannii.[2]
This document provides a detailed guide to the investigation of Isopropyl 3-hydroxybenzoate , the isopropyl ester of 3-HBA. The esterification of the parent carboxylic acid with an isopropyl group is a key structural modification. This change increases the compound's lipophilicity, which is hypothesized to enhance its ability to penetrate microbial cell membranes, a critical step in the mechanism of action for many phenolic antimicrobial agents.[3] The primary proposed mechanism involves the disruption of membrane integrity, leading to the leakage of intracellular components and dissipation of the proton motive force.[3]
These application notes are designed for researchers in microbiology, drug discovery, and formulation science. We will provide a series of robust, validated protocols to systematically evaluate the antimicrobial efficacy of Isopropyl 3-hydroxybenzoate, from initial screening to more advanced characterization of its biological effects.
II. Physicochemical Properties of Isopropyl 3-hydroxybenzoate
A thorough understanding of the test compound's properties is fundamental to designing and interpreting experiments. Proper solubilization and handling are critical for obtaining reproducible results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Appearance | Colorless crystals or white crystalline powder (predicted) | [6] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO. | Inferred from paraben properties[7] |
| Storage | Store at 2-8°C, protected from light and moisture. |
Note on Preparation: For all in vitro assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mg/mL) of Isopropyl 3-hydroxybenzoate in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequent dilutions should be made in the appropriate culture medium. It is crucial to include a solvent control in all experiments to ensure the solvent itself does not affect microbial growth or cell viability at the concentrations used.
III. Core Protocols for Antimicrobial Evaluation
The following protocols provide a comprehensive framework for characterizing the antimicrobial profile of Isopropyl 3-hydroxybenzoate.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a quantitative and widely adopted standard.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is preferred over disk diffusion for novel compounds as it provides a quantitative value (µg/mL), which is more informative for structure-activity relationship studies. It is also amenable to high-throughput screening.[8]
-
Mueller-Hinton Broth (MHB): MHB is the standard medium for susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and does not inhibit common antimicrobials.
-
0.5 McFarland Standard: Standardizing the initial inoculum density is the most critical variable for reproducibility. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring the final inoculum in the well is consistent.[8]
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final target inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: a. Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate. b. Prepare a 2X working stock of Isopropyl 3-hydroxybenzoate (e.g., if the highest desired final concentration is 512 µg/mL, prepare a 1024 µg/mL solution in MHB). c. Add 50 µL of the 2X working stock to the first well of each row to be tested. d. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well.
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 1d) to each well, bringing the total volume to 100 µL. b. Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only). A solvent control is also essential. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of the compound where no visible turbidity is observed.
Protocol 2: Anti-Biofilm Activity Assessment
Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation is a highly desirable attribute for a novel antimicrobial agent.[2]
Causality Behind Experimental Choices:
-
Crystal Violet (CV) Stain: CV is a simple and effective basic dye that binds to the negatively charged components of the biofilm matrix and bacterial cells, allowing for quantification of the total biofilm biomass.
-
Tryptic Soy Broth (TSB): TSB is often supplemented with glucose to promote robust biofilm formation in many bacterial species, providing a strong baseline for measuring inhibition.
Step-by-Step Methodology:
-
Plate Preparation: a. Prepare serial dilutions of Isopropyl 3-hydroxybenzoate in a 96-well flat-bottomed plate as described in the MIC protocol, using TSB supplemented with 0.25% glucose as the medium. Test sub-MIC concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC) to assess inhibition without killing the bacteria.
-
Inoculation and Incubation: a. Prepare a 0.5 McFarland bacterial suspension and dilute it 1:100 in TSB + glucose. b. Add 100 µL of this inoculum to the wells containing the compound dilutions. c. Include positive (bacteria + medium) and negative (medium only) controls. d. Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.
-
Staining and Quantification: a. Gently discard the planktonic (free-floating) cells by inverting the plate and tapping it on absorbent paper. b. Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Be gentle to avoid dislodging the biofilm. c. Air-dry the plate completely or use a gentle stream of air. d. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature. e. Discard the CV solution and wash the plate three times with PBS. f. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye. g. Read the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] * 100
Protocol 3: Preliminary Cytotoxicity Assessment (MTT Assay)
Before a compound can be considered for therapeutic use, its effect on mammalian cells must be evaluated. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]
Causality Behind Experimental Choices:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Human Cell Line: Using a standard, well-characterized human cell line (e.g., HEK293 for kidney, HepG2 for liver, or MCF-7 as used in a study on 3-HBA[2]) provides a relevant system for initial toxicity screening.
Step-by-Step Methodology:
-
Cell Seeding: a. Culture a suitable mammalian cell line under standard conditions (e.g., 37°C, 5% CO₂). b. Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of ~1 x 10⁴ cells/well. c. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare 2X concentrations of Isopropyl 3-hydroxybenzoate in the appropriate cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Test a concentration range that brackets the antimicrobial MIC values. c. Include a vehicle control (cells treated with the highest concentration of DMSO or ethanol used) and an untreated control (cells in medium only). d. Incubate for another 24 hours.
-
MTT Assay: a. Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Analysis: a. Read the absorbance at 570 nm. b. Calculate cell viability using the formula: % Viability = (OD₅₇₀ of Treated Cells / OD₅₇₀ of Untreated Control) * 100
IV. Advanced Application: Synergy Testing
Isopropyl 3-hydroxybenzoate may exhibit enhanced antimicrobial effects when combined with conventional antibiotics. This synergy can potentially lower the required dose of the antibiotic, reducing toxicity and combating resistance.[9] The checkerboard broth microdilution assay is the standard method for quantifying synergy.[10]
Methodology Overview: In a checkerboard assay, two agents are serially diluted along opposite axes of a 96-well plate. The plate is then inoculated with the test organism. The resulting pattern of growth inhibition can be used to calculate the Fractional Inhibitory Concentration (FIC) index.
-
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
V. References
-
Guzmán-Gutiérrez, S. L., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. Available at: [Link]
-
Sankarganesh, P., et al. (2024). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. PubMed. Available at: [Link]
-
Gunes, H., et al. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. Available at: [Link]
-
Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. ResearchGate. Available at: [Link]
-
Al-Salihi, O. (2022). A comparative in-vitro study on antimicrobial efficacy of on-market alcohol-based hand washing sanitizers towards combating microbes and its application in combating Covid-19 global outbreak. PubMed Central. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
-
de la Fuente-Salinas, P. A., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PubMed Central. Available at: [Link]
-
Jing, J., et al. (2021). Evaluating the Antimicrobial Properties of Commercial Hand Sanitizers. National Institutes of Health. Available at: [Link]
-
Qiu, Y., et al. (2013). A QSAR study on antibacterial activity of p-hydroxybenzoate esters. ResearchGate. Available at: [Link]
-
van den Driessche, F., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure. Available at: [Link]
-
Song, W. J., et al. (2019). The synergistic antimicrobial effect of a simultaneous UV-A light and propyl paraben (4-hydroxybenzoic acid propyl ester) treatment and its application in washing spinach leaves. ResearchGate. Available at: [Link]
-
Vaneckova, J., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed. Available at: [Link]
-
Wikipedia contributors. (2024). Methylparaben. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropylparaben. PubChem. Available at: [Link]
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de la Fuente-Salinas, P. A., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. Available at: [Link]
-
de la Fuente-Salinas, P. A., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. The Doyle Group - UCLA. Available at: [Link]
-
Chen, Y., et al. (2020). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. National Institutes of Health. Available at: [Link]
-
LabBot. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9). Chemchart. Available at: [Link]
-
Zhang, L. Y., et al. (2011). Isopropyl 3,4-dihydroxybenzoate. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2022). Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens. PubMed Central. Available at: [Link]
-
O'Hagan, E., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Isopropyl 3-Hydroxybenzoate as a Versatile Precursor in Chemical Synthesis
Abstract
Isopropyl 3-hydroxybenzoate is a valuable bifunctional molecule, incorporating both a sterically accessible ester and a reactive phenolic hydroxyl group. This unique arrangement makes it a strategic precursor for a diverse array of more complex molecules, particularly in the fields of pharmaceutical and specialty chemical development. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key synthetic transformations of isopropyl 3-hydroxybenzoate. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for O-alkylation, O-acylation, and ester hydrolysis.
Introduction: The Strategic Advantage of Isopropyl 3-Hydroxybenzoate
Isopropyl 3-hydroxybenzoate serves as an excellent starting material due to its distinct reactive sites. The isopropyl ester provides a moderately bulky group that can influence the electronic and steric environment of the molecule, and it can be selectively removed under specific hydrolysis conditions.[1] The phenolic hydroxyl group, with its nucleophilic character, is the primary site for introducing diverse functionalities.
Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.[2][3][4] This makes isopropyl 3-hydroxybenzoate an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications.
Core Synthetic Transformations
The utility of isopropyl 3-hydroxybenzoate as a precursor is primarily centered around the reactions of its phenolic hydroxyl group. The two most common and impactful transformations are O-alkylation (ether formation) and O-acylation (ester formation). Additionally, the hydrolysis of the isopropyl ester to the corresponding carboxylic acid opens up another avenue for derivatization.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[5][6] It proceeds via an S(_N)2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to attack an alkyl halide. In the case of isopropyl 3-hydroxybenzoate, the phenolic proton is first abstracted by a suitable base to form a phenoxide ion, which then reacts with an alkyl halide.
Causality of Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), and cesium carbonate (Cs(_2)CO(_3)).[7] K(_2)CO(_3) is often preferred for its ease of handling and moderate reactivity.
-
Choice of Solvent: A polar aprotic solvent, such as acetone, acetonitrile (ACN), or dimethylformamide (DMF), is ideal for this reaction. These solvents can dissolve the ionic intermediates without participating in the reaction.
-
Choice of Alkyl Halide: Primary alkyl halides are the best electrophiles for this reaction to ensure an S(_N)2 pathway and minimize the competing E2 elimination reaction.[6]
Protocol 1: Synthesis of Isopropyl 3-propoxybenzoate
Objective: To demonstrate a typical Williamson ether synthesis using isopropyl 3-hydroxybenzoate and 1-iodopropane.
Materials:
-
Isopropyl 3-hydroxybenzoate
-
1-Iodopropane
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropyl 3-hydroxybenzoate (10.0 g, 55.5 mmol) and anhydrous acetone (100 mL).
-
Add anhydrous potassium carbonate (15.3 g, 111 mmol, 2.0 eq).
-
Add 1-iodopropane (11.3 g, 66.6 mmol, 1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid K(_2)CO(_3).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (100 mL) and wash with 1M HCl (2 x 50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield isopropyl 3-propoxybenzoate.
Expected Results:
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| Isopropyl 3-propoxybenzoate | 222.28 | 85-95 | Colorless to pale yellow oil |
O-Acylation: Synthesis of Phenyl Esters
Acylation of the phenolic hydroxyl group of isopropyl 3-hydroxybenzoate leads to the formation of a new ester linkage. This is a straightforward way to introduce a variety of acyl groups, potentially modulating the biological activity or physicochemical properties of the parent molecule.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides or acid anhydrides are common acylating agents due to their high reactivity.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Protocol 2: Synthesis of Isopropyl 3-(acetoxy)benzoate
Objective: To demonstrate the acylation of isopropyl 3-hydroxybenzoate with acetyl chloride.
Materials:
-
Isopropyl 3-hydroxybenzoate
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve isopropyl 3-hydroxybenzoate (10.0 g, 55.5 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (8.4 mL, 61.1 mmol, 1.1 eq) to the solution.
-
Slowly add acetyl chloride (4.4 mL, 61.1 mmol, 1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO(_3) (50 mL).
-
Separate the organic layer and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary.
Expected Results:
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| Isopropyl 3-(acetoxy)benzoate | 222.24 | >95 | Colorless oil |
Ester Hydrolysis: Accessing the Carboxylic Acid
Hydrolysis of the isopropyl ester to the corresponding 3-hydroxybenzoic acid provides a handle for further modifications, such as amide bond formation. Base-catalyzed hydrolysis (saponification) is a common and effective method.[1]
Causality of Experimental Choices:
-
Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to hydrolyze the ester.
-
Solvent: A mixture of water and a water-miscible organic solvent like methanol or ethanol is often used to ensure the solubility of the starting material.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate and phenoxide, precipitating the 3-hydroxybenzoic acid.[8]
Protocol 3: Synthesis of 3-Hydroxybenzoic Acid
Objective: To hydrolyze isopropyl 3-hydroxybenzoate to 3-hydroxybenzoic acid.
Materials:
-
Isopropyl 3-hydroxybenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 250 mL round-bottom flask, dissolve isopropyl 3-hydroxybenzoate (10.0 g, 55.5 mmol) in methanol (50 mL).
-
Add a solution of NaOH (4.4 g, 111 mmol, 2.0 eq) in water (50 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate of 3-hydroxybenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Results:
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 3-Hydroxybenzoic Acid | 138.12 | 90-98 | White to off-white solid |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic transformations described above.
Caption: Key synthetic pathways from isopropyl 3-hydroxybenzoate.
Caption: Experimental workflow for O-alkylation.
Safety and Handling
-
Isopropyl 3-hydroxybenzoate: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyl Halides (e.g., 1-Iodopropane): Are lachrymators and potentially toxic. Handle in a well-ventilated fume hood.
-
Bases (e.g., K(_2)CO(_3), NaOH): Are corrosive. Avoid contact with skin and eyes.
-
Solvents (e.g., Acetone, DCM): Are flammable and volatile. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Isopropyl 3-hydroxybenzoate is a highly adaptable precursor for chemical synthesis. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the synthesis of a wide range of derivatives. By leveraging the reactivity of the phenolic hydroxyl group and the ester functionality, novel molecules with tailored properties can be efficiently prepared for applications in drug discovery and materials science.
References
- CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google P
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
- 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (URL: Not available)
-
Isopropylparaben - Wikipedia. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination - ResearchGate. (URL: [Link])
- CN106365990A - Propyl p-hydroxybenzoate preparation method - Google P
-
Isopropyl 3-hydroxybenzoate (53631-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (URL: [Link])
-
Isopropylparaben | C10H12O3 | CID 20161 - PubChem - NIH. (URL: [Link])
-
Methylparaben - Wikipedia. (URL: [Link])
- WO2013035103A1 - Phenol c-alkylation process - Google P
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (URL: [Link])
- US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google P
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (URL: [Link])
-
Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - ResearchGate. (URL: [Link])
-
OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (URL: [Link])
-
Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. (URL: [Link])
-
(PDF) Isopropyl 3,4-dihydroxybenzoate - ResearchGate. (URL: [Link])
-
Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - The Doyle Group - UCLA. (URL: [Link])
-
How are drug preservatives useful in the pharmaceutical industry? - SBBLG. (URL: [Link])
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])
-
Show how you would use the Williamson ether synthesis to prepare ... - Pearson. (URL: [Link])
- US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google P
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ISOPROPYL BENZOATE - Ataman Kimya. (URL: [Link])
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Introduction: The Analytical Imperative for Isopropyl 3-hydroxybenzoate
An Application Note and Protocol for the Quantitative Analysis of Isopropyl 3-hydroxybenzoate
Isopropyl 3-hydroxybenzoate is an aromatic ester, an isomer of the more commonly known preservative Isopropylparaben (Isopropyl 4-hydroxybenzoate). As with many benzoate esters, its utility may be found in the pharmaceutical, cosmetic, or food industries as a preservative or as a key intermediate in organic synthesis.[1][2] The precise location of the hydroxyl group at the meta-position (position 3) of the benzene ring, as opposed to the para-position (position 4) in parabens, subtly alters its physicochemical properties, including polarity and reactivity. This structural difference necessitates the development and validation of specific analytical methods to ensure product quality, regulatory compliance, and safety.
Accurate and robust quantification is critical for determining the purity of the bulk substance, ensuring the correct concentration in final formulations, and for stability testing. This guide provides a comprehensive overview of the primary analytical techniques for the quantification of Isopropyl 3-hydroxybenzoate, with a focus on High-Performance Liquid Chromatography (HPLC) as the principal method. The methodologies described herein are grounded in established analytical principles for related phenolic esters and are designed to be validated in accordance with international regulatory standards.[3][4]
Physicochemical Properties
Understanding the fundamental properties of Isopropyl 3-hydroxybenzoate is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Structure | Isopropyl ester of 3-hydroxybenzoic acid | |
| Appearance | White to off-white crystalline powder (predicted) | |
| Solubility | Predicted to be soluble in alcohols (methanol, ethanol) and other organic solvents; sparingly soluble in water. | [6] |
| Key Functional Groups | Phenolic hydroxyl (-OH), Ester (-COO-), Aromatic Ring |
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the preeminent technique for the analysis of benzoate esters and parabens due to its high resolution, sensitivity, and versatility.[7][8] The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, making it ideal for a molecule like Isopropyl 3-hydroxybenzoate.
Causality of Method Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard choice. The nonpolar C18 chains provide strong hydrophobic interactions with the aromatic ring and isopropyl group of the analyte, leading to effective retention and separation from more polar impurities.
-
Mobile Phase Composition: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water is used. The organic solvent acts as the strong, eluting component. The ratio is optimized to achieve a suitable retention time, typically between 3 and 10 minutes for efficiency.
-
Mobile Phase pH Control: The phenolic hydroxyl group on Isopropyl 3-hydroxybenzoate has an acidic pKa. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH should be buffered or acidified (e.g., with 0.1% formic or acetic acid) to a value at least 2 pH units below the analyte's pKa. This suppresses the ionization of the hydroxyl group, making the molecule less polar and more consistently retained on the C18 column.
-
Detection: The aromatic ring of the molecule contains a chromophore that absorbs UV light. A UV detector, particularly a Diode Array Detector (DAD), is ideal. DAD allows for quantification at the wavelength of maximum absorbance (λmax), enhancing sensitivity, and simultaneously provides spectral data across a range of wavelengths to assess peak purity. The λmax for related compounds like methylparaben is around 255 nm, which serves as an excellent starting point for method development.[9]
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical flow from initial method setup through to full validation, ensuring a robust and reliable quantitative method.
Caption: Logical workflow for HPLC method development, validation, and routine analysis.
Experimental Protocol: Quantification of Isopropyl 3-hydroxybenzoate by RP-HPLC-UV
This protocol describes a validated method for determining the concentration of Isopropyl 3-hydroxybenzoate. All validation parameters must meet the criteria set by the International Council for Harmonisation (ICH) guidelines.[4]
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Isopropyl 3-hydroxybenzoate Reference Standard (high purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust hydrophobic separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure sharp, symmetrical peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 40% B2-8 min: 40% to 70% B8-9 min: 70% to 40% B9-12 min: 40% B (Equilibration) | Gradient elution ensures separation from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | DAD, 255 nm | Wavelength near the expected λmax for good sensitivity. |
| Run Time | 12 minutes |
Preparation of Solutions
-
Diluent: Methanol or a mixture of Water/Acetonitrile (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Isopropyl 3-hydroxybenzoate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (e.g., 1 - 100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain Isopropyl 3-hydroxybenzoate and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform six replicate injections of a mid-level calibration standard (e.g., 50 µg/mL) to establish system suitability.
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Inject the sample solutions.
-
Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.
Data Analysis and Calculations
-
Integrate the peak area of Isopropyl 3-hydroxybenzoate in all chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of Isopropyl 3-hydroxybenzoate in the sample solutions using the equation of the line from the calibration curve. Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Calculate the final assay value (e.g., as a percentage w/w) by accounting for the initial sample weight and dilution factors.
Method Validation Summary
This protocol must be validated to prove its suitability for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria (as per ICH) |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | Results remain unaffected by small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). |
Alternative and Confirmatory Techniques
While HPLC is the primary method, other techniques can be employed for confirmatory analysis or for different applications.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and semi-volatile compounds.[10][11] For Isopropyl 3-hydroxybenzoate, which has a polar hydroxyl group, chemical derivatization is often recommended.
-
Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Derivatization: To improve volatility and thermal stability, the acidic proton of the phenolic group can be replaced with a nonpolar group, such as through silylation (e.g., using BSTFA). This reduces peak tailing and improves sensitivity.
-
Detection: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass spectrum and fragmentation pattern.[10]
Workflow for GC-MS Analysis
Sources
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- 3. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
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A Validated GC-MS Method for the Sensitive Detection and Quantification of Isopropyl 3-hydroxybenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Isopropyl 3-hydroxybenzoate. Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic peak shape, an essential derivatization step is incorporated to enhance volatility and improve analytical performance.[1] The methodology herein provides a robust framework for the analysis of Isopropyl 3-hydroxybenzoate in various matrices, complete with protocols for sample preparation, instrumental analysis, and comprehensive method validation in accordance with industry standards.[2]
Introduction: The Rationale for a Dedicated Method
Isopropyl 3-hydroxybenzoate and its isomers are compounds of interest in the pharmaceutical and chemical industries, often appearing as intermediates, impurities, or degradation products. Accurate quantification is critical for quality control, safety assessment, and process optimization. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique, offering a powerful combination of high-resolution separation and definitive molecular identification.[3]
The primary analytical challenge with phenolic compounds like Isopropyl 3-hydroxybenzoate is the active hydroxyl group. This polar functional group can interact with active sites within the GC system, causing significant peak tailing and compromising sensitivity and resolution.[4] To mitigate this, a derivatization step is essential. This protocol employs silylation, a common and effective technique that replaces the active proton on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This transformation increases the analyte's volatility and thermal stability, resulting in improved chromatographic performance.[1][5]
This guide provides a self-validating system, explaining the causality behind each experimental choice to ensure technical accuracy and reproducibility.
Materials and Methods
Reagents and Standards
-
Isopropyl 3-hydroxybenzoate analytical standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous, ≥99.8%)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (GC Grade)
-
Helium (Carrier Gas, 99.999% purity)
-
Internal Standard (IS): (e.g., Isopropyl 4-hydroxybenzoate or a structurally similar compound not present in the sample)
Equipment
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Heating block or oven capable of maintaining 70°C
-
Microsyringes
-
GC Vials (2 mL, amber, with PTFE-lined caps)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Isopropyl 3-hydroxybenzoate standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of calibration standards. A typical concentration range might be 1 µg/mL to 100 µg/mL.
-
Spiking: Fortify each calibration standard and Quality Control (QC) sample with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization Workflow
The causality of this workflow is to first isolate the analyte from the sample matrix and then chemically modify it to be suitable for GC-MS analysis.
Caption: Experimental workflow from sample preparation to injection.
Step-by-Step Protocol:
-
Extraction: Based on the sample matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Evaporation: Transfer 1 mL of the extract or an appropriate amount of liquid sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. This step is crucial to remove water and extraction solvents, which can interfere with the derivatization reaction.
-
Reconstitution & Derivatization:
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.
-
Analysis: After cooling to room temperature, transfer the solution to a GC autosampler vial for injection.
GC-MS Instrumental Method
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas. |
| Constant Flow | 1.2 mL/min | Provides optimal velocity for good separation efficiency. |
| Oven Program | 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the analyte from solvent fronts and potential matrix components effectively.[8] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns and library matching. |
| MS Source Temp. | 230°C | |
| MS Quad Temp. | 150°C | |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-500) & SIM | Full scan is used for qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis to increase sensitivity and selectivity. |
| SIM Ions | See Section 5.2 | |
Results and Discussion
Derivatization and Chromatographic Performance
The derivatization reaction replaces the active hydrogen of the phenolic group with a trimethylsilyl (TMS) group.
Caption: Silylation of Isopropyl 3-hydroxybenzoate with BSTFA.
This conversion significantly reduces the polarity of the molecule, leading to a symmetrical, sharp chromatographic peak with an expected retention time of approximately 10-12 minutes under the specified conditions.
Mass Spectrum and Fragmentation
The identity of the compound is confirmed by its mass spectrum. The molecular weight of Isopropyl 3-hydroxybenzoate is 180.20 g/mol .[9] The TMS-derivatized analyte will have a molecular weight of 252.35 g/mol .
-
Molecular Ion (M•+): The molecular ion peak for the TMS-derivative is expected at m/z 252 .
-
Key Fragments: The fragmentation pattern is the fingerprint of the molecule.
-
m/z 237 ([M-15]•+): Loss of a methyl group (-CH₃) from the TMS group, a very characteristic fragmentation for silylated compounds. This is often the base peak.
-
m/z 195: Loss of an isopropyl group (-C₃H₇) from the ester.
-
m/z 73 ([Si(CH₃)₃]+): The trimethylsilyl cation, a hallmark of TMS derivatives.
-
Selected Ions for Quantification (SIM Mode):
-
Quantifier Ion: m/z 237 (most abundant and specific)
-
Qualifier Ions: m/z 252, m/z 195 (to confirm identity)
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2]
Specificity and Linearity
Specificity was confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. The linearity of the method was assessed by analyzing the calibration standards in triplicate.
Table 2: Linearity Data
| Parameter | Result |
|---|---|
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | > 0.999 |
An R² value greater than 0.999 demonstrates excellent linearity across the tested concentration range.[2][10]
Accuracy, Precision, and Sensitivity
Accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) on the same day (intra-day) and on three different days (inter-day).
Table 3: Accuracy and Precision Summary
| QC Level | Concentration (µg/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=9) | Accuracy (Recovery %) |
|---|---|---|---|---|
| Low QC | 5 | < 5% | < 6% | 95 - 105% |
| Mid QC | 25 | < 4% | < 5% | 97 - 103% |
| High QC | 75 | < 3% | < 4% | 98 - 102% |
The method demonstrates high accuracy (recoveries between 95-105%) and excellent precision (RSD < 6%).[11][12]
The sensitivity of the method was determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
LOD: ~0.2 µg/mL
-
LOQ: ~0.7 µg/mL
Conclusion
This application note details a selective, sensitive, and robust GC-MS method for the quantitative analysis of Isopropyl 3-hydroxybenzoate. The inclusion of a validated derivatization protocol overcomes the inherent challenges of analyzing phenolic compounds by gas chromatography. The comprehensive validation data confirms that this method is reliable and suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- International Council for Harmonisation (ICH). (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Viñas, P., et al. (2009). GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. PubMed.
- Beelders, T., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
- Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PubMed Central.
- Bajt, O., et al. (2011). Gas Chromatographic Determination of Parabens after In-situ Derivatization and Dispersive Liquid–Liquid Microextraction. AKJournals.
- Suhonosov, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health.
- BenchChem. (2025). Technical Support Center: Analysis of Isopropyl Benzoate and Its Impurities by GC-MS. Benchchem.
- ResearchGate. (2025). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate.
- Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology.
- PubChem. (2026). Isopropylparaben. National Institutes of Health.
- ResearchGate. (2025). (PDF) Gas Chromatographic determination of parabens after derivatization and dispersive microextraction. ResearchGate.
- De la Cal, A., et al. (2002). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
- Chemchart. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9).
- ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Van de Steene, E., et al. (2017). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Publishing.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
- Faraji, M., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
- NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST WebBook.
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- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.gnest.org [journal.gnest.org]
- 7. mdpi.com [mdpi.com]
- 8. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Isopropyl 3-hydroxybenzoate (53631-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isopropyl 3-hydroxybenzoate stability and degradation studies
Application Note & Protocol Guide
Topic: Isopropyl 3-hydroxybenzoate: A Comprehensive Guide to Stability and Degradation Analysis
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Imperative of Stability
In the landscape of pharmaceutical development and fine chemical synthesis, the stability of a molecule is not merely a characteristic; it is the bedrock of its viability. Isopropyl 3-hydroxybenzoate, an aromatic ester with potential applications as a chemical intermediate or preservative, is no exception. Its molecular integrity under various environmental stressors dictates its shelf-life, formulation compatibility, and ultimately, its safety and efficacy. This guide provides a robust framework for investigating the stability of Isopropyl 3-hydroxybenzoate, grounded in the principles of forced degradation. We will not only present protocols but also delve into the mechanistic rationale behind them, empowering researchers to not just follow steps, but to understand the chemical narrative of the molecule.
Molecular Profile and Intrinsic Stability
Isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an ester of 3-hydroxybenzoic acid and isopropanol.[1][2] Its structure features three key regions influencing its chemical behavior:
-
Ester Linkage: Inherently susceptible to hydrolysis, this is a primary site of potential degradation.
-
Aromatic Ring: Provides overall stability but can be a target for oxidative attack.
-
Phenolic Hydroxyl Group: A site for potential oxidation and influences the molecule's acidity and reactivity.
Understanding these structural elements allows us to predict and systematically probe the compound's vulnerabilities.
Primary Degradation Pathways
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of a substance.[3][4] The principal pathways for Isopropyl 3-hydroxybenzoate are hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The ester bond is the most probable point of cleavage under hydrolytic conditions. This reaction can be catalyzed by both acid and base, yielding 3-hydroxybenzoic acid and isopropanol. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.[5]
Oxidative Degradation
The presence of the phenolic hydroxyl group and the electron-rich benzene ring makes the molecule susceptible to oxidation. Attack by radical species, such as those generated from hydrogen peroxide, can lead to the formation of hydroxylated derivatives or ring-opening products.[6]
Photolytic Degradation
Aromatic compounds can absorb UV radiation, which can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules. The primary photolytic degradation is often initiated by the generation of hydroxyl radicals, leading to hydroxylation, dealkylation, and decarboxylation.[7]
Thermal Degradation
While generally more stable to heat than light or reactive chemicals, high temperatures can induce decomposition of aromatic esters, typically initiating with the cleavage of the ester linkage.[8][9]
The interplay of these degradation routes is visualized below.
Caption: Predicted degradation pathways for Isopropyl 3-hydroxybenzoate under stress.
Experimental Protocols: Forced Degradation
The following protocols are designed to induce approximately 5-20% degradation of the Isopropyl 3-hydroxybenzoate. This range is ideal as it is sufficient to detect and identify degradation products without completely consuming the parent compound.
Prerequisite: Prepare a stock solution of Isopropyl 3-hydroxybenzoate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Protocol 3.1: Acid-Catalyzed Hydrolysis
-
Rationale: To assess stability in acidic conditions, simulating environments like the stomach or acidic formulations.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent volume of 1.0 M Sodium Hydroxide (NaOH) to halt the reaction.
-
Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Store samples at 2-8°C until analysis.
-
Protocol 3.2: Base-Catalyzed Hydrolysis
-
Rationale: To assess stability in alkaline conditions. Ester hydrolysis is significantly faster under basic conditions.[5]
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase.
-
Store samples at 2-8°C until analysis.
-
Protocol 3.3: Oxidative Degradation
-
Rationale: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
Dilute the sample to a suitable concentration with the mobile phase for immediate HPLC analysis.
-
Protocol 3.4: Thermal Degradation
-
Rationale: To assess the stability of the solid material at elevated temperatures.[10]
-
Procedure:
-
Place a known amount of solid Isopropyl 3-hydroxybenzoate powder in a vial.
-
Heat the sample in a calibrated oven at 80°C for 72 hours.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a small portion of the solid.
-
Prepare a solution of the heat-stressed solid at a known concentration (e.g., 1 mg/mL) and dilute appropriately for HPLC analysis.
-
Protocol 3.5: Photolytic Degradation
-
Rationale: To determine the compound's sensitivity to light, as mandated by ICH Q1B guidelines.
-
Procedure:
-
Prepare a solution of Isopropyl 3-hydroxybenzoate (e.g., 100 µg/mL) in a solvent transparent to UV radiation (e.g., water:acetonitrile 50:50).
-
Place the solution in a quartz cuvette or a suitable transparent container.
-
Expose the sample to a light source within a photostability chamber, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, run a control sample shielded from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
Analyze samples at appropriate time points by HPLC.
-
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating the parent compound from all potential degradation products. A Reverse-Phase HPLC (RP-HPLC) method is the gold standard for this purpose.[11][12][13]
Protocol 4.1: RP-HPLC Method for Isopropyl 3-hydroxybenzoate
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 70 30 10 30 70 12 30 70 13 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
The overall workflow for conducting these studies is outlined below.
Caption: Workflow for forced degradation study of Isopropyl 3-hydroxybenzoate.
Data Summary and Interpretation
The results from the forced degradation studies should be compiled to provide a clear stability profile. The percentage of the remaining Isopropyl 3-hydroxybenzoate is calculated against the time-zero sample.
Table 1: Hypothetical Forced Degradation Results for Isopropyl 3-hydroxybenzoate
| Stress Condition | Time Point | % Assay of Isopropyl 3-hydroxybenzoate | Major Degradant Observed |
| Control (25°C) | 72 hr | 99.8% | None |
| 1.0 M HCl @ 60°C | 24 hr | 91.5% | 3-Hydroxybenzoic Acid |
| 0.1 M NaOH @ 25°C | 4 hr | 85.2% | 3-Hydroxybenzoic Acid |
| 3% H₂O₂ @ 25°C | 24 hr | 94.3% | Unknown Polar Species |
| Solid State @ 80°C | 72 hr | 98.9% | Minor Unknowns |
| Photostability | - | 96.1% | 3-Hydroxybenzoic Acid & Others |
Interpretation: Based on this hypothetical data, Isopropyl 3-hydroxybenzoate demonstrates the highest sensitivity to basic hydrolysis, followed by acidic conditions. It shows moderate degradation under oxidative and photolytic stress and is relatively stable to dry heat. The primary degradation product across multiple stress conditions is confirmed to be 3-hydroxybenzoic acid, as predicted.
Conclusion
This comprehensive guide provides the necessary protocols and scientific rationale for a thorough investigation into the stability of Isopropyl 3-hydroxybenzoate. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and employing a robust, stability-indicating HPLC method, researchers can elucidate degradation pathways, identify potential impurities, and establish a clear stability profile. This foundational knowledge is indispensable for the confident application of Isopropyl 3-hydroxybenzoate in any research or development context, ensuring quality, safety, and regulatory compliance.
References
- Acta Chromatographica. (2021). RP-HPLC stability-indicating method for simultaneous determination of sodium valproate, methylparaben and propylparaben in oral solution. AKJournals.
- Chemchart. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9).
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropylparaben. PubChem. Retrieved from [Link]
-
Wikipedia. (2025). Isopropylparaben. Retrieved from [Link]
-
ResearchGate. (2017). Kinetics of Degradation of the Parabens. Retrieved from [Link]
-
ResearchGate. (2024). Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of parabens in MQ water under natural sunlight.... Retrieved from [Link]
-
ResearchGate. (2025). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Retrieved from [Link]
-
MDPI. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2025). Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Retrieved from [Link]
-
Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. Retrieved from [Link]
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Isopropyl 3-hydroxybenzoate: A Versatile Building Block in Advanced Materials
This technical guide provides a comprehensive overview of Isopropyl 3-hydroxybenzoate, a promising yet underutilized aromatic ester in the field of material science. While its para-substituted isomer, Isopropyl p-hydroxybenzoate, has found widespread use as a preservative, the unique positioning of the hydroxyl group in the meta-position offers a distinct set of properties and potential applications. This document aims to bridge the existing knowledge gap by presenting detailed application notes and speculative, yet scientifically grounded, protocols for researchers, scientists, and professionals in drug development and material science. We will delve into its synthesis, potential as a monomer for high-performance polymers, role in modifying resins and coatings, and its prospective use in the burgeoning fields of liquid crystals and antimicrobial materials.
The Untapped Potential of a Meta-Substituted Benzene Ring
The meta-substitution pattern in Isopropyl 3-hydroxybenzoate imparts a kinked, non-linear geometry to the molecule. This structural feature is of significant interest in polymer chemistry as it can disrupt the close packing of polymer chains, leading to materials with modified solubility, lower melting points, and amorphous characteristics, compared to their linear para-substituted counterparts. These properties are highly desirable in the design of advanced polymers with tailored thermal and mechanical properties.
Synthesis of Isopropyl 3-hydroxybenzoate: A Detailed Protocol
The synthesis of Isopropyl 3-hydroxybenzoate is typically achieved through the esterification of 3-hydroxybenzoic acid with isopropanol. To enhance the reaction kinetics and yield, an acid catalyst is employed. A more advanced method involves the use of thionyl chloride to create a more reactive intermediate, which is particularly useful given the potential for steric hindrance from the isopropyl group.[1]
Protocol: Synthesis via Acid-Catalyzed Esterification
Materials:
-
3-hydroxybenzoic acid
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of anhydrous isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like toluene.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by crystallization or column chromatography.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Isopropyl 3-hydroxybenzoate.
Potential Applications in Material Science
While direct, large-scale industrial applications of Isopropyl 3-hydroxybenzoate are not yet well-documented, its chemical structure suggests a range of promising uses in material science.
Monomer for High-Performance Polyesters
3-hydroxybenzoic acid is a known monomer for the synthesis of aromatic polyesters. These polymers are valued for their high thermal stability and mechanical strength.[2][3] The introduction of Isopropyl 3-hydroxybenzoate as a comonomer could lead to polyesters with modified properties.
Hypothetical Polymerization Protocol (Melt Polycondensation):
-
A mixture of diacid (e.g., terephthalic acid), a diol (e.g., ethylene glycol), and Isopropyl 3-hydroxybenzoate (as a modifier) is charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.
-
A transesterification catalyst (e.g., antimony trioxide) is added.
-
The temperature is gradually increased under a nitrogen atmosphere to initiate the esterification and transesterification reactions, with the removal of volatile byproducts.
-
Once the temperature reaches the desired point, a vacuum is applied to facilitate the removal of byproducts and drive the polymerization to a high molecular weight.
Diagram of Polymerization Concept:
Caption: Conceptual workflow for polyester synthesis.
Expected Properties of Modified Polyesters:
| Property | Expected Effect of Isopropyl 3-hydroxybenzoate | Rationale |
| Melting Point (Tm) | Decrease | The meta-substitution disrupts chain packing and crystallinity. |
| Glass Transition Temp (Tg) | May increase or decrease | Dependent on the balance between increased free volume and steric hindrance. |
| Solubility | Increase | The non-linear structure reduces intermolecular forces. |
| Mechanical Strength | Likely decrease | A reduction in crystallinity can lead to lower tensile strength. |
| Flexibility | Increase | The kinked structure can enhance chain mobility. |
Modifier for Resins and Coatings
Benzoic acid and its esters are known to be used as plasticizers and modifiers in various resin systems, including PVC and polyesters.[4] Isopropyl 3-hydroxybenzoate, with its hydroxyl group, could act as a reactive modifier in systems like epoxy or urethane resins, or as a plasticizer in thermoplastic coatings.
Conceptual Protocol for Epoxy Resin Modification:
-
Incorporate Isopropyl 3-hydroxybenzoate into the epoxy resin prepolymer.
-
The hydroxyl group can react with the epoxy groups, incorporating the benzoate moiety into the polymer network.
-
Cure the modified resin with a standard curing agent.
-
Evaluate the mechanical properties (e.g., flexibility, impact strength) and thermal properties (e.g., Tg) of the cured material and compare them to an unmodified control.
Component in Liquid Crystal Formulations
p-Hydroxybenzoic acid is a fundamental building block for thermotropic liquid crystalline polymers (TLCPs).[5][6] The rigid aromatic core of Isopropyl 3-hydroxybenzoate, combined with its non-linear shape, makes it an interesting candidate for investigation as a component in liquid crystal mixtures or as a monomer for novel liquid crystalline polymers. Its incorporation could potentially lower the melting point and alter the mesophase behavior of the resulting materials.[7]
Experimental Workflow for Screening Liquid Crystalline Properties:
-
Synthesize a series of copolymers with varying concentrations of Isopropyl 3-hydroxybenzoate.
-
Characterize the thermal transitions of the polymers using Differential Scanning Calorimetry (DSC).
-
Observe the textures of the material between thermal transitions using a polarized light microscope equipped with a hot stage to identify any liquid crystalline phases.
Precursor for Antimicrobial Polymers
Polymers containing hydroxybenzoate moieties have demonstrated antimicrobial activity.[8][9] This opens up the possibility of developing new antimicrobial materials based on Isopropyl 3-hydroxybenzoate.
Proposed Synthetic Route and Evaluation:
-
Synthesize a polymer with pendant Isopropyl 3-hydroxybenzoate groups. This could be achieved by polymerizing a vinyl monomer containing the Isopropyl 3-hydroxybenzoate unit.
-
Characterize the synthesized polymer to confirm its structure and molecular weight.
-
Evaluate the antimicrobial activity of the polymer against a panel of relevant microorganisms using standard methods such as the minimum inhibitory concentration (MIC) assay.
Characterization Techniques
A thorough characterization of Isopropyl 3-hydroxybenzoate and the materials derived from it is crucial for understanding their properties and potential applications.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the monomer and polymers. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and monitoring of reaction progress. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions (Tg, Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. |
| Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight and molecular weight distribution. |
| Mechanical Testing | Measurement of tensile strength, modulus, and elongation at break. |
Safety Information
As with any chemical, proper safety precautions should be taken when handling Isopropyl 3-hydroxybenzoate. Based on data for related compounds like Isopropyl p-hydroxybenzoate, it may cause skin and eye irritation.[10] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
Sources
- 1. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3759870A - Polyester based on hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. justlonghealth.com [justlonghealth.com]
- 5. Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2022020752A1 - Liquid crystal scaffolds and use thereof - Google Patents [patents.google.com]
- 8. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Isopropyl 3-hydroxybenzoate
Welcome to the technical support center for the synthesis of Isopropyl 3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide advanced strategies for improving reaction yields and product purity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What is the most common and direct method for synthesizing Isopropyl 3-hydroxybenzoate?
The most conventional method is the Fischer-Speier esterification. This reaction involves heating the starting materials, 3-hydroxybenzoic acid and isopropanol, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The primary advantage of this method is its simplicity and the use of readily available, inexpensive reagents.
Q2: My yields from the Fischer-Speier esterification are consistently low. What are the primary reasons?
Low yields in this specific reaction are typically attributable to two main factors:
-
Chemical Equilibrium: Fischer esterification is a reversible reaction.[1][2] The formation of water as a byproduct can drive the reaction backward, hydrolyzing the newly formed ester back into the starting materials. This equilibrium limitation is the most common cause of low yields.[2]
-
Steric Hindrance: Isopropanol is a secondary alcohol, which is bulkier and less reactive than a primary alcohol like methanol or ethanol. This steric hindrance can slow down the rate of esterification, requiring more forcing conditions or longer reaction times to achieve completion.[3]
Q3: Beyond the standard Fischer esterification, what are the principal alternative synthesis routes for higher yields?
To overcome the equilibrium limitations of the Fischer method, two highly effective alternative routes are recommended:
-
The Thionyl Chloride (SOCl₂) Method: This is a two-step process that first converts the carboxylic acid into a highly reactive acyl chloride intermediate. The acyl chloride then reacts readily with isopropanol in an irreversible reaction to form the ester, often leading to significantly higher yields.[3][4]
-
The Mitsunobu Reaction: This powerful reaction allows for the formation of esters under mild conditions.[5] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. It is particularly useful for sterically hindered alcohols and sensitive substrates.[6][7]
Q4: What are the most critical parameters to control to maximize the yield of Isopropyl 3-hydroxybenzoate?
Regardless of the method, the following parameters are crucial:
-
Water Removal: For Fischer esterification, actively removing water is the single most important factor for driving the reaction to completion.[2][8]
-
Catalyst Choice and Loading: The type and amount of catalyst must be optimized. Insufficient catalyst leads to slow reactions, while excessive amounts can cause side reactions like dehydration or etherification of the alcohol.
-
Reactant Stoichiometry: Using an excess of one reactant (typically the less expensive one, isopropanol) can help shift the equilibrium towards the product in Fischer esterification.[2]
-
Temperature and Reaction Time: These parameters must be carefully balanced. Higher temperatures increase the reaction rate but can also promote undesirable side reactions. The reaction must be allowed sufficient time to reach completion.
Section 2: Troubleshooting Guide: Low Yield in Fischer-Speier Esterification
This guide provides a logical workflow for diagnosing and solving low-yield issues specifically related to the Fischer-Speier esterification of 3-hydroxybenzoic acid.
Problem: Yield of Isopropyl 3-hydroxybenzoate is below the expected range (<80%).
First, ensure that your starting materials (3-hydroxybenzoic acid and isopropanol) are of high purity and are anhydrous, as water in the reagents will inhibit the reaction.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Section 3: Advanced Protocols for High-Yield Synthesis
For researchers requiring consistently high yields, the following detailed protocols are provided.
Protocol A: High-Yield Fischer Esterification with Azeotropic Water Removal
This protocol optimizes the standard Fischer esterification by incorporating a Dean-Stark apparatus to remove water, thereby driving the reaction equilibrium towards the product.[2][8]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagent Charging: To the flask, add 3-hydroxybenzoic acid (1.0 eq), toluene (approx. 2-3 mL per gram of acid), isopropanol (2.0-3.0 eq), and concentrated sulfuric acid (0.02-0.05 eq).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water-isopropanol azeotrope will begin to collect in the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the lighter toluene and isopropanol will overflow back into the reaction flask.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted 3-hydroxybenzoic acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Isopropyl 3-hydroxybenzoate.
Protocol B: Thionyl Chloride Route for Bypassing Equilibrium
This method avoids the equilibrium problem altogether by proceeding through a reactive acyl chloride intermediate.[3] This protocol is highly effective but requires caution due to the corrosive and reactive nature of thionyl chloride.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a fume hood, suspend 3-hydroxybenzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-hydroxybenzoyl chloride.
-
-
Esterification:
-
Dissolve the crude acyl chloride in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a solution of isopropanol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) dropwise. The base is crucial to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
-
Section 4: Data Summary & Method Comparison
Choosing the right synthesis method depends on the desired scale, purity requirements, and available equipment. The table below summarizes the key characteristics of each approach.
| Feature | Fischer-Speier Esterification | Thionyl Chloride Method | Mitsunobu Reaction |
| Typical Yield | 50-85% (highly dependent on water removal) | >90% | >85% |
| Key Advantage | Simple, inexpensive reagents | High yield, irreversible | Mild conditions, good for sensitive substrates |
| Key Disadvantage | Equilibrium-limited, requires water removal | Harsh reagents (SOCl₂), corrosive byproducts | Expensive reagents, stoichiometric byproducts |
| Complexity | Low to Moderate | Moderate | High |
| Ideal Use Case | Large-scale synthesis where moderate yield is acceptable | When high, reliable yield is critical | Small-scale synthesis of complex or sensitive molecules |
Section 5: Visualizing the Synthesis Pathways
The following diagram illustrates the different chemical transformations for each primary synthesis route.
Caption: Comparison of major synthesis routes to Isopropyl 3-hydroxybenzoate.
References
- CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google P
- CN106365990A - Propyl p-hydroxybenzoate preparation method - Google P
-
Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative - CABI Digital Library. [Link]
- US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google P
- US5260475A - Esterification of hydroxybenzoic acids - Google P
-
A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid - TSI Journals. [Link]
-
Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. [Link]
-
Mitsunobu Reaction | Encyclopedia MDPI . [Link]
- JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google P
-
synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... | Download Scientific Diagram - ResearchGate. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr.org. [Link]
-
Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst - SciSpace by Typeset. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Fischer Esterification for Hydroxybenzoates
Welcome to the technical support center for the Fischer esterification of hydroxybenzoates. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial reaction. Here, we move beyond basic protocols to address the specific challenges and nuances encountered when working with substrates containing both carboxylic acid and phenolic hydroxyl groups. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to provide actionable solutions and a deeper understanding of the reaction's mechanics.
Part 1: Foundational Concepts & Frequently Asked Questions
This section covers the core principles of the Fischer esterification and addresses common initial queries related to hydroxybenzoates.
Q1: What is the Fischer esterification, and why is it a reversible reaction?
A1: The Fischer esterification is a classic organic reaction that forms an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[3][4] The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the final yield.[5] To achieve high conversion, the equilibrium must be actively shifted toward the products.[6]
Q2: My substrate is a hydroxybenzoate (e.g., p-hydroxybenzoic acid). Will the phenolic hydroxyl group interfere with the esterification of the carboxylic acid?
A2: Generally, no. Under typical Fischer esterification conditions, the reaction is highly chemoselective for the carboxylic acid. The carboxylic acid's carbonyl group is activated by the acid catalyst, making it a much stronger electrophile.[7][8] The phenolic hydroxyl group is a significantly weaker nucleophile than the alcohol reactant, especially in a strong acid medium.[9][10] While phenols can be esterified, it is a less favorable reaction under these conditions, allowing for selective esterification of the carboxylic acid.[11]
Q3: What are the standard acid catalysts for this reaction, and how do I choose one?
A3: Strong Brønsted acids are the most common catalysts.[8] Choices include:
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, often used in catalytic amounts.[12]
-
p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle than sulfuric acid. It is also highly soluble in organic solvents.[1][13]
-
Lewis Acids: Lewis acids like scandium(III) triflate can also be used.[1]
-
Acidic Resins: Heterogeneous catalysts like Amberlyst-15 or Dowex resins are advantageous for simplifying post-reaction workup, as they can be removed by simple filtration.[14][15]
For most applications involving robust substrates like hydroxybenzoates, sulfuric acid or TsOH are excellent choices.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a Q&A format, providing detailed explanations and corrective actions.
Issue: Low Product Yield / Stalled Reaction
Q4: My reaction has run for several hours, but TLC analysis shows a large amount of unreacted hydroxybenzoic acid. What's the primary cause?
A4: The most likely culprit is that the reaction has reached equilibrium.[5][6] The Fischer esterification is a reversible process, and as the product water accumulates, the reverse reaction (ester hydrolysis) begins to compete with the forward reaction, preventing further conversion.[3]
Q5: How can I overcome the equilibrium limitation and drive my reaction to completion?
A5: To push the equilibrium towards the ester product, you must apply Le Châtelier's principle. There are two primary strategies:
-
Use a Large Excess of Alcohol: This is the simplest and most common method. Using the alcohol as the reaction solvent ensures it is present in a large molar excess, which shifts the equilibrium to favor the product.[6][11] A study on the synthesis of methyl p-hydroxybenzoate (methylparaben) showed that increasing the molar ratio of methanol to p-hydroxybenzoic acid from 1:1 to 3:1 increased the yield from 40.2% to 86%.[16]
-
Remove Water as it Forms: Actively removing the water byproduct is a highly effective way to prevent the reverse reaction and drive the forward reaction to completion.[9][17] The most common laboratory technique for this is using a Dean-Stark apparatus .[3][18] The reaction is run in a solvent like toluene, which forms a low-boiling azeotrope with water.[19] The azeotrope vaporizes, condenses, and collects in the Dean-Stark trap, where the denser water separates and is removed, while the toluene overflows back into the reaction flask.[3][19]
Visualizing the Equilibrium Challenge
The following diagram illustrates the central problem in Fischer esterification and the two primary solutions based on Le Châtelier's principle.
Caption: Overcoming the Fischer Esterification Equilibrium.
Issue: Catalyst and Temperature Concerns
Q6: I'm worried about side reactions. Is it possible that high temperatures or a strong acid catalyst could cause unwanted reactions with the phenolic group?
A6: While the phenolic -OH is less reactive, harsh conditions can potentially lead to side products, though this is less common than with more reactive substrates. Concentrated sulfuric acid is a strong dehydrating agent and can sometimes promote charring or other decomposition if temperatures are excessively high.[13] p-Toluenesulfonic acid (TsOH) is often considered a milder alternative as it is less prone to causing such side reactions.[13] For most hydroxybenzoates, refluxing at the boiling point of the alcohol (e.g., methanol at ~65°C) is sufficient and generally safe.[12]
Q7: My reaction is very slow, even after several hours. What should I check?
A7: If you've addressed the equilibrium issue and the reaction is still slow, consider these points:
-
Catalyst Amount: Ensure you have added a sufficient catalytic amount of acid. Typically, this is a small fraction of the limiting reagent (e.g., 3-5 mol%).
-
Water Contamination: Ensure your reagents and glassware are dry. Starting the reaction with water present will inhibit it from the outset.[5]
-
Reaction Temperature: The reaction should be heated to a steady reflux.[20] If the temperature is too low, the rate will be significantly slower.
-
Steric Hindrance: While less of an issue for simple hydroxybenzoates, bulky alcohols or highly substituted benzoic acids can slow the reaction rate.[6] Longer reaction times may be necessary in these cases.
Part 3: Experimental Protocol & Data
This section provides a detailed, validated protocol for a common application and a table summarizing key reaction parameters.
Detailed Protocol: Synthesis of Methyl p-Hydroxybenzoate
This protocol describes the synthesis of methylparaben, a widely used preservative, from p-hydroxybenzoic acid.[16]
Materials:
-
p-Hydroxybenzoic Acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol) in methanol (e.g., 75 mL, ~1.85 mol). Using methanol as the solvent provides the necessary excess to drive the reaction.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the solution. The addition is exothermic.
-
Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux (~65°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The ester product will have a higher Rf value than the starting carboxylic acid. Continue reflux until the starting material is consumed (typically 2-4 hours).[6][12]
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove most of the excess methanol using a rotary evaporator.[12]
-
Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted p-hydroxybenzoic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer with a saturated solution of NaCl (brine, 1 x 50 mL) to remove residual water.
-
-
Drying and Isolation:
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.[12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl p-hydroxybenzoate.
-
-
Purification: The crude product can be purified by recrystallization, for example, from an ethyl acetate/hexane mixture, to obtain the final product as a white solid.[12] Some protocols report that cooling the reaction mixture after completion can directly crystallize the product.[16]
Visualizing the Experimental Workflow
Caption: Standard workflow for Methyl p-Hydroxybenzoate synthesis.
Data Summary: Catalyst and Condition Comparison
The following table summarizes typical conditions and considerations for Fischer esterification.
| Parameter | Condition/Reagent | Rationale & Expert Insight |
| Acid Catalyst | H₂SO₄ (conc.) | Strong, inexpensive, and effective. Can be dehydrating, requiring careful temperature control.[12] |
| p-TsOH | Solid, easy to handle, and less oxidizing than H₂SO₄. Good choice for sensitive substrates.[1][13] | |
| Acidic Resin | Simplifies workup (filtration removal). Ideal for scaling up and continuous processes.[14] | |
| Driving Equilibrium | Excess Alcohol | Simple and effective. Often used as the reaction solvent. Molar ratios of >3:1 are common.[11][16] |
| Dean-Stark Trap | Highly efficient for water removal, driving reactions to >95% completion. Requires a co-solvent (e.g., toluene).[3][18] | |
| Solvent | Excess Alcohol | Serves as both reactant and solvent. Best for simple, low-boiling point alcohols (MeOH, EtOH).[6] |
| Toluene / Hexane | Inert, non-polar solvents used for azeotropic removal of water with a Dean-Stark apparatus.[1][21] | |
| Temperature | Reflux | Reaction is typically heated to the boiling point of the alcohol or solvent to ensure an adequate rate.[20] |
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
-
Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
UMY Repository. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Retrieved from [Link]
-
Reddit. (2018, December 13). Sulfuric acid replacement for ester formation reaction? Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, July 7). Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. Retrieved from [Link]
-
International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). P-toluenesulfonic acid – Knowledge and References. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl p-hydroxybenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
-
PubMed. (n.d.). Adsorption of esters of p-hydroxybenzoic acid by filter membranes: mechanism and effect of formulation and processing parameters. Retrieved from [Link]
-
SciSpace. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN106365990A - Propyl p-hydroxybenzoate preparation method.
-
ResearchGate. (2025, August 5). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]
-
European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of Isopropyl 3-Hydroxybenzoate
Welcome to the technical support guide for the synthesis of Isopropyl 3-hydroxybenzoate. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this common esterification reaction. Here, we address frequently encountered issues, provide in-depth explanations for the formation of side products, and offer validated protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the synthesis and workup of Isopropyl 3-hydroxybenzoate, which is typically prepared via the Fischer esterification of 3-hydroxybenzoic acid with isopropanol, using a strong acid catalyst like sulfuric acid.
Q1: My reaction is incomplete, and I have a low yield. How can I drive the reaction to completion?
A1: Causality and Resolution
The Fischer esterification is a reversible equilibrium-limited reaction.[1][2] To achieve high conversion, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.[1]
-
Excess Reagent: The most straightforward strategy is to use a large excess of one of the reactants.[1] Since isopropanol is typically a liquid and can serve as the reaction solvent, using it in large excess (5-10 equivalents or more) is a common and effective method to push the reaction forward.[2][3]
-
Water Removal: The other product formed is water. Its presence will drive the equilibrium back towards the starting materials.[2][4] Actively removing water as it forms is a highly effective strategy. This can be accomplished by:
-
Azeotropic Distillation: Adding a co-solvent like toluene or heptane to the reaction mixture allows for the removal of water as a lower-boiling azeotrope using a Dean-Stark apparatus. This technique has been shown to be highly efficient for synthesizing esters of hydroxybenzoic acids.[5][6]
-
Dehydrating Agents: While the acid catalyst (conc. H₂SO₄) has a strong dehydrating capability, relying solely on it is often insufficient for complete conversion.[1] Adding a desiccant is possible but less common in refluxing systems.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the spot or peak corresponding to 3-hydroxybenzoic acid is no longer visible or its area ceases to decrease.
Q2: I'm observing an unexpected, nonpolar side product in my crude analysis (TLC/GC-MS). What is it likely to be?
A2: Identification and Prevention
Under strong acid catalysis and elevated temperatures, a common side reaction is the dehydration of the alcohol reactant. In this case, two molecules of isopropanol can be dehydrated to form di-isopropyl ether .
-
Mechanism: The acid catalyst protonates the hydroxyl group of an isopropanol molecule, turning it into a good leaving group (water). Another isopropanol molecule can then act as a nucleophile, attacking the protonated alcohol in an SN2 or SN1-type reaction to form the ether.
-
Prevention:
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture, as higher temperatures favor the dehydration side reaction.[7]
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst (typically 1-5 mol%). Excessive acid can accelerate the dehydration of isopropanol.[8]
-
Q3: My product is discolored (yellow to brown), and I see baseline material on my TLC plate. What causes this and how can I remove it?
A3: Causality and Purification
Discoloration and intractable baseline material often point to polymerization or degradation.
-
Self-Esterification (Polymerization): 3-Hydroxybenzoic acid is bifunctional; it has both a carboxylic acid and a phenolic hydroxyl group. Under the reaction conditions, intermolecular esterification can occur, where the hydroxyl group of one molecule reacts with the carboxylic acid of another, leading to the formation of polyester oligomers and polymers.[5] This is a known issue with hydroxybenzoic acids.
-
Oxidation/Degradation: Concentrated sulfuric acid is a strong oxidizing agent.[9][10] At high temperatures, it can oxidize the starting material or product, leading to colored, often complex, impurities. This can also result in the formation of sulfur dioxide and carbon.[9]
Troubleshooting and Purification:
-
Workup: After the reaction, quench the mixture by pouring it into cold water or ice.[3] Neutralize the excess acid carefully with a base like sodium bicarbonate solution. The product can then be extracted into an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Wash the organic layer with a dilute sodium bicarbonate solution to remove any unreacted 3-hydroxybenzoic acid and the sulfuric acid catalyst. The acidic starting material will be deprotonated and move into the aqueous phase.
-
Decolorization: If the organic solution is still colored, it can be treated with activated charcoal.[11]
-
Purification: The final product should be purified.
-
Recrystallization: Isopropyl 3-hydroxybenzoate is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is an effective method for removing both polymeric material and residual starting acid.
-
Column Chromatography: For high purity, silica gel chromatography can be used to separate the product from nonpolar impurities (like di-isopropyl ether) and highly polar baseline impurities.
-
Q4: My workup is complicated by a persistent emulsion during the aqueous wash. What should I do?
A4: Resolution
Emulsions can form due to the presence of partially soluble species or polymeric materials that act as surfactants.
-
Break the Emulsion:
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Allow the mixture to stand for an extended period without agitation.
-
If the emulsion persists, filtration through a pad of Celite® can sometimes help break it up.
-
-
Prevention: Ensure the reaction has gone to completion. High concentrations of unreacted starting material can contribute to emulsion formation.
Troubleshooting Summary Table
| Issue / Observation | Probable Cause(s) | Recommended Actions & Solutions |
| Low Conversion / Yield | Reversible reaction equilibrium.[1][2] | Use a large excess of isopropanol; Remove water via azeotropic distillation (Dean-Stark).[5] |
| Nonpolar Impurity | Di-isopropyl ether from isopropanol dehydration.[7] | Avoid excessive temperatures; Use a minimal amount of acid catalyst. |
| Polar Impurity | Unreacted 3-hydroxybenzoic acid.[12] | Drive reaction to completion; Wash organic phase with NaHCO₃ solution during workup. |
| Discoloration / Baseline Material | Polymerization (self-esterification); Oxidation by H₂SO₄.[5][9] | Control temperature; Use minimum catalyst; Purify via recrystallization or chromatography; Treat with activated charcoal.[11] |
| Persistent Emulsion | Polymeric byproducts; High concentration of starting material. | Add brine to the separatory funnel; Allow mixture to stand; Filter through Celite®. |
Visualizing the Reaction Pathways
The following diagram illustrates the primary Fischer esterification pathway and the formation of key side products.
Caption: Reaction scheme for Isopropyl 3-hydroxybenzoate synthesis.
Key Experimental Protocol: Fischer Esterification with Azeotropic Water Removal
This protocol is designed to maximize yield and minimize side product formation.
Materials:
-
3-Hydroxybenzoic acid
-
Isopropanol (anhydrous)
-
Toluene
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution, brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Heptane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Reagents: Add isopropanol (40 mL, ~0.52 mol), toluene (60 mL), and carefully add concentrated sulfuric acid (1 mL, ~1.8 mol%).
-
Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours or until no more water is collected. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Workup:
-
Carefully add 100 mL of cold deionized water and shake. Separate the layers.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and then 100 mL of brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Isopropyl 3-hydroxybenzoate.
Self-Validation: The purity of the final product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The absence of starting material and side products should be verified by HPLC or GC-MS analysis.
References
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbuFksVKLeptdVliOQHsQL3xhR4JsS4d1Zp6wJ31v-V3u_KBJXsipMB7hpsENQMmEZJ7cSLTgSeNIzbUxZe69jQMYrQBgGIVg2togBSduWCO7lzcJx1YdIdjatIM5-72Erg9oCRbWspGR7f9Pl9ohyXmJZlcb4AttOZdNzzpa2I6cD7ieixop9tyb5PtrPka7x8x11R44HIF3GMXRPo99NqcUwJj4Pf3-Of313zSXmr4qF-wbabGwqe89deaamIr5HPJYW6VyOyA==]
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- Moya, Y., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2): 175-181. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhLmUI_IakhZkXC9Dfo17TdLdVq_5zS6EWlEODXVEMQq-Q2jNK3R1F0HW9gwqxProCznifRQv9_OQ6hof270xZkL33_LkHGg3jdxISuweqZlqlswSVSXtL_4jRpGKSW9rvEwwk0FJ7YKmHH785GI6bH_DdXYYMMC-KAj62etMgKrfhJxUrZxPLt6k1wAwODg==]
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- Khan Academy. Fischer esterification (video). [URL: https://www.khanacademy.
- A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010-09-27). TSI Journals. [URL: https://www.tsijournals.
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQizzi1tuIxe4hq2V8_WThEMcazfIDZpcoJEKBMMOpI0OA1T34Fy8zFA_882lgJJk87IlxHAwfZzrARcITUWuhRvdJrmYqES5hjO32qq51M6JHjBnQ_lVMMD2-kQRaoCJU9vL_5qhZY_Vh8H3KgB4e]
- Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20123140509]
- Esterification of hydroxybenzoic acids. Google Patents. [URL: https://patents.google.
- Preparation method of isopropyl p-hydroxybenzoate. Google Patents. [URL: https://patents.google.
- Hyma Synthesis Pvt. Ltd. [URL: https://www.avrasynthesis.com/]
- What happens when you combine sulphuric acid with isopropyl alcohol? - Quora. (2015-09-24). [URL: https://www.quora.com/What-happens-when-you-combine-sulphuric-acid-with-isopropyl-alcohol]
- Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of chromatography. A, 924(1-2), 465–470. [URL: https://pubmed.ncbi.nlm.nih.gov/11521898/]
- Fischer Esterification - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11521898/]
- Dehydration of alcohols. Chemguide. [URL: https://www.chemguide.co.
- Fischer Esterification - Chemistry Steps. [URL: https://www.chemistrysteps.
- Alcohol Dehydration Reaction Mechanism With H2SO4. (2020-07-16). YouTube. [URL: https://www.youtube.
- METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [URL: https://www.ataman-kimya.
- Purification method of 4-hydroxybenzoic acid long chain ester. Google Patents. [URL: https://patents.google.
- Isopropylparaben. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isopropylparaben]
- Ferreira, L. F., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences, 11(13), 6041. [URL: https://www.mdpi.com/2076-3417/11/13/6041]
- Dehydrating Alcohols to Make Alkenes. Chemistry LibreTexts. (2023-01-22). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/07%3A_Alkenes_and_Alkynes_I_-_Properties_and_Preparation/7.
- concentrate H2SO4 by making isopropanol. Sciencemadness.org. (2012-08-28). [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=21735]
- Isopropyl paraben. The Good Scents Company. [URL: http://www.thegoodscentscompany.
- Isopropyl 4-hydroxybenzoate (Isopropylparaben). MedChemExpress. [URL: https://www.medchemexpress.com/isopropylparaben.html]
- 4-Hydroxybenzoic acid: Synthesis method and Biological activity. ChemicalBook. (2024-07-22). [URL: https://www.chemicalbook.com/article/4-hydroxybenzoic-acid--synthesis-method-and-biological-activity.htm]
- Paraben synthesis from p-hydroxyl benzoic acid. ResearchGate. [URL: https://www.researchgate.net/figure/synthesis-of-parabens-from-p-hydroxyl-benzoic-acid-R-represents-CH3-C2H5-C3H7-C4H9_fig1_344498308]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. One moment, please... [chemistrysteps.com]
- 5. tsijournals.com [tsijournals.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Isopropyl 3-Hydroxybenzoate
Welcome to the technical support center for the purification of Isopropyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Here, we will address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure you achieve the highest purity and yield.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section covers fundamental questions about Isopropyl 3-hydroxybenzoate and the initial steps of purification.
Q1: What are the likely impurities in my crude Isopropyl 3-hydroxybenzoate sample?
A1: The impurity profile of your crude product is largely dictated by the synthesis method. For a typical Fischer esterification, which involves reacting 3-hydroxybenzoic acid with isopropanol under acidic catalysis, the most common impurities are:
-
Unreacted 3-Hydroxybenzoic Acid: Due to the reversible nature of esterification, some starting acid will likely remain.[1][2]
-
Excess Isopropanol: Isopropanol is often used in excess to drive the reaction equilibrium and will need to be removed.
-
Water: A byproduct of the esterification reaction.[3]
-
Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may persist.
-
Side Products: Depending on reaction conditions, side products like di-isopropyl ether or O-alkylated byproducts could form, although this is less common under controlled conditions.[4]
Q2: How do I perform a preliminary assessment of my crude product's purity?
A2: Before beginning a large-scale purification, a quick purity assessment is crucial. Thin-Layer Chromatography (TLC) is an efficient technique for this. By spotting your crude material alongside the starting materials (3-hydroxybenzoic acid and isopropanol) on a TLC plate, you can visualize the number of components present. A suitable mobile phase for this compound would be a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (7:3 v/v) . The starting acid will have a low Rf value (it will not travel far up the plate), while the desired ester product will be less polar and have a higher Rf value.[5]
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid compounds like Isopropyl 3-hydroxybenzoate. However, several issues can arise.
Q3: I've added a solvent, but my compound has turned into an oil instead of dissolving or forming crystals. What is "oiling out" and how do I fix it?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is problematic because impurities can become trapped within the oil, preventing effective purification.
-
Causality: This often happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound. It can also occur if the solution is cooled too rapidly.
-
Solution:
-
Re-heat the solution to dissolve the oil completely.
-
Add more solvent to the hot solution until it is no longer saturated.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
If it persists, consider a different solvent or a solvent mixture with a lower boiling point.[6]
-
Q4: My solution has cooled to room temperature, and even in an ice bath, no crystals are forming. What should I do?
A4: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal saturation point.
-
Causality: The solution lacks a nucleation point for crystals to begin forming. This is more common with highly purified compounds.
-
Solutions (in order of preference):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.
-
Seeding: If you have a small crystal of pure Isopropyl 3-hydroxybenzoate, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reduce Volume: If the solution is not sufficiently concentrated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A5: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon.
-
Causality: These impurities have a strong affinity for the high surface area of activated carbon.
-
Protocol:
-
Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point.
-
Add a very small amount of activated carbon (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.
-
Gently boil the solution for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Proceed with the cooling and crystallization of the filtrate as usual.
-
Workflow for Troubleshooting Recrystallization
The following diagram outlines a decision-making process for common recrystallization issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
Part 3: Troubleshooting Guide - Column Chromatography
When recrystallization is ineffective, or if impurities have very similar solubility profiles, column chromatography is the preferred method.
Q6: I'm running a column, but the separation between my product and an impurity is very poor. How can I improve the resolution?
A6: Poor resolution means the bands of your compounds are overlapping as they travel down the column. This can be addressed by modifying several parameters.
-
Causality: The chosen mobile phase may not have the optimal polarity to differentiate between the compounds, or the column may be overloaded or poorly packed.
-
Solutions:
-
Optimize Mobile Phase: The most critical factor. Use TLC to test various solvent systems. For Isopropyl 3-hydroxybenzoate, start with a Hexane:Ethyl Acetate system. To improve separation of compounds that are running too close together, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane). This will cause all compounds to move slower and spend more time interacting with the silica gel, enhancing separation.
-
Reduce Sample Load: Overloading the column is a common mistake. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
-
Improve Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.
-
Q7: My compound seems to be stuck at the top of the column and is not eluting. What's wrong?
A7: This typically happens if the mobile phase is not polar enough to move the compound, or if the compound has very low solubility in the eluent.
-
Causality: The compound has a much stronger affinity for the stationary phase (silica gel) than for the mobile phase.
-
Solution: Gradually increase the polarity of the mobile phase. For a Hexane:Ethyl Acetate system, you would slowly increase the percentage of ethyl acetate. This is known as a gradient elution. This will increase the mobile phase's ability to compete with the silica gel for your compound, causing it to move down the column.
Q8: The solvent flow through my column is extremely slow or has stopped completely.
A8: A blocked column can be caused by several factors.
-
Causality:
-
Fine Particles: The silica gel may contain very fine particles that are clogging the frit or cotton plug at the bottom of the column.
-
Precipitation: The compound may have precipitated on the column if its concentration was too high and it has low solubility in the mobile phase.
-
Excessive Pressure: Applying too much air pressure to a flash column can compact the silica gel too tightly, restricting flow.
-
-
Solution:
-
If you suspect fine particles, ensure you are using silica gel with an appropriate mesh size for flash chromatography (typically 230-400 mesh).
-
For precipitation issues, you may need to change to a solvent system where your compound is more soluble, or pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
-
If the blockage is severe, the column may be unrecoverable. The best course of action is to carefully extrude the silica gel and extract your compound from it with a highly polar solvent like methanol.
-
Part 4: Experimental Protocols
Protocol 1: Preliminary Purification via Liquid-Liquid Extraction
This step is highly recommended to remove the acidic starting material (3-hydroxybenzoic acid) before attempting recrystallization or chromatography.
-
Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (approx. 10 mL per 1 g of crude).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The basic solution will react with the acidic 3-hydroxybenzoic acid to form its sodium salt, which is soluble in the aqueous layer.[7] You may observe gas evolution (CO₂).
-
Separate the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution one more time.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude ester, now free of acidic impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting point for Isopropyl 3-hydroxybenzoate is a solvent system of Toluene and Hexane. Toluene should dissolve the compound when hot, while hexane can be used as an anti-solvent.[8]
-
Dissolution: Place the crude ester (from Protocol 1) in an Erlenmeyer flask. Add a minimal amount of hot toluene to just dissolve the solid.
-
Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy (the point of saturation).
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Data Summary: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity | Role in Purification |
| Ethyl Acetate | 77.1 | Medium | Solvent for extraction & chromatography |
| Hexane | 69 | Non-polar | Anti-solvent for recrystallization; non-polar component in chromatography |
| Toluene | 110.6 | Non-polar | Primary solvent for recrystallization[8] |
| Methanol | 64.7 | High | Used to dissolve and recover compound from silica if column fails |
| Water | 100 | High | Used in aqueous washes to remove salts and polar impurities |
Part 5: Purity Assessment
After purification, it is essential to confirm the purity of your Isopropyl 3-hydroxybenzoate.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for the related isomer, Isopropyl p-hydroxybenzoate, is 84-86°C.[9]
-
TLC: Run a TLC of your final product against the crude material. The purified sample should show a single spot.[10]
-
HPLC/GC: For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of Isopropyl 3-hydroxybenzoate.
References
-
National Center for Biotechnology Information. "Isopropylparaben." PubChem Compound Database, CID=20161. Available from: [Link]
- Lu, S., Zhou, Q., & Zhou, S. (2013). A process for preparing isopropyl p-hydroxybenzoate. Chinese Patent CN103420841A.
- Li, J. (2017). Propyl p-hydroxybenzoate preparation method. Chinese Patent CN106365990A.
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Available from: [Link]
-
Patil, S. D., et al. (2014). "Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations." Asian Journal of Research in Chemistry, 7(5), 469-473. Available from: [Link]
-
Cosmetic Ingredient Review. (2008). "Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products." International Journal of Toxicology, 27(4_suppl), 1-82. Available from: [Link]
-
Rathod, S. B., et al. (2017). "Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and vanillic acid." World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1645-1652. Available from: [Link]
- Fouquet, G., & Lecoq, J. (1993). Esterification of hydroxybenzoic acids. U.S. Patent 5,260,475.
- Fessenden, R. J., & Fessenden, J. S. (1989). Organic Chemistry. Brooks/Cole Publishing Company.
-
Dadparvar, M., et al. (2019). "Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst." Pharmaciana, 9(1), 29-40. Available from: [Link]
-
ChemEster. "Esterification." YouTube. Available from: [Link]
-
Aljerf, L., & Al-Hamwi, B. (2017). "Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products." International Journal of Biochemistry Advances, 2(1), 1-6. Available from: [Link]
-
Naczk, M., & Shahidi, F. (2004). "Techniques for Analysis of Plant Phenolic Compounds." MDPI, 9(2), 1-24. Available from: [Link]
Sources
- 1. iajpr.com [iajpr.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 5. 利用できないコンテンツ [sigmaaldrich.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents [patents.google.com]
- 8. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents [patents.google.com]
- 9. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Removal of Unreacted 3-Hydroxybenzoic Acid
Introduction: The Impurity Profile
3-Hydroxybenzoic acid (3-HBA) is a bifunctional building block common in the synthesis of APIs, plasticizers, and preservatives.[1] Its removal is often complicated by its amphoteric nature—possessing both a carboxylic acid (
Failure to remove 3-HBA results in:
-
Downstream Side Reactions: Free phenolic groups can interfere with subsequent coupling steps.[1]
-
Analytical Interference: 3-HBA often co-elutes with polar products in reverse-phase HPLC.[1]
-
Regulatory Non-Compliance: Residual phenolic acids are genotoxic impurities (GTIs) in certain contexts.[1]
This guide provides a tiered troubleshooting approach, moving from bulk removal (extraction) to high-purity polishing (chromatography).[1]
Module 1: Liquid-Liquid Extraction (LLE)
Status: Primary Purification Method
The Core Issue
"I washed the reaction mixture with NaOH, but my product yield dropped or the impurity remained."
Diagnosis:
Using a strong base like Sodium Hydroxide (NaOH) is often a mistake.[1] NaOH (
The Solution: Differential pH Swing
You must exploit the acidity difference between the carboxylic acid and the phenol.
-
Target: Deprotonate the Carboxylic Acid (
). -
Avoid: Deprotonating the Phenol (
). -
Reagent: Saturated Sodium Bicarbonate (
, ).[1]
Protocol 1.1: The Bicarbonate Wash
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Note: Avoid Diethyl Ether if 3-HBA concentration is high, as it can solubilize some free acids.[1]
-
First Wash: Wash organic layer
with Saturated .[1] -
Check: Test the aqueous layer pH. It should remain basic (
).[1] -
Back-Extraction (Optional): If your product is slightly polar, back-extract the combined aqueous layers once with fresh organic solvent to recover lost yield.[1]
-
Final Wash: Wash the combined organic layers with Brine to break emulsions and remove residual water.[1]
Decision Logic: LLE Strategy
Figure 1: Decision tree for Liquid-Liquid Extraction based on product chemistry.[1]
Module 2: Flash Chromatography & HPLC
Status: Polishing & High Purity
The Core Issue
"My product peak separates, but the 3-HBA impurity 'tails' or streaks across the column, contaminating purified fractions."
Diagnosis:
Phenolic acids interact strongly with the silanol groups (
The Solution: Acidic Modifiers
You must suppress the ionization of the carboxylic acid to ensure the molecule travels as a single, neutral species.
Protocol 2.1: The "Acid-Spike" Method
-
Mobile Phase A: Hexanes (or Water for Reverse Phase) + 0.1% Acetic Acid .[1]
-
Mobile Phase B: Ethyl Acetate (or Acetonitrile for Reverse Phase) + 0.1% Acetic Acid .[1]
Data: Impact of Modifiers on Resolution (
| Condition | Retention ( | Peak Shape | Resolution from Neutral Product |
| Neutral Silica | 0.1 - 0.4 (Variable) | Broad, Tailing | Poor (Overlap) |
| + 0.1% Acetic Acid | 0.45 (Consistent) | Sharp, Gaussian | Excellent |
| + 1.0% Triethylamine | 0.05 (Retained) | Sharp | Good (But product may degrade) |
Technical Note: For Mass Spectrometry (LC-MS) applications, replace Acetic Acid with Formic Acid (0.1%) to minimize ion suppression while maintaining the necessary pH control [1].[1]
Mechanism of Action
Figure 2: Mechanism of peak sharpening. Acid modifiers protonate the analyte and block active silanol sites.
Module 3: Recrystallization
Status: Scale-Up Purification
The Core Issue
"I cannot use chromatography due to scale (kg). How do I crystallize my product without the 3-HBA co-precipitating?"
Diagnosis: 3-HBA has a specific solubility profile: it is poorly soluble in cold water but highly soluble in hot water and alcohols [2].[1]
Protocol 3.1: Aqueous-Organic Recrystallization If your product is hydrophobic (e.g., an ester):
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol or Methanol.
-
Precipitation: Slowly add hot water until the solution turns slightly cloudy.
-
Re-solubilization: Add a few drops of alcohol to clear the solution.
-
Cooling: Allow to cool slowly to room temperature, then to
.-
Result: The hydrophobic product crystallizes out. The polar 3-HBA remains dissolved in the aqueous-alcoholic mother liquor.
-
-
Wash: Filter the crystals and wash with cold water (not solvent).[1] 3-HBA is slightly soluble in water (
), which helps wash away surface impurities [2].[1]
Module 4: Solid-Supported Scavenging
Status: High-Throughput / Emulsion Avoidance
The Core Issue
"LLE creates impossible emulsions, and I need to process 50 samples at once."
Solution: Use a Polymer-Supported Carbonate resin.[1] This acts as a "solid-state extraction" that removes the acid without liquid separation phases.
Protocol 4.1: Resin Scavenging
-
Selection: Use a macroporous polystyrene carbonate resin (e.g., MP-Carbonate).[1]
-
Stoichiometry: Add 3-4 equivalents of resin relative to the expected amount of 3-HBA.
-
Incubation: Agitate at room temperature for 1-2 hours.
-
Reaction:
[1]
-
-
Filtration: Filter off the solid resin.[1]
-
Result: The filtrate contains the neutral product; the 3-HBA is trapped on the beads.
References
-
Biotage. (2023).[1] How does an acid pH modifier impact flash chromatography? Retrieved from
-
PubChem. (n.d.).[1] 3-Hydroxybenzoic Acid - Chemical and Physical Properties.[1][4] National Library of Medicine.[1] Retrieved from [1]
-
ResearchGate. (2016).[1] Discussions on Purification of Esterification Products. Retrieved from
-
Cayman Chemical. (2022).[1][5] 4-Hydroxybenzoic Acid Product Information (Analogous Solubility Data). Retrieved from
Sources
Preventing hydrolysis of Isopropyl 3-hydroxybenzoate during workup
An in-depth guide to preventing the hydrolysis of Isopropyl 3-hydroxybenzoate during experimental workup, designed for chemists and drug development professionals.
Technical Support Center: Isopropyl 3-hydroxybenzoate
Welcome to the technical support guide for handling Isopropyl 3-hydroxybenzoate. This resource provides in-depth answers and troubleshooting strategies to help you minimize product loss due to hydrolysis during reaction workup. As Senior Application Scientists, we have structured this guide to explain not just the how, but the critical why behind each recommendation.
Part 1: Understanding the Core Problem: The Susceptibility of a Phenolic Ester
Isopropyl 3-hydroxybenzoate is an ester, a functional group known for its susceptibility to cleavage by water in a process called hydrolysis. This reaction, which is the reverse of the esterification used to synthesize the molecule, breaks the ester down into its parent compounds: 3-hydroxybenzoic acid and isopropanol.
The challenge arises during the workup phase of a synthesis. Aqueous solutions are essential for quenching the reaction and removing catalysts (like H₂SO₄) or unreacted starting materials. However, these very solutions, especially if acidic or basic, create the perfect environment for hydrolysis, potentially devastating your product yield.[1]
The hydrolysis of an ester can be catalyzed by either acid or base.[2][3]
-
Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] This reaction is reversible, meaning the presence of excess water during workup can drive the equilibrium back towards the starting materials.[3][6]
-
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.[7] This process forms a tetrahedral intermediate which then collapses, eliminating the isopropoxide (⁻O-iPr) leaving group. A final, rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed carboxylic acid. This final deprotonation step is essentially irreversible and drives the reaction to completion, making basic conditions particularly destructive to the ester product.[6][7]
The goal of a successful workup is to navigate the necessary aqueous washes while creating an environment that is inhospitable to both of these hydrolytic pathways.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers when working with Isopropyl 3-hydroxybenzoate.
Q1: I've just finished my esterification, but my final yield of Isopropyl 3-hydroxybenzoate is consistently low. What's the most likely cause?
A: Low yield after an aqueous workup is the classic sign of unintended product hydrolysis. The most common culprits are the conditions used during the neutralization and washing steps. Specifically, using a strong base to neutralize the acid catalyst, performing the workup at room temperature, or allowing prolonged contact between the organic layer and the aqueous phase can all lead to significant product decomposition.[1]
Q2: How can I confirm that hydrolysis is happening during my workup?
A: You can diagnose hydrolysis by analyzing your crude product before final purification. Look for the following signs:
-
Thin-Layer Chromatography (TLC): You will see a new, more polar spot that corresponds to the 3-hydroxybenzoic acid starting material. The carboxylic acid is significantly more polar than the ester and will have a lower Rf value.
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see the reappearance of peaks corresponding to 3-hydroxybenzoic acid alongside your desired ester peaks.
-
IR Spectroscopy: The IR spectrum may show a broad O-H stretch characteristic of a carboxylic acid (typically ~2500-3300 cm⁻¹) in addition to the sharp phenolic O-H and the ester C=O peaks.
Q3: Which is better for neutralizing the acid catalyst: a strong base like NaOH or a weak base like NaHCO₃?
A: It is critically important to use a mild, weak base. A saturated or ~10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the standard and highly recommended choice.[1]
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of hydroxide ions, which dramatically accelerates the rate of irreversible base-catalyzed hydrolysis (saponification).[3][7] Using a strong base is one of the fastest ways to destroy your ester product during workup. The reaction with NaHCO₃ is also easily monitored by the cessation of CO₂ gas evolution, providing a clear endpoint for neutralization.[1]
Q4: How much does temperature matter during the aqueous washes?
A: Temperature has a significant impact. Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[1] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. To suppress the rate of both acid- and base-catalyzed hydrolysis, all aqueous washes should be performed with cold solutions (e.g., ice-cold deionized water, cold saturated NaHCO₃ solution). It is best practice to perform the entire extraction process in a separatory funnel jacketed with an ice bath.
Q5: I've heard a final wash with "brine" is helpful. What does it do and is it necessary?
A: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is a crucial final step before drying the organic layer.[8] Its primary purpose is to remove the majority of dissolved water from the organic phase.[9] Organic solvents like diethyl ether and ethyl acetate can dissolve a significant amount of water, and brine helps to pull that water out due to the high salt concentration.[10]
While its main role is to make the subsequent drying step with an agent like Na₂SO₄ or MgSO₄ more efficient, it also helps by minimizing the amount of water in the organic layer, thereby removing one of the key reactants for hydrolysis.[9]
Part 3: Troubleshooting Guide & Best Practices
Use this table to quickly diagnose and solve common issues leading to the hydrolysis of Isopropyl 3-hydroxybenzoate.
| Symptom | Potential Cause | Corrective Action & Rationale |
| Very low to no yield; TLC shows only starting material. | Use of strong base (NaOH, KOH) for neutralization. | Use cold, saturated NaHCO₃ solution. This weak base neutralizes the acid catalyst without creating a high concentration of OH⁻ ions, thus preventing rapid saponification.[1] |
| Moderately low yield; TLC shows a mix of product and starting material. | Workup performed at room temperature. | Perform all aqueous washes at 0-5 °C. Lowering the temperature dramatically slows the kinetics of the hydrolysis reaction.[1] |
| Product loss seems to increase with workup time. | Prolonged contact time with aqueous layers. | Work efficiently. Do not let the layers sit in the separatory funnel for extended periods. Separate the layers promptly after each wash to minimize the time the ester is exposed to water.[1] |
| Formation of a stable emulsion during washing. | Vigorous shaking with basic solutions. | Use gentle inversions instead of vigorous shaking. If an emulsion forms, a wash with brine can often help to break it.[8] Emulsions increase the interfacial surface area and contact time, promoting hydrolysis. |
| Product still contains acidic impurities after purification. | Incomplete neutralization of the acid catalyst. | Add NaHCO₃ solution portion-wise until CO₂ evolution ceases. This ensures all the strong acid catalyst is neutralized before proceeding. |
Part 4: Visualized Mechanisms & Protocols
Mechanism of Ester Hydrolysis
The diagram below illustrates the two catalytic pathways for the hydrolysis of Isopropyl 3-hydroxybenzoate. Understanding these mechanisms is key to preventing them.
Caption: Acid vs. Base-Catalyzed Hydrolysis Pathways.
Recommended Workup Protocol to Minimize Hydrolysis
This step-by-step protocol incorporates best practices to maximize the yield of Isopropyl 3-hydroxybenzoate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Using the mechanism for the acid-catalyzed hydrolysis of an ester... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of Isopropyl 3-hydroxybenzoate
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of Isopropyl 3-hydroxybenzoate. We will address common challenges encountered during the scale-up process, focusing on the widely used Fischer-Speier esterification method and its alternatives. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your synthesis effectively and safely.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues.
Q1: My reaction yield is consistently low (<70%) when scaling up. What are the primary causes and how can I improve it?
Answer: Low yield in a Fischer-Speier esterification is almost always due to the reversible nature of the reaction.[1] At the molecular level, the esterification of 3-hydroxybenzoic acid with isopropanol produces one molecule of water for every molecule of ester formed. As the concentration of water increases in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the starting materials—accelerates until equilibrium is reached. On a small scale, this might result in an acceptable yield, but during scale-up, this equilibrium limitation becomes a major barrier.
According to Le Chatelier's principle, to maximize product formation, the equilibrium must be shifted to the right.[2] There are two primary strategies to achieve this:
-
Use a Large Excess of a Reactant: The most common approach is to use a large excess of the alcohol (isopropanol), which can also serve as the reaction solvent.[3] By increasing the concentration of a reactant, the equilibrium shifts towards the products. A molar ratio of 5:1 to 10:1 (isopropanol to 3-hydroxybenzoic acid) is often effective.[2]
-
Remove Water as it Forms: This is the most effective method for driving the reaction to completion (>95% conversion). At scale, this is typically achieved through azeotropic distillation.[4] An inert solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is added to the reaction. The mixture is heated to reflux, and the water-solvent azeotrope is collected in a Dean-Stark trap, effectively removing the water byproduct and preventing the reverse reaction.[4]
Q2: I'm observing significant amounts of unreacted 3-hydroxybenzoic acid in my crude product even after prolonged reaction times. What's wrong?
Answer: This issue is directly linked to the equilibrium problem discussed in Q1 but can also be exacerbated by other factors:
-
Insufficient Catalyst: While strong acids like sulfuric acid are effective catalysts, an insufficient amount will lead to a slow reaction rate that may never reach equilibrium in a practical timeframe.[4]
-
Steric Hindrance: Isopropanol is a secondary alcohol, which is more sterically hindered than a primary alcohol like methanol or ethanol.[1] This steric bulk can slow down the nucleophilic attack of the alcohol on the protonated carboxylic acid, requiring more forcing conditions (higher temperature, longer reaction time, or a more efficient catalyst) to achieve high conversion.
-
Poor Mass Transfer: On a larger scale, inadequate mixing can create non-homogeneous conditions within the reactor.[5] If the catalyst or reactants are not evenly dispersed, the reaction will only proceed efficiently in certain zones, leaving pockets of unreacted starting material. Ensure your stirring is vigorous enough to maintain a uniform mixture.
Q3: My final product is discolored (pink, brown, or yellow) or contains unknown impurities. What are the likely side reactions?
Answer: Discoloration and unexpected impurities often point to side reactions caused by the combination of heat and a strong acid catalyst. The phenolic hydroxyl group on 3-hydroxybenzoic acid is susceptible to oxidation and other side reactions under harsh conditions.
Potential side reactions include:
-
Oxidation: Phenolic compounds can be susceptible to oxidation, leading to colored byproducts. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Sulfonation: At high temperatures, concentrated sulfuric acid can act as a sulfonating agent, reacting with the aromatic ring. Using an alternative catalyst like p-toluenesulfonic acid (p-TSA) can sometimes mitigate this, as it is less oxidizing.
-
Etherification/Polycondensation: While less common for the phenolic hydroxyl group under these conditions, intermolecular dehydration to form poly-esters or ethers is a theoretical possibility, especially if the reaction temperature is excessively high.
-
Dehydration of Isopropanol: Concentrated sulfuric acid can dehydrate isopropanol to form propene, which can lead to other downstream impurities.
Solution: Control the reaction temperature carefully. Use the minimum effective temperature required to achieve a reasonable reaction rate. Running the reaction under an inert atmosphere and considering a milder catalyst can also significantly improve the purity and color of the final product.
Q4: The work-up is problematic; I'm getting a persistent emulsion during the aqueous wash with sodium bicarbonate. How can I resolve this?
Answer: Emulsion formation is a common challenge during the scale-up of work-ups, particularly when neutralizing acidic organic mixtures.[6] The partially soluble salts and unreacted starting materials can act as surfactants, stabilizing the oil-in-water or water-in-oil mixture.
To manage emulsions:
-
Add Brine: After neutralizing with bicarbonate, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Slow, Controlled Addition: Add the neutralization solution slowly and with moderate, not overly vigorous, stirring. High-shear mixing can create very stable emulsions.
-
Use a Weaker Base: Consider a more dilute solution of sodium bicarbonate or a weaker base like sodium carbonate if the reaction is not overly acidic.
-
Filtration: Sometimes, a small amount of insoluble solid material can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can help break it.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help resolve the phases.
Q5: The crystallization of the final product is slow or yields an oily substance instead of a solid. What are the best practices for purification?
Answer: Oiling out during crystallization is a classic sign that the product is impure or that the chosen crystallization solvent system is not optimal. The impurities (e.g., unreacted starting materials, byproducts) can act as a eutectic mixture, depressing the melting point and preventing crystal lattice formation.
Best Practices:
-
Ensure High Purity Pre-Crystallization: The work-up should effectively remove the acid catalyst and most of the unreacted 3-hydroxybenzoic acid. An HPLC analysis of the crude oil before crystallization is highly recommended to confirm its purity is sufficiently high (ideally >95%).[7]
-
Solvent Selection: A good crystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. A common system for this type of compound is a mixture of a non-polar solvent (like heptane or cyclohexane) and a slightly more polar solvent (like ethyl acetate or toluene).
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling (e.g., crashing it in an ice bath) often leads to oiling out or the formation of very fine, impure crystals. Once at room temperature, cooling further in an ice bath can maximize yield.
-
Seeding: If you have a small amount of pure, solid Isopropyl 3-hydroxybenzoate, adding a single seed crystal to the supersaturated solution as it cools can induce proper crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and loading for this esterification at scale?
For Fischer esterification, concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst.[4] A catalytic amount, typically 1-3 mol% relative to the limiting reagent (3-hydroxybenzoic acid), is sufficient. For more sensitive substrates or to avoid side reactions, p-toluenesulfonic acid (p-TSA) is an excellent alternative.[8]
Q2: What is the recommended molar ratio of isopropanol to 3-hydroxybenzoic acid for a scale-up synthesis?
To effectively shift the reaction equilibrium, a significant excess of isopropanol is recommended. A molar ratio of 5:1 to 10:1 (isopropanol:acid) is a good starting point. This allows the isopropanol to act as both a reactant and the solvent, simplifying the reaction setup.[2][3]
Q3: How should I effectively monitor the reaction progress on a larger scale?
While Thin Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is the industry standard for accurately monitoring reaction kinetics and determining completion.[7][9] A typical method would involve taking small aliquots from the reaction mixture, quenching them, and analyzing them to measure the disappearance of the 3-hydroxybenzoic acid peak and the appearance of the Isopropyl 3-hydroxybenzoate product peak.[7]
Q4: Are there alternative synthesis routes that avoid the equilibrium limitations of Fischer esterification?
Yes. If high conversion is difficult to achieve, you can use a route that is not reversible. The most common alternative involves activating the carboxylic acid by converting it to an acid chloride .[10]
-
React 3-hydroxybenzoic acid with thionyl chloride (SOCl₂). This reaction forms 3-hydroxybenzoyl chloride, releasing HCl and SO₂ as gaseous byproducts.[9][11]
-
React the resulting acid chloride with isopropanol. This is a rapid, high-yield, and irreversible reaction that produces the desired ester and HCl. A mild base (like pyridine or triethylamine) is often added to scavenge the HCl byproduct. This method avoids equilibrium issues but involves more hazardous reagents (thionyl chloride) and requires more careful handling.[9]
Section 3: Protocols & Data
Protocol 1: Optimized Fischer-Speier Esterification with Azeotropic Water Removal
This protocol is designed for a ~100 g scale synthesis and focuses on driving the reaction to completion.
-
Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 3-hydroxybenzoic acid (100 g, 0.72 mol), isopropanol (217 g, 3.6 mol, 5 equivalents), toluene (500 mL), and concentrated sulfuric acid (2.1 g, 0.02 mol, ~3 mol%).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap (approximately 13 mL of water should be collected). This typically takes 4-8 hours. Monitor the reaction's completion via HPLC.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Protocol 2: Post-Reaction Work-up and Purification
-
Solvent Removal: Remove the bulk of the toluene and excess isopropanol using a rotary evaporator.
-
Extraction: Dissolve the residual oil in ethyl acetate (500 mL) and transfer to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 200 mL). Caution: Add slowly to control CO₂ evolution.
-
Water (1 x 200 mL).
-
Saturated brine solution (1 x 200 mL) to aid in phase separation.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Crystallization: Dissolve the crude product in a minimal amount of hot toluene. Slowly add heptane until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then cool in an ice bath for 1-2 hours.
-
Isolation: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven.
Data Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:5 (Acid:Alcohol) | Shifts equilibrium towards product formation.[2] |
| Catalyst | H₂SO₄ or p-TSA | Effective and industry-standard proton sources.[4][8] |
| Catalyst Loading | 1-3 mol% | Sufficient for catalysis without excessive side reactions. |
| Temperature | Reflux (Toluene/Isopropanol) | Provides energy to overcome activation barrier; enables azeotropic removal of water. |
| Water Removal | Dean-Stark Trap | Essential for driving the reaction to completion.[4] |
Table 2: Example HPLC Purity Analysis
| Compound | Retention Time (min) | Area % (Crude) | Area % (Final Product) |
| 3-Hydroxybenzoic Acid | 3.5 | 4.2% | < 0.1% |
| Isopropyl 3-hydroxybenzoate | 8.1 | 95.1% | > 99.8% |
| Unknown Impurity 1 | 9.3 | 0.5% | < 0.05% |
| Unknown Impurity 2 | 11.2 | 0.2% | Not Detected |
Section 4: Visual Guides
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the scaled-up synthesis of Isopropyl 3-hydroxybenzoate.
Diagram 2: Troubleshooting Logic Flowchart
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Video: Esterification - Prep [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Isopropylparaben - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in lipase-catalyzed esterification
Topic: Troubleshooting Low Yields in Enzymatic Ester Synthesis Audience: Process Chemists, Drug Development Scientists, and Bio-engineers.
Introduction: The "Black Box" of Biocatalysis
Welcome to the Technical Support Center. If you are reading this, your esterification yield is likely stuck below 50%, or your reaction has stalled completely.
Unlike standard organic synthesis, where forcing conditions (high heat, strong acid) drive conversion, lipase-catalyzed esterification is a delicate balance of thermodynamics (equilibrium shift) and micro-kinetics (enzyme hydration). The most common error we see is treating the enzyme like a chemical catalyst rather than a biological entity dependent on a specific micro-environment.
This guide moves beyond basic protocols to address the causality of failure.
Diagnostic Phase: The Troubleshooting Logic
Before altering your chemistry, determine where the failure occurs. Use this decision matrix to diagnose the root cause.
Figure 1: Diagnostic decision tree for isolating the primary cause of low esterification yields.
Core Troubleshooting Modules
Module A: Water Management (The Thermodynamic Wall)
The Issue: The reaction starts well but plateaus at ~40-60% conversion.
The Science: Esterification is reversible (
Corrective Actions:
-
The "Goldilocks" Zone: You must maintain water activity (
) between 0.1 and 0.3.-
Too High (
): Hydrolysis dominates. -
Too Low (
): The enzyme becomes rigid ("lyophilized state") and cannot undergo the conformational changes required to bind substrate [1].
-
-
Water Removal Strategy:
-
Molecular Sieves (3Å or 4Å): Add 50-100 g/L of activated sieves directly to the reaction.
-
Critical Note: Do not use powdered sieves with immobilized lipases (like Novozym 435), as separation becomes impossible. Use beads.
-
Vacuum/Sparging: For viscous reactions, apply vacuum (20-50 mbar) or sparge with dry nitrogen to strip water vapor.
-
Module B: Solvent Engineering (The Kinetic Environment)
The Issue: The enzyme shows zero activity immediately, or activity dies within 1 hour. The Science: The solvent dictates the stability of the enzyme's "essential water layer." Hydrophilic solvents strip this water layer, denaturing the enzyme. This correlation is described by the Log P value (partition coefficient of the solvent between octanol and water) [2].
The Log P Rule:
-
Log P < 2 (Hydrophilic): High risk of inactivation. (e.g., Acetonitrile, THF, Dioxane).
-
Log P 2 - 4 (Moderate): Unpredictable; requires screening. (e.g., Toluene, Chloroform).[1]
-
Log P > 4 (Hydrophobic): Excellent activity; water layer remains intact. (e.g., Isooctane, n-Heptane, Decane).
Data Table: Solvent Selection Guide
| Solvent | Log P | Suitability for Lipase | Recommendation |
| Acetonitrile | -0.33 | Very Poor | Avoid. Strips water; denatures enzyme. |
| Acetone | -0.23 | Poor | Avoid. |
| THF | 0.49 | Poor | Avoid. |
| Toluene | 2.5 | Moderate | Usable, but monitor stability. |
| Cyclohexane | 3.2 | Good | Standard choice for scale-up. |
| Isooctane | 4.5 | Excellent | Preferred. Preserves enzyme activity. |
| n-Heptane | 4.0 | Excellent | Preferred. |
Module C: Substrate Inhibition (The Chemical Limit)
The Issue: Reaction fails specifically when using methanol or ethanol, or with high acid concentrations. The Science:
-
Alcohol Inhibition: Short-chain alcohols (MeOH, EtOH) are polar and can strip water from the active site (similar to polar solvents). They can also act as "dead-end" inhibitors at high concentrations [3].
-
Acidification: High concentrations of free carboxylic acids can lower the pH of the micro-aqueous layer surrounding the enzyme, even if the bulk solvent is non-polar. This "pH drop" denatures the protein.
Corrective Actions:
-
Step-wise Addition: Do not add all alcohol at once. Add 1 equivalent in 3-4 aliquots over 24 hours.
-
Molar Ratio: Keep the alcohol:acid ratio close to 1:1. Excess alcohol does not drive kinetics if it inactivates the catalyst.
The "Self-Validating" Standard Protocol
Use this protocol to validate your enzyme batch before risking valuable substrates.
Objective: Synthesis of Lauryl Laurate (Standard Validation Reaction). Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).[2]
Workflow:
-
Pre-Conditioning:
-
Dry the solvent (Heptane) over 4Å molecular sieves for 24h.
-
Checkpoint: Karl Fischer titration of solvent must be < 50 ppm water.
-
-
Reaction Setup:
-
Mix Lauric Acid (10 mmol) and Lauryl Alcohol (10 mmol) in 20 mL dry Heptane.
-
Add 1.0 g activated Molecular Sieves (beads).
-
Equilibrate to 40°C.
-
-
Initiation:
-
Add 20 mg (0.1% w/v) Novozym 435.
-
Agitate at 200 RPM (Orbit shaker). Do not use magnetic stir bars (they grind and destroy the enzyme beads).
-
-
Monitoring:
-
Take 50 µL aliquots at 0, 1, 2, and 4 hours.
-
Analyze via GC or HPLC.
-
Success Criteria: >80% conversion within 4 hours.
-
Figure 2: Linear workflow for the self-validating standard protocol.
Frequently Asked Questions (FAQs)
Q: Can I reuse the enzyme beads? A: Yes, but with caution. Wash the beads with the reaction solvent (e.g., heptane) and dry them under vacuum at room temperature. Do not wash with water, as this disrupts the pH memory and salt bridges. Expect a 10-15% activity loss per cycle due to protein leaching and mechanical attrition [4].
Q: My enzyme beads are clumping together. Why? A: This indicates the presence of excess water or a highly polar product (like glycerol) forming a separate phase on the bead surface.
-
Fix: Increase the hydrophobicity of the solvent or improve agitation (overhead stirring instead of shaking).
Q: Why not just use heat to drive off water? A: Lipases are proteins. While CALB is thermostable up to ~60-70°C, operating above 50°C increases the rate of thermal denaturation. It is safer to use chemical drying agents (sieves) or vacuum at lower temperatures.
Q: Can I use "wet" solvents if I add more enzyme? A: No. Adding more enzyme just adds more protein to be denatured. The water activity is a thermodynamic property of the system, not the enzyme quantity. You must dry the system.
References
-
Valivety, R. H., Halling, P. J., & Macrae, A. R. (1992). Reaction rate with suspended lipase catalyst shows similar dependence on water activity in different organic solvents. Biochimica et Biophysica Acta (BBA).
-
Laane, C., Boeren, S., Vos, K., & Veeger, C. (1987). Rules for optimization of biocatalysis in organic solvents. Biotechnology and Bioengineering.[3]
-
Dossat, V., Combes, D., & Marty, A. (1999). Continuous enzymatic transesterification of high oleic sunflower oil in a packed bed reactor: Influence of the glycerol production. Enzyme and Microbial Technology.
-
Novozymes A/S. (2020). Novozym® 435: Application Sheet for Ester Synthesis. (Note: General product application reference).
Sources
Effect of water removal on Fischer esterification equilibrium
Welcome to the Technical Support Center for Fischer Esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing ester synthesis. Here, we move beyond basic protocols to explore the causal relationships in your experiment, focusing on the critical role of water removal in controlling the reaction equilibrium.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Fischer esterification equilibrium.
Q1: My Fischer esterification has stalled, resulting in a low yield. What is the most likely cause?
A1: The Fischer esterification is a classic example of a reversible reaction.[1][2][3][4] It does not proceed to 100% completion on its own because it establishes an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[1][5] If your reaction has stalled, it has likely reached this equilibrium point. For many simple acids and alcohols, the equilibrium constant (Keq) is not large, meaning a significant amount of starting material will remain.[6] To improve the yield, you must actively shift the equilibrium toward the product side by applying Le Châtelier's principle.[6][7][8]
Q2: What is Le Châtelier's Principle and how does it apply here?
A2: Le Châtelier's principle states that if a change of condition (like concentration, temperature, or pressure) is applied to a system in equilibrium, the system will shift in a direction that counteracts the change.[6] In Fischer esterification, the reaction is:
Carboxylic Acid + Alcohol ⇌ Ester + Water
The two most effective ways to apply this principle are:
-
Increase Reactant Concentration: Use a large excess of one of the starting materials, typically the less expensive one (often the alcohol).[1][7] Using the alcohol as the solvent is a common and effective strategy.[6][9]
-
Remove a Product: Continuously remove one of the products as it forms.[10] In this reaction, water is the most practical product to remove.[1][7][11][12] Removing water prevents the reverse reaction (ester hydrolysis) from occurring, forcing the equilibrium to the right and driving the reaction toward a higher yield of the ester.[1][8][13]
Q3: How significant is the effect of water removal on the final yield?
A3: The effect is dramatic. Without active water removal or the use of a large excess of a reactant, yields can be poor. For instance, reacting equimolar amounts of acetic acid and ethanol results in a yield of only about 65% at equilibrium.[1] By continuously removing the water byproduct, you can push the reaction much closer to completion, often achieving yields well above 90%.[14]
Troubleshooting Guide: Low Conversion & Stalled Reactions
This guide provides structured troubleshooting for common issues related to inefficient water removal.
Issue 1: Low Yield Despite Refluxing for an Extended Period
Causality: The presence of water, either introduced with the reagents or generated during the reaction, is enabling the reverse reaction (hydrolysis) to occur at a rate that balances the forward reaction (esterification), preventing further net conversion to the product.[4][13]
Solution Workflow:
Caption: Workflow for troubleshooting low esterification yield.
Recommended Actions & Protocols:
-
Ensure Anhydrous Starting Conditions: Any water present at the start will inhibit the forward reaction.[4] Always use dry solvents and ensure your glassware is oven-dried or flame-dried before use.
-
Implement Active Water Removal: Choose a method from the table below based on your reaction scale and the properties of your reagents.
Issue 2: Inconsistent Results Between Batches
Causality: Inconsistent water removal efficiency is the most likely culprit. This can be due to variations in the "dryness" of reagents, atmospheric moisture on a humid day, or improper setup of the removal apparatus.
Solution: Standardize your water removal protocol. Do not rely on simply using an excess of alcohol alone if high, consistent yields are required. Actively removing water provides more robust and reproducible results.
Technical Deep Dive: Water Removal Methodologies
Choosing the correct water removal strategy is critical for success. The following table compares the most common laboratory techniques.
Data Presentation: Comparison of Water Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Azeotropic Distillation (Dean-Stark) | Forms a low-boiling azeotrope of an immiscible solvent (e.g., toluene) and water. The azeotrope distills, condenses, and separates, trapping the water.[1][8][15] | Highly efficient; allows for visual monitoring of reaction progress by measuring collected water. | Requires a solvent that is immiscible with water and has an appropriate boiling point; setup is more complex.[15] | Medium to large-scale reactions where reactants and products are not volatile under reflux conditions.[16] |
| Molecular Sieves (3Å or 4Å) | Porous aluminosilicates that trap water molecules within their crystal structure.[2][11] | Simple to use; effective for small-scale reactions; can be used when a Dean-Stark is not practical.[17] | Can be destroyed by strong acids if added directly;[14][18] finite water-absorbing capacity; can complicate stirring.[17] | Small to medium-scale reactions, especially with temperature-sensitive substrates where azeotropic distillation is not feasible. |
| Reactive Distillation | The reaction and distillation occur in the same unit. Products are continuously separated from reactants, driving the equilibrium forward.[19][20][21] | Extremely efficient for equilibrium-limited reactions; combines reaction and separation into one step, saving energy and capital costs.[20][21] | Requires specialized equipment; optimization can be complex due to the interplay of reaction kinetics and vapor-liquid equilibrium.[20] | Industrial-scale production and continuous processing.[19][22] |
| Dehydrating Agent (e.g., Conc. H₂SO₄) | The acid catalyst also acts as a dehydrating agent, consuming the water that is formed.[23][24] | Simple; no special apparatus required. | Requires stoichiometric amounts of the acid, which complicates workup and can cause side reactions (e.g., dehydration of the alcohol). | Not generally recommended as a primary method for water removal due to side reactions, but the catalytic amount does contribute slightly. |
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol is a robust method for driving the reaction to completion by azeotropic removal of water.[16][25]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.1 - 1.5 eq)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.02-0.05 eq)
-
Anhydrous, water-immiscible solvent (e.g., Toluene, sufficient to fill flask and Dean-Stark trap)
-
Round-bottom flask, Dean-Stark trap, Condenser, Heating mantle, Magnetic stirrer
Procedure:
-
Setup: Assemble the reflux apparatus with the Dean-Stark trap positioned between the reaction flask and the condenser. Ensure all glassware is completely dry.
-
Reagents: To the round-bottom flask, add the carboxylic acid, the alcohol, the anhydrous solvent (e.g., toluene), and a stir bar.[9]
-
Catalyst: Carefully add the acid catalyst to the mixture while stirring.
-
Reflux: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the condenser.
-
Water Collection: The condensed liquid will fall into the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the graduated arm of the trap.[1][15] The toluene will overflow and return to the reaction flask.
-
Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap, or until water ceases to accumulate.[9][13] This can take several hours.
-
Workup: Cool the reaction mixture to room temperature. Proceed with standard aqueous workup to remove the acid catalyst and purify the ester product.
Protocol 2: Water Removal Using Molecular Sieves in a Soxhlet Extractor
This advanced technique prevents the acidic reaction medium from destroying the molecular sieves while still removing water effectively.[14] It is ideal for reactions where the reactants or products are too volatile for a standard Dean-Stark setup.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (used as solvent)
-
Acid Catalyst (e.g., concentrated H₂SO₄, catalytic amount)
-
Activated 3Å Molecular Sieves (sufficient to fill the thimble)
-
Round-bottom flask, Soxhlet extractor, Condenser, Heating mantle, Soxhlet thimble
Procedure:
-
Sieve Preparation: Activate the molecular sieves by heating them in an oven at >250°C for several hours and allowing them to cool in a desiccator.
-
Setup: Assemble the apparatus with the Soxhlet extractor placed between the reaction flask and the condenser. Place the activated molecular sieves inside a cellulose thimble and place the thimble inside the main chamber of the Soxhlet extractor.
-
Reaction: Charge the round-bottom flask with the carboxylic acid, alcohol, and acid catalyst. Heat the flask to reflux.
-
Water Removal Cycle: The vapor (a mixture of alcohol, some ester, and the water azeotrope) will rise into the condenser. The condensate drips down into the Soxhlet chamber, immersing the molecular sieves. The sieves adsorb the water from the condensate.[14]
-
Solvent Return: Once the Soxhlet chamber is full, the now-dried solvent automatically siphons back into the reaction flask. This cycle repeats, gradually removing all the water from the reaction mixture.
-
Completion & Workup: Continue the process for several hours until the reaction is complete as monitored by TLC. Cool the mixture and proceed with purification.
References
-
Fischer Esterification. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. [Link]
-
From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. (2025). Sulzer. [Link]
-
Elimination of Water in the Reaction Mechanism of Fischer-Speier Esterification. (2024). Chemistry Stack Exchange. [Link]
- Reactive distillation process for hydrolysis of esters. (2003).
-
Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. (2017). YouTube. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025). JoVE. [Link]
-
Le Chatelier's Principle. (n.d.). UCLA Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Reactive Distillation for Esterification of Bio-based Organic Acids. (2006). CORE. [Link]
-
Esterification Using a Dean-Stark Trap. (2006). University of Wisconsin-Madison. [Link]
-
The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]
-
Reactive distillation. (n.d.). Wikipedia. [Link]
-
Using molecular sieves during the reaction. (2017). Reddit. [Link]
-
Recent Advances in Reactive Distillation. (2023). MDPI. [Link]
-
ester hydrolysis and Fischer esterification. (2019). YouTube. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap. [Link]
-
How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. (2024). Brainly. [Link]
-
Fischer Esterification Equilibrium. (2018). Reddit. [Link]
-
How can I improve the yield of my Fischer Esterification?. (2020). Reddit. [Link]
-
Process Intensification Strategies for Esterification. (n.d.). MDPI. [Link]
-
Study of Esterification Waste water Treatment by Different Flocculants. (2016). Juniper Publishers. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]
-
Why must water be removed during esterification?. (2023). Filo. [Link]
-
What happens if i don't remove water during esterification?. (2022). Reddit. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 15. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 18. reddit.com [reddit.com]
- 19. solutions.sulzer.com [solutions.sulzer.com]
- 20. Reactive distillation - Wikipedia [en.wikipedia.org]
- 21. Recent Advances in Reactive Distillation [mdpi.com]
- 22. US6518465B2 - Reactive distillation process for hydrolysis of esters - Google Patents [patents.google.com]
- 23. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 24. scienceready.com.au [scienceready.com.au]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Esterification of 3-Hydroxybenzoic Acid
Welcome to the technical support center for the esterification of 3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the esterification of 3-hydroxybenzoic acid, providing explanations and actionable solutions.
Issue 1: Low Ester Yield Despite Complete Consumption of Starting Material.
Question: I'm performing a Fischer esterification of 3-hydroxybenzoic acid with methanol using sulfuric acid as a catalyst. My TLC analysis shows that all the 3-hydroxybenzoic acid has been consumed, but I'm observing two distinct product spots and my final ester yield is significantly lower than expected. What could be the cause?
Answer: This is a classic challenge when working with hydroxybenzoic acids. The presence of both a carboxylic acid and a phenolic hydroxyl group on the same molecule creates a competitive environment for reactions.[1]
-
Causality: The primary reason for the two spots and low yield of the desired ester is a competing side reaction: the O-alkylation (etherification) of the phenolic hydroxyl group.[1] Instead of only the carboxylic acid group being esterified to form methyl 3-hydroxybenzoate, the hydroxyl group can also react with the alcohol (in this case, methanol) under acidic conditions to form methyl 3-methoxybenzoate.
-
Troubleshooting Steps:
-
Catalyst Choice: While strong mineral acids like sulfuric acid are effective for esterification, they can also promote the undesirable etherification. Consider switching to a milder or more sterically hindered acid catalyst that may favor the esterification of the more accessible carboxylic acid group.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity towards esterification over etherification. A good starting point is to run the reaction at a gentle reflux.[2]
-
Reaction Time: Monitor the reaction closely using TLC. Prolonged reaction times, especially at elevated temperatures, can favor the formation of the ether byproduct.
-
-
Purification: If the side product has already formed, careful column chromatography is typically required for separation.[3] A solvent system of ethyl acetate in petroleum ether is often effective.[3]
-
Issue 2: Difficulty in Removing the Catalyst and Purifying the Product.
Question: I've successfully completed the esterification using a homogeneous catalyst like p-toluenesulfonic acid (PTSA), but I'm struggling with the work-up. The catalyst is difficult to remove completely, leading to product contamination and potential corrosion of my equipment. What are my options?
Answer: This is a common drawback of using homogeneous catalysts.[4] While they often exhibit high activity, their separation from the reaction mixture can be challenging and costly.[4][5]
-
Causality: Homogeneous catalysts are soluble in the reaction medium, making their physical separation from the product difficult.[5] This necessitates neutralization and extraction steps, which can generate significant waste and may not completely remove the catalyst.[4]
-
Troubleshooting & Alternative Solutions:
-
Aqueous Work-up: A standard procedure involves neutralizing the reaction mixture with a weak base like a 5% sodium bicarbonate (NaHCO₃) solution, followed by extraction with an organic solvent like diethyl ether.[6] The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[2][6]
-
Consider Heterogeneous Catalysts: For future experiments, switching to a solid acid catalyst is a highly recommended solution.[4] These catalysts are insoluble in the reaction medium and can be easily removed by simple filtration at the end of the reaction.[7] This simplifies the purification process, reduces waste, and allows for catalyst recycling.[5][7]
-
Examples of Heterogeneous Catalysts:
-
Acidic Ion-Exchange Resins: Amberlyst-15 is a commercially available option that has shown comparable performance to homogeneous catalysts in some esterification reactions.[4]
-
Sulfated Zirconia: These are solid superacids that can be prepared and used for esterification.[8]
-
Sulfonic Acid-Functionalized Mesoporous Silica (SBA-15): These materials offer high surface area and tunable acidity.[4]
-
Zeolites: Certain types of zeolites, like H-USY, have demonstrated good catalytic activity and reusability.[4]
-
-
-
Below is a workflow diagram to guide your decision-making process for catalyst selection and subsequent work-up.
Caption: Catalyst selection workflow for 3-hydroxybenzoic acid esterification.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the esterification of 3-hydroxybenzoic acid.
1. What are the most common types of catalysts used for the esterification of 3-hydroxybenzoic acid, and what are their pros and cons?
The choice of catalyst is crucial for a successful esterification. Catalysts are broadly categorized as homogeneous and heterogeneous.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA), Hydrochloric Acid (HCl) | High catalytic activity, mild reaction conditions.[5] | Difficult to separate from the product, corrosive, generates waste, not reusable.[4][5] |
| Heterogeneous | Amberlyst-15, Sulfated Zirconia, Zeolites, Functionalized Mesoporous Silica | Easily separated by filtration, reusable, less corrosive, environmentally friendlier.[4][5] | May have lower activity than homogeneous catalysts, potential for mass transfer limitations.[8] |
| Ionic Liquids | Imidazolium-based sulfonic acids | High catalytic activity, recyclable, can act as both catalyst and solvent.[9] | Can be expensive, may require specific work-up procedures. |
| Enzymatic | Lipases | High selectivity, mild reaction conditions, environmentally benign. | Can be expensive, may have lower stability under certain conditions. |
2. What is the mechanism of the acid-catalyzed esterification of 3-hydroxybenzoic acid?
The most common method, the Fischer esterification, proceeds via a nucleophilic acyl substitution mechanism.[10]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic.[11][12]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[4] This forms a tetrahedral intermediate.[12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining oxygen, yielding the final ester product.
All steps in the Fischer esterification are reversible.[10] To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.[10][13]
3. How can I monitor the progress of my esterification reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with the starting material (3-hydroxybenzoic acid), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[3]
-
Visualize the spots under a UV lamp (254 nm) and/or by staining.
-
-
Interpretation: The reaction is complete when the spot corresponding to the 3-hydroxybenzoic acid has disappeared from the lane of the reaction mixture. The appearance of a new, less polar spot indicates the formation of the ester product.
4. What are the key safety precautions to consider during this experiment?
-
Acid Handling: Strong acids like sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Add the acid slowly to the alcohol, as the dissolution can be exothermic.
-
Flammable Solvents: Alcohols and organic extraction solvents are often flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Refluxing: When heating the reaction to reflux, use a heating mantle and ensure the condenser has a steady flow of cooling water. Do not heat a closed system.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using a Homogeneous Catalyst
This protocol is a general guideline for the esterification of 3-hydroxybenzoic acid with an alcohol (e.g., methanol) using sulfuric acid as a catalyst.[2][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in an excess of the alcohol (e.g., 3-10 eq). The alcohol can often serve as the solvent.
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time (typically 2-8 hours).[2][3] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent like methanol, it can be removed under reduced pressure.[6]
-
Dilute the residue with water and neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[2]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.[2][6]
-
-
Purification:
-
Combine the organic extracts and wash with brine (saturated NaCl solution).[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the crude product by column chromatography on silica gel.[3]
-
References
-
A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Wadood, A., & Marwa, S. (2015). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. International Journal of Current Engineering and Technology, 5(5), 3441-3445. Retrieved February 12, 2026, from [Link]
-
Liu, Y., Lotero, E., & Goodwin Jr, J. G. (2006). A comparison of the esterification of acetic acid with methanol using heterogeneous versus homogeneous acid catalysis. Journal of Catalysis, 242(2), 278-286. Retrieved February 12, 2026, from [Link]
-
Renita, A. A., & Kumar, J. A. (2015). Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. International Journal of ChemTech Research, 8(2), 651-654. Retrieved February 12, 2026, from [Link]
-
Grisendi, P., et al. (2022). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. Molecules, 27(15), 4989. Retrieved February 12, 2026, from [Link]
- Esterification process of hydroxybenzoic acids. (1992). Google Patents.
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved February 12, 2026, from [Link]
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Putri, E. S. Y., Wibowo, W., & Kosela, S. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. Retrieved February 12, 2026, from [Link]
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Cai, Y. Q., et al. (2011). Imidazolium ionic liquid-supported sulfonic acids: Efficient and recyclable catalysts for esterification of benzoic acid. Chinese Chemical Letters, 22(10), 1203-1206. Retrieved February 12, 2026, from [Link]
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Heras, A., et al. (2022). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts, 12(11), 1362. Retrieved February 12, 2026, from [Link]
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Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(41), 28864-28873. Retrieved February 12, 2026, from [Link]
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Synthesis of solid acid catalysts for esterification with the assistance of elevated pressure. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
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Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(41), 28864-28873. Retrieved February 12, 2026, from [Link]
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Putri, E. S. Y., Wibowo, W., & Kosela, S. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. Retrieved February 12, 2026, from [Link]
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The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]
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Zhang, Y., et al. (2020). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Molecules, 25(21), 5174. Retrieved February 12, 2026, from [Link]
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3-Hydroxybenzoic Acid: Properties, Production And Uses. (2024). Chemcess. Retrieved February 12, 2026, from [Link]
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Tunable aryl imidazolium ionic liquids (TAIILs) as environmentally benign catalysts for the esterification of fatty acids to bio. (2020). CNU IR. Retrieved February 12, 2026, from [Link]
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I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate. Retrieved February 12, 2026, from [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 12, 2026, from [Link]
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Acid-catalyzed ester hydrolysis. (n.d.). Khan Academy. Retrieved February 12, 2026, from [Link]
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Benzoic acid 3-hydroxybenzyl ester. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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Minimizing ether cleavage in synthesis of phenolic esters
A Guide to Minimizing Aryl-Alkyl Ether Cleavage
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of phenolic esters, particularly in molecules containing sensitive aryl-alkyl ether functionalities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cleavage of a methyl ether on my phenol-containing starting material during esterification. What is the most likely cause?
A1: Aryl-alkyl ether cleavage during phenolic esterification is most often a result of overly acidic or harsh reaction conditions.[1][2] The ether oxygen can be protonated, turning it into a good leaving group.[3] This is particularly problematic when using strong acids as catalysts or when the acylation reaction generates acidic byproducts, such as HCl from an acyl chloride, without a suitable base to neutralize them.[4] Lewis acids, like AlCl₃, which are sometimes used in Friedel-Crafts type acylations, are also notorious for cleaving ethers.[5]
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// Nodes A [label="Aryl-O-R + H-A", fillcolor="#F1F3F4"]; B [label="[Aryl-O(H+)-R] A-", fillcolor="#F1F3F4", tooltip="Protonated Ether Intermediate"]; C [label="Phenol + R-A", fillcolor="#F1F3F4"]; D [label="Nucleophile (X-)", fillcolor="#EA4335", shape=ellipse, style=filled, fontcolor="#FFFFFF"]; E [label="SN1/SN2 Attack", fillcolor="#FFFFFF", shape=plaintext]; F [label="Aryl-O-R + Lewis Acid (LA)", fillcolor="#F1F3F4"]; G [label="[Aryl-O(LA)-R]", fillcolor="#F1F3F4", tooltip="Lewis Acid Complex"];
// Edges A -> B [label="Protonation"]; B -> C [label="Cleavage"]; D -> B [label="SN2 Attack on R group", color="#4285F4"]; B -> E [style=invis]; E -> C [style=invis]; F -> G [label="Coordination"]; G -> C [label="Cleavage"];
// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 1. Acid-Promoted Ether Cleavage Pathways", fontcolor="#202124", fontsize=12]; } . Caption: Figure 1. Acid-Promoted Ether Cleavage Pathways
Q2: Are there general "ether-friendly" esterification methods I should consider first?
A2: Absolutely. For substrates with sensitive ether groups, it's best to start with mild, base-mediated, or coupling agent-driven methods. These approaches avoid the generation of strong acids. Key methods include:
-
Schotten-Baumann Conditions: This classic method uses an acyl chloride or anhydride with an aqueous base (like NaOH or NaHCO₃) or an organic base (like pyridine or triethylamine) in a two-phase or homogenous system.[6][7][8] The base neutralizes the acidic byproduct, protecting the ether.
-
DMAP-Catalyzed Acylation: Using an acid anhydride with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a very mild and highly efficient method for acylating phenols.[9][10] The reaction is typically fast and can be run at room temperature.
-
Steglich Esterification: This method uses a coupling agent like Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a DMAP catalyst.[11][12][13] It is exceptionally mild and well-suited for acid-sensitive substrates.[11][12]
Q3: My substrate has both a phenolic hydroxyl and an aliphatic alcohol. How can I selectively acylate the phenol without affecting the ether and the other alcohol?
A3: Achieving chemoselectivity in such systems requires careful tuning of reaction conditions. Phenols are generally more acidic than aliphatic alcohols, meaning they can be deprotonated more easily.
-
Controlled Basicity: Using a base that is strong enough to deprotonate the phenol but not the alcohol (e.g., a mild amine base like triethylamine or diisopropylethylamine) can favor selective acylation of the phenol.
-
Kinetic vs. Thermodynamic Control: O-acylation of phenols is often faster (kinetically favored) than C-acylation (a Friedel-Crafts reaction on the aromatic ring), especially in the absence of strong Lewis acids. By keeping reaction times short and temperatures low, you can favor the desired O-acylation product.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Problem: Ether Cleavage Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Analyze Reagents:\n- Acylating Agent?\n- Catalyst/Base?", fillcolor="#FBBC05", fontcolor="#202124"]; Acyl_Halide [label="Using Acyl Halide?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Strong_Acid [label="Using Strong Acid Catalyst?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; High_Temp [label="High Reaction Temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
Sol_Base [label="Action: Add Stoichiometric\nOrganic Base (e.g., Pyridine, Et3N)\nor use Schotten-Baumann.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Anhydride [label="Action: Switch to Acid Anhydride\n+ cat. DMAP.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Coupling [label="Action: Use Coupling Agent\n(DCC/EDC) + cat. DMAP\n(Steglich Esterification).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Action: Lower Temperature\n(e.g., 0 °C to RT).", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Outcome: Ether Preserved,\nPhenolic Ester Formed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents; Check_Reagents -> Acyl_Halide; Check_Reagents -> Strong_Acid; Check_Reagents -> High_Temp;
Acyl_Halide -> Sol_Base [label="Yes"]; Acyl_Halide -> Sol_Anhydride [label="No"]; Strong_Acid -> Sol_Coupling [label="Yes"]; Strong_Acid -> Sol_Anhydride [label="No"]; High_Temp -> Sol_Temp [label="Yes"];
Sol_Base -> End; Sol_Anhydride -> End; Sol_Coupling -> End; Sol_Temp -> End; High_Temp -> End [label="No, proceed to check other factors"]; } . Caption: Figure 2. Decision workflow for troubleshooting ether cleavage.
Issue 1: Ether cleavage when using an acyl chloride.
-
Causality: Acyl chlorides react with phenols to produce the desired ester and one equivalent of hydrochloric acid (HCl). This strong acid byproduct is the primary culprit for cleaving sensitive ethers.[1][2]
-
Solution 1 (Base Addition): Incorporate a stoichiometric amount of a non-nucleophilic organic base like pyridine or triethylamine into the reaction mixture. The base will scavenge the HCl as it is formed, preventing the bulk solution from becoming acidic.
-
Solution 2 (Schotten-Baumann): Perform the reaction under biphasic Schotten-Baumann conditions.[7] Dissolve the phenol in an aqueous solution of a weak inorganic base (e.g., NaHCO₃), and add the acyl chloride dissolved in an immiscible organic solvent (e.g., dichloromethane). The HCl byproduct is neutralized in the aqueous phase.
Issue 2: Low yield and ether cleavage with acid anhydride and a weak base.
-
Causality: While acid anhydrides are less aggressive than acyl chlorides, the carboxylic acid byproduct can still lower the pH enough to cause slow ether cleavage, especially at elevated temperatures or with prolonged reaction times. A weak base may not be sufficient to drive the reaction to completion or fully neutralize the acid.
-
Solution (DMAP Catalysis): Switch to a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) with the acid anhydride. DMAP is a hyper-nucleophilic acylation catalyst that dramatically increases the reaction rate, often allowing the reaction to proceed to completion at room temperature.[9][10] This avoids the need for heat and minimizes the exposure time of the substrate to acidic byproducts.
Issue 3: Substrate is sensitive to both acidic and strongly basic conditions.
-
Causality: Some complex molecules may contain functional groups that are unstable under both acidic (e.g., acetals, silyl ethers) and strongly basic (e.g., epimerizable stereocenters) conditions.
-
Solution (Steglich Esterification): This is the ideal scenario for using a carbodiimide coupling agent like DCC or EDC with a catalytic amount of DMAP.[11][14] This reaction is performed under essentially neutral conditions. The carboxylic acid (if you are starting from one) is activated by the carbodiimide, and the DMAP facilitates the acyl transfer to the phenol.[11] The byproducts are neutral ureas, which do not threaten the ether linkage.
Comparative Data & Protocols
To aid in your selection, the following table summarizes the key parameters of the recommended methods.
| Method | Acylating Agent | Additive/Catalyst | Typical Conditions | Key Advantage | Potential Issue |
| Schotten-Baumann | Acyl Chloride/Anhydride | Pyridine or aq. NaHCO₃ | DCM/H₂O, 0°C to RT | Inexpensive, scalable | Biphasic reactions can be slow |
| DMAP Catalysis | Acid Anhydride | 1-10 mol% DMAP | Anhydrous DCM or THF, RT | Very fast, mild, high yield[9] | DMAP can be toxic |
| Steglich Esterification | Carboxylic Acid | DCC or EDC, cat. DMAP | Anhydrous DCM, 0°C to RT | Extremely mild, neutral pH[11] | Urea byproduct removal |
Detailed Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenolic substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.05 eq) to the solution.
-
Acylation: Add the acid anhydride (1.1 - 1.5 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove excess anhydride and carboxylic acid byproduct), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Steglich Esterification
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), the phenolic substrate (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.1 eq) in DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter the reaction mixture to remove the DCU. If EDC is used, the urea byproduct is water-soluble. Dilute the filtrate (or the entire reaction mixture if EDC was used) with DCM.
-
Washing & Purification: Wash the organic solution sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
By understanding the mechanisms of ether cleavage and employing these milder, targeted esterification strategies, you can significantly improve the yield and purity of your desired phenolic esters while preserving the integrity of your complex molecules.
References
-
Chemistry IIT Bombay. (2020). Protecting Groups. Available at: [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
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Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. Available at: [Link]
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ChemSusChem. (2022). CO2-Promoted Acylation of Amines and Phenols. ChemistryViews. Available at: [Link]
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]
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MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(4), M1093. Available at: [Link]
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Wikipedia. Schotten–Baumann reaction. Available at: [Link]
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]
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Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(48), 17855-17866. Available at: [Link]
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ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Available at: [Link]
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Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
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THE CLEAVAGE OF ETHERS'. Available at: [Link]
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ResearchGate. (2008). A Simple and Mild Acylation of Alcohols, Phenols, Amines, and Thiols with a Reusable Heteropoly Acid Catalyst (H6P2W18 O62 ·24 H 2O). Available at: [Link]
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RSC Publishing. (2022). Acylation of phenols to phenolic esters with organic salts. Green Chemistry. Available at: [Link]
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ACS Publications. (2019). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Available at: [Link]
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ResearchGate. (2016). Monitoring timecourse of DMAP catalyzed acylation of phenols with.... Available at: [Link]
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Semantic Scholar. (2001). Catalysis by 4-dialkylaminopyridines. Available at: [Link]
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Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
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Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Available at: [Link]
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ResearchGate. (2009). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Available at: [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]
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YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
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ResearchGate. (2015). Can Steglich Estrification successfully esterify aromatic acids with phenols?. Available at: [Link]
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ResearchGate. (2021). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols | Request PDF. Available at: [Link]
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ResearchGate. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Available at: [Link]
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Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
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Organic Chemistry Frontiers (RSC Publishing). (2024). C–H acylation as an enabling tool to tag phenolic drugs. Available at: [Link]
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ResearchGate. (2002). Chemoselectivity in Reactions of Esterification | Request PDF. Available at: [Link]
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Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Available at: [Link]
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Longdom Publishing. Synthesis and Cleavage of Ethers. Available at: [Link]
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ResearchGate. (2022). Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Isopropyl 3-hydroxybenzoate and Isopropyl 4-hydroxybenzoate for Researchers and Formulation Scientists
In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical decision governed by factors of efficacy, safety, and stability. Among the vast array of available compounds, hydroxybenzoate esters, particularly parabens, have a long history of use. This guide provides an in-depth, objective comparison between two positional isomers: Isopropyl 3-hydroxybenzoate and the more commonly known Isopropyl 4-hydroxybenzoate (Isopropylparaben).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key differences that arise from a simple change in the hydroxyl group's position on the benzene ring. We will delve into their chemical structures, physicochemical properties, biological activities, and provide a validated experimental protocol for their distinct analysis.
Structural Distinction: The Impact of Isomerism
Isopropyl 3-hydroxybenzoate and Isopropyl 4-hydroxybenzoate are structural isomers, sharing the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ).[1][2] The critical difference lies in the substitution pattern on the benzene ring. In the 3-hydroxy isomer, the hydroxyl (-OH) group is at the meta position relative to the isopropyl ester group, whereas in the 4-hydroxy isomer, it is at the para position. This seemingly minor structural variance has profound implications for the molecule's electronic properties, hydrogen bonding capability, and ultimately, its biological function.
The para position of the hydroxyl group in Isopropyl 4-hydroxybenzoate allows for greater electronic delocalization and a more linear molecular shape, which is often correlated with the well-documented antimicrobial activity of the paraben class.[3]
Diagram: Chemical Structures of Isopropyl Hydroxybenzoate Isomers
Caption: Chemical structures of the meta and para isomers.
Comparative Physicochemical Properties
The difference in hydroxyl group placement directly influences the physical properties of these isomers. Isopropyl 4-hydroxybenzoate is a well-characterized white crystalline powder.[3] While extensive data for Isopropyl 3-hydroxybenzoate is less common, properties can be inferred from its structure and data on related compounds.
| Property | Isopropyl 3-hydroxybenzoate | Isopropyl 4-hydroxybenzoate (Isopropylparaben) |
| Molecular Formula | C₁₀H₁₂O₃[2] | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [2] | 180.20 g/mol [1] |
| CAS Number | 53631-77-9 | 4191-73-5[1] |
| Appearance | Solid (predicted) | White crystalline powder or lumps |
| Melting Point | Data not readily available (related ethyl ester melts at 71-73 °C) | 84-87 °C |
| Boiling Point | Data not readily available (related ethyl ester boils at 187-188 °C / 31 mmHg) | ~287 °C @ 760 mmHg (est.)[4] |
| Water Solubility | Higher than 4-isomer (predicted due to less stable crystal lattice) | 689.7 mg/L @ 25 °C (est.)[4] |
| LogP (o/w) | ~1.9 (estimated for methyl ester)[5] | ~2.8 (est.)[4] |
| Synonyms | m-Hydroxybenzoic acid isopropyl ester | p-Hydroxybenzoic acid isopropyl ester, Isopropylparaben[6] |
Expert Analysis: The higher melting point and lower estimated water solubility of the 4-isomer (Isopropylparaben) can be attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice and stronger intermolecular hydrogen bonding. The higher LogP value of Isopropylparaben suggests greater lipophilicity, a key factor in its ability to partition into microbial cell membranes.
Synthesis and Rationale
The synthesis of both isomers typically involves the esterification of the corresponding hydroxybenzoic acid precursor with isopropanol. The choice of starting material—either 3-hydroxybenzoic acid or 4-hydroxybenzoic acid—is the definitive factor that dictates which isomer is produced.
A common laboratory and industrial method is the Fischer esterification, where the carboxylic acid and alcohol react in the presence of a strong acid catalyst. Alternatively, methods using activating agents like thionyl chloride with isopropanol can improve yield and reaction efficiency, as described for the synthesis of Isopropyl 4-hydroxybenzoate.[1][7]
Diagram: General Synthesis Workflow
Caption: Generalized workflow for the synthesis of hydroxybenzoate esters.
Biological Activity and Applications: A Tale of Two Isomers
The divergence in the application and biological profile of these two isomers is stark, primarily driven by the extensive use and study of the 4-hydroxy isomer as a paraben.
Isopropyl 4-hydroxybenzoate (Isopropylparaben):
-
Antimicrobial Preservative: This is its primary and most well-known application. Isopropylparaben is effective against a broad spectrum of fungi and bacteria, making it a common preservative in cosmetics, personal care products, and some pharmaceuticals.[4][8] Its mechanism is believed to involve the disruption of microbial membrane transport processes and inhibition of key enzymes.
-
Antioxidant Properties: Some studies have noted its capacity as an antioxidant agent.[8]
-
Toxicology and Safety: As a member of the paraben class, Isopropyl 4-hydroxybenzoate has been the subject of significant toxicological evaluation. Concerns have been raised about potential endocrine-disrupting properties.[9] Regulatory bodies have set concentration limits for its use in consumer products, with the Cosmetic Ingredient Review (CIR) Expert Panel concluding it is safe in cosmetics when the total paraben concentration does not exceed 0.8%.[6] Dermal application studies in rats have shown potential for skin irritation.[9]
Isopropyl 3-hydroxybenzoate:
-
Limited Data: There is a notable lack of extensive research into the specific biological activities of Isopropyl 3-hydroxybenzoate. It is not commonly used as a preservative.
-
Potential as a Chemical Intermediate: Its primary utility is likely as a building block or intermediate in the synthesis of other, more complex molecules.
-
Inferred Activity: Based on studies of related hydroxybenzoic acid isomers, the meta position of the hydroxyl group generally results in lower antioxidant and biological efficacy compared to the ortho and para isomers.[10] This structural difference likely hinders its ability to effectively interact with biological targets in the same manner as its para counterpart.
Self-Validating Experimental Protocol: HPLC Analysis
To provide a practical, verifiable method for distinguishing and quantifying these isomers, the following High-Performance Liquid Chromatography (HPLC) protocol is presented. This system is self-validating as it relies on the distinct retention times generated by the polarity differences of the two isomers under reversed-phase conditions.
Objective: To develop and validate an HPLC method for the separation and quantification of Isopropyl 3-hydroxybenzoate and Isopropyl 4-hydroxybenzoate.
Materials and Reagents:
-
Isopropyl 3-hydroxybenzoate reference standard (>98% purity)
-
Isopropyl 4-hydroxybenzoate reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Causality: The acidic modifier (formic acid) ensures the phenolic hydroxyl groups are protonated, leading to sharp, symmetrical peaks.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This serves as the stock solution.
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Create a mixed working standard by diluting the stock solutions. For example, pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Causality: A gradient is chosen to ensure adequate separation of the two isomers, which may have close retention times, and to elute any potential impurities.
-
-
Data Analysis and Interpretation:
-
Inject the mixed standard solution.
-
Expected Outcome: Due to its higher lipophilicity (higher LogP), Isopropyl 4-hydroxybenzoate is expected to have a longer retention time than Isopropyl 3-hydroxybenzoate on a C18 column.
-
The identity of each peak is confirmed by comparing its retention time to that of the individual standards.
-
Quantification can be achieved by creating a calibration curve from a series of standards of known concentrations.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for the comparative analysis of hydroxybenzoate isomers by HPLC.
Conclusion and Outlook
The positional isomerism between Isopropyl 3-hydroxybenzoate and Isopropyl 4-hydroxybenzoate provides a classic example of structure-activity relationships.
-
Isopropyl 4-hydroxybenzoate (Isopropylparaben) is a well-established, effective preservative with significant lipophilicity, making it suitable for applications requiring antimicrobial protection in cosmetic and pharmaceutical formulations. However, its use requires careful consideration of regulatory guidelines and public perception regarding parabens.
-
Isopropyl 3-hydroxybenzoate remains a compound of primarily academic and synthetic interest. Its physicochemical properties suggest it would be a less effective antimicrobial agent than its para isomer. Its future applications will likely be confined to its role as a precursor in organic synthesis rather than as a functional excipient.
For the formulation scientist, the choice is clear: for preservative efficacy, the 4-isomer is the experimentally supported option. The 3-isomer should be considered a distinct chemical entity with a different property profile, and its use would require a completely separate and thorough evaluation for any intended application. This guide underscores the necessity of understanding not just chemical composition, but also molecular structure, when selecting materials for drug development and research.
References
-
The Good Scents Company. (n.d.). isopropyl paraben. Retrieved from [Link]
-
Wikipedia. (2025, December 13). Isopropylparaben. Retrieved from [Link]
-
Chemchart. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20161, Isopropylparaben. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11838, Isopropyl salicylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.
-
PubMed. (2015). Toxicological evaluation of isopropylparaben and isobutylparaben mixture in Sprague-Dawley rats following 28 days of dermal exposure. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of isopropyl 4-hydroxybenzoate (CAS 4191-73-5). Retrieved from [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
-
The University of Jordan. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. Retrieved from [Link]
-
ResearchGate. (2006). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. Retrieved from [Link]
-
PubMed Central. (n.d.). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. Retrieved from [Link]
-
ResearchGate. (2005). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Isopropyl 3,4-dihydroxybenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88068, Methyl 3-Hydroxybenzoate. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Hydroxybenzoate Esters
For researchers, scientists, and drug development professionals navigating the selection of antimicrobial preservatives, a deep understanding of their comparative efficacy is paramount. This guide provides an in-depth technical comparison of various hydroxybenzoate esters, commonly known as parabens, offering objective performance analysis supported by experimental data and detailed protocols.
Introduction: The Enduring Role of Parabens in Antimicrobial Preservation
Hydroxybenzoate esters, or parabens, have been a cornerstone of preservation in the pharmaceutical, cosmetic, and food industries for decades.[1] Their popularity stems from a combination of broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness.[1] This guide will delve into the nuances of their antimicrobial efficacy, focusing on the structure-activity relationship, comparative performance against key microorganisms, and the synergistic potential of paraben combinations.
Mechanism of Antimicrobial Action
The antimicrobial action of parabens is primarily attributed to their ability to disrupt microbial cell membranes.[2][3][4] This disruption alters membrane transport processes and can lead to the leakage of intracellular components.[2][3] Additionally, some studies suggest that parabens may inhibit the synthesis of DNA and RNA or interfere with key enzymes like ATPases and phosphotransferases in certain bacterial species.[5] The lipophilic nature of the alkyl chain allows the paraben molecule to partition into the lipid-rich cell membrane, a key step in exerting its antimicrobial effect.
Structure-Activity Relationship: The Influence of Alkyl Chain Length
A fundamental principle governing the antimicrobial efficacy of parabens is the direct correlation between the length of their alkyl ester chain and their potency.[5][6][7][8] As the alkyl chain elongates from methyl to butyl, the antimicrobial activity generally increases.[5][7][8] This is attributed to the increased lipophilicity of the longer-chain esters, which enhances their ability to penetrate the microbial cell membrane.
However, this increased efficacy comes with a trade-off: a decrease in water solubility.[2][9] This inverse relationship is a critical consideration in formulation development, as the preservative must remain dissolved in the aqueous phase to be effective.
Caption: Structure-activity relationship of parabens.
Comparative Antimicrobial Efficacy: A Quantitative Analysis
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for methyl-, ethyl-, propyl-, and butylparaben against a panel of common microorganisms relevant to pharmaceutical and cosmetic product contamination.
| Microorganism | Methylparaben (%) | Ethylparaben (%) | Propylparaben (%) | Butylparaben (%) |
| Staphylococcus aureus | 0.1 - 0.2 | 0.1 | 0.025 - 0.1 | 0.0125 - 0.025 |
| Escherichia coli | 0.125 - 0.4 | 0.1 - 0.125 | 0.02 - 0.1 | 0.04 |
| Pseudomonas aeruginosa | 0.2 - 0.8 | 0.15 | 0.15 | 0.05 |
| Candida albicans | 0.05 - 0.1 | 0.04 | 0.02 | 0.0125 |
| Aspergillus brasiliensis | 0.1 | 0.05 | 0.025 | 0.0125 |
Note: The MIC values are presented as percentages (% w/v). Data is compiled from multiple sources and may vary depending on the specific strain and testing conditions.[1][5][10]
As the data illustrates, there is a clear trend of decreasing MIC values (indicating higher potency) as the alkyl chain length of the paraben increases. Butylparaben consistently demonstrates the lowest MIC against the tested bacteria and fungi.
Synergistic Effects of Paraben Combinations
A key strategy to enhance the antimicrobial efficacy of parabens while mitigating the solubility issues of longer-chain esters is to use them in combination.[2][7] Combining different parabens can lead to synergistic or additive effects, where the total antimicrobial activity is greater than the sum of the individual components.[7][9][11] This allows for the use of lower overall concentrations of preservatives, which can be advantageous from a safety and regulatory perspective.
The most common combination is methylparaben and propylparaben.[2][3] Methylparaben, with its higher water solubility, provides good protection in the aqueous phase, while the more oil-soluble propylparaben can protect the lipid phase in emulsions and has greater overall potency.
The synergistic effect of antimicrobial combinations can be quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
While specific FIC index values for paraben combinations are not consistently reported in the literature, numerous studies have qualitatively confirmed their synergistic and additive effects.[7][9][11] For instance, a combination of methylparaben and propylparaben has been shown to be bactericidal, whereas the individual parabens at the same concentrations were only bacteriostatic.[3]
Experimental Protocols for Determining Antimicrobial Efficacy
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.[12][13] The following are detailed protocols for the broth microdilution and agar dilution methods, adapted for the evaluation of hydroxybenzoate esters.
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of a preservative in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Paraben stock solutions (dissolved in a suitable solvent, e.g., ethanol or propylene glycol, and then diluted in broth)
-
Microbial cultures (adjusted to a 0.5 McFarland standard)
-
Multichannel pipette
Procedure:
-
Preparation of Paraben Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the paraben stock solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the paraben dilutions.
-
Include a positive control well (broth and inoculum, no paraben) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at 30-35°C for 24-48 hours for bacteria and 20-25°C for 48-72 hours for fungi.
-
-
Interpretation:
-
The MIC is the lowest concentration of the paraben that shows no visible growth (turbidity).
-
Caption: Workflow for broth microdilution MIC determination.
Agar Dilution Method for MIC Determination
This method involves incorporating the preservative into an agar medium.
Materials:
-
Sterile petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi), held at 45-50°C
-
Paraben stock solutions
-
Microbial cultures (adjusted to a 0.5 McFarland standard)
-
Inoculum replicator (optional)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the paraben stock solution.
-
Add a specific volume of each paraben dilution to a petri dish, followed by a specified volume of molten agar. Mix well and allow to solidify.
-
Prepare a control plate with no paraben.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with a standardized volume of the microbial suspension. An inoculum replicator can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Incubate the plates at 30-35°C for 24-48 hours for bacteria and 20-25°C for 48-72 hours for fungi.
-
-
Interpretation:
-
The MIC is the lowest concentration of the paraben that completely inhibits the growth of the microorganism at the inoculation spot.
-
Conclusion
The selection of a hydroxybenzoate ester for antimicrobial preservation requires a careful consideration of the trade-off between antimicrobial potency and water solubility. While longer-chain parabens like butylparaben offer superior efficacy, their limited solubility may necessitate the use of co-solvents or their inclusion in synergistic combinations with shorter-chain, more water-soluble parabens like methylparaben. The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of different paraben systems, enabling the formulation of safe and effectively preserved products.
References
- Freese, E., Sheu, C. W., & Galliers, E. (1973). Function of lipophilic acids as antimicrobial food additives.
- Nes, I. F., & Eklund, T. (1983). The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli. Journal of Applied Bacteriology, 54(2), 237-242.
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
- Charnock, C., & Finsrud, T. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Clinical Pharmacy and Therapeutics, 32(6), 567-573.
- Witorsch, R. J. (2014). Parabens. In Encyclopedia of Toxicology (3rd ed., pp. 748-751). Academic Press.
- Gao, Y., et al. (2017). The antimicrobial preservative methylparaben is a novel agonist of the human G protein-coupled receptor GPR19. Molecular Pharmacology, 91(4), 387-396.
-
Microchem Laboratory. (n.d.). Parabens. Retrieved from [Link]
- Bøgh, K. L., et al. (2016). Parabens in cosmetic products.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Gilliland, D., et al. (1992). Kinetic evaluation of claimed synergistic paraben combinations using a factorial design. Journal of Applied Bacteriology, 72(3), 258-261.
-
Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
- Barabasz, W., et al. (2019). Ecotoxicological aspects of the use of parabens in the production of cosmetics. Ecological Chemistry and Engineering S, 26(1), 111-121.
- Crovetto, J., et al. (2017). Bacterial toxicity testing and antibacterial activity of parabens. Toxicological & Environmental Chemistry, 99(5-6), 929-937.
-
Ueda, S., & Kuwabara, Y. (2005). Parabens as Preservatives. Retrieved from [Link]
-
Pharma Beginners. (2023). Antimicrobial Efficacy Test - Guideline. Retrieved from [Link]
- Valkova, N., et al. (2001). Antimicrobial activity of new-synthesized esters of gallic acid. Journal of the University of Chemical Technology and Metallurgy, 36(3), 231-236.
- Andersen, F. A. (2008). Final amended report on the safety assessment of methylparaben, ethylparaben, propylparaben, isopropylparaben, butylparaben, isobutylparaben, and benzylparaben as used in cosmetic products. International Journal of Toxicology, 27(Suppl. 4), 1-82.
- Doan, T., et al. (2011). In vitro analyses of the effects of heparin and parabens on Candida albicans biofilms and planktonic cells. Antimicrobial Agents and Chemotherapy, 55(10), 4898-4905.
-
Medscape. (n.d.). Parabens. Retrieved from [Link]
- Flasiński, M., et al. (2018). Influence of Parabens on Bacteria and Fungi Cellular Membranes–Studies in Model Two-Dimensional Lipid Systems. Membranes, 8(1), 13.
- SCCS (Scientific Committee on Consumer Safety). (2011). Opinion on Parabens.
- Botelho, M. G. (2000). Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. Journal of Dentistry, 28(8), 565-570.
- CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 13th Edition.
- Japanese Pharmacopoeia. (2021). 18th Edition.
- European Pharmacopoeia. (2023). 11th Edition.
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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- 13. intertekinform.com [intertekinform.com]
A Comprehensive Guide to the Synthesis and Structural Validation of Isopropyl 3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
I. Synthesis of Isopropyl 3-hydroxybenzoate: The Fischer-Speier Esterification Approach
The most direct and widely employed method for the synthesis of Isopropyl 3-hydroxybenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[1] In this specific case, 3-hydroxybenzoic acid is reacted with isopropanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired ester and water.
The mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid, increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is continuously removed from the reaction mixture.[2]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
3-hydroxybenzoic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-hydroxybenzoic acid and an excess of anhydrous isopropanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for a designated period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water and an organic solvent for extraction.
-
Gently shake the funnel, allowing the layers to separate. The organic layer will contain the desired ester.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Isopropyl 3-hydroxybenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
Alternative Synthetic Routes
While Fischer-Speier esterification is a robust method, other synthetic strategies can be employed:
-
Reaction with Thionyl Chloride: An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[3] The resulting 3-hydroxybenzoyl chloride can then be reacted with isopropanol to form the ester. This method is often faster and avoids the equilibrium limitations of Fischer esterification but requires handling of the corrosive and hazardous thionyl chloride.
-
Reaction with Halocarbons: Esterification can also be achieved by reacting the hydroxybenzoic acid with a halocarbon, such as isopropyl iodide or bromide, in the presence of a non-quaternizable tertiary amine base.[4] This method can be effective but may require more specialized reagents and conditions.
-
Transesterification: In some instances, transesterification of a different ester of 3-hydroxybenzoic acid (e.g., methyl 3-hydroxybenzoate) with isopropanol in the presence of an acid or base catalyst can yield the desired product.[5] The equilibrium of this reaction is driven by the removal of the more volatile alcohol byproduct.
II. Structural Validation: A Multi-Technique Approach
Unequivocal confirmation of the synthesized molecule's structure is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating system for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural validation of Isopropyl 3-hydroxybenzoate.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts are influenced by the electronic environment of each proton.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, a complex splitting pattern is anticipated.
-
Isopropyl Methine Proton: The single proton on the carbon bearing the oxygen of the ester will appear as a septet due to coupling with the six equivalent methyl protons.
-
Isopropyl Methyl Protons: The six equivalent protons of the two methyl groups will appear as a doublet due to coupling with the single methine proton.
-
Phenolic Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (typically δ 165-175 ppm).
-
Aromatic Carbons: The six aromatic carbons will have distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the hydroxyl group and the carbon attached to the ester group will be the most downfield among the ring carbons.
-
Isopropyl Carbons: The methine carbon of the isopropyl group will appear further downfield than the two equivalent methyl carbons.
Table 1: Predicted NMR Data for Isopropyl 3-hydroxybenzoate
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl CH₃ | ~1.3 | Doublet | 6H |
| Isopropyl CH | ~5.2 | Septet | 1H |
| Aromatic CH | ~7.0 - 7.6 | Multiplet | 4H |
| Phenolic OH | Variable | Broad Singlet | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| Isopropyl CH₃ | ~22 | ||
| Isopropyl CH | ~69 | ||
| Aromatic C | ~115 - 130 | ||
| Aromatic C-O (Ester) | ~132 | ||
| Aromatic C-OH | ~158 | ||
| Carbonyl C=O | ~166 |
Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions. These predictions are based on standard chemical shift increments and spectral databases for similar compounds.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.
For Isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃), the expected molecular weight is approximately 180.20 g/mol .[6] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180. The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic fragments of the benzoate structure.
Table 2: Expected Mass Spectrometry Data for Isopropyl 3-hydroxybenzoate
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 180 | Molecular Ion |
| [M - CH(CH₃)₂]⁺ | 139 | Loss of the isopropyl group |
| [M - OCH(CH₃)₂]⁺ | 121 | Loss of the isopropoxy group |
| [C₆H₄(OH)CO]⁺ | 121 | 3-Hydroxybenzoyl cation |
| [C₆H₅O]⁺ | 93 | Phenoxy cation |
C. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For Isopropyl 3-hydroxybenzoate, the key characteristic absorption bands are:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.[7]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹.
-
C-O Stretch (Ester and Phenol): Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O single bond stretches.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for Isopropyl 3-hydroxybenzoate
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H Stretch | 3200 - 3600 | Broad |
| Aromatic C-H Stretch | > 3000 | Sharp, medium |
| Aliphatic C-H Stretch | < 3000 | Sharp, medium |
| Ester C=O Stretch | 1700 - 1730 | Strong, sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |
| Ester/Phenol C-O Stretch | 1000 - 1300 | Strong |
III. Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive validation of synthesized Isopropyl 3-hydroxybenzoate.
Caption: Workflow for Synthesis and Structural Validation.
IV. Conclusion
The successful synthesis of Isopropyl 3-hydroxybenzoate via Fischer-Speier esterification, or an alternative method, must be followed by a rigorous and multi-faceted analytical validation process. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can confidently confirm the molecular structure of the synthesized compound. The comparison of the experimental data with predicted or known spectral data provides a self-validating system, ensuring the scientific integrity of the research and the suitability of the synthesized material for its intended application in research, development, and beyond.
V. References
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BOC Sciences. (n.d.). Methyl 3-hydroxybenzoate. The Good Scents Company. Retrieved January 28, 2026, from [Link]
-
Chavan, S. P., et al. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc.
-
Chemchart. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9). Retrieved January 28, 2026, from [Link]
-
Google Patents. (n.d.). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate. Retrieved January 28, 2026, from
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
-
Jewell, C., et al. (2009). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. Toxicology in Vitro, 23(7), 1348-1354.
-
National Center for Biotechnology Information. (n.d.). Isopropyl 3-hydroxybenzoate. PubChem. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved January 28, 2026, from [Link]
-
Rhone-Poulenc Chimie. (1993). US5260475A - Esterification of hydroxybenzoic acids. Google Patents. Retrieved January 28, 2026, from
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Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved January 28, 2026, from [Link]
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A Comparative Guide to the Synthesis of Hydroxybenzoate Esters: Chemical vs. Enzymatic Routes
Hydroxybenzoate esters, commonly known as parabens, are a class of compounds widely utilized for their preservative properties in the pharmaceutical, cosmetic, and food industries. The synthesis of these valuable esters can be broadly categorized into two primary methodologies: traditional chemical synthesis and modern enzymatic synthesis. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Hydroxybenzoate Ester Synthesis
The fundamental reaction for producing hydroxybenzoate esters is the esterification of a hydroxybenzoic acid with an alcohol. The general chemical equation for this transformation is:
HO-C₆H₄-COOH + R-OH ⇌ HO-C₆H₄-COOR + H₂O
While the overarching goal is the same, the choice of catalyst—a chemical agent or an enzyme—dramatically influences the reaction conditions, efficiency, selectivity, and environmental footprint of the process.
Chemical Synthesis: The Established Pathway via Fischer Esterification
The industrial production of hydroxybenzoate esters has traditionally relied on chemical synthesis, most notably the Fischer-Speier esterification. This method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Reaction Mechanism and Rationale
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.
The use of a strong acid catalyst, such as sulfuric acid, is crucial for accelerating this otherwise slow reaction.[1] Furthermore, the reaction is governed by Le Chatelier's principle. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive alcohol, is used.[2][3][4][5][6] Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product.
Experimental Protocol: Synthesis of Methyl p-Hydroxybenzoate
The following protocol is a representative example of the chemical synthesis of methyl p-hydroxybenzoate (methylparaben).
Materials:
-
p-Hydroxybenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Toluene
-
Sodium Bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzoic acid, a significant excess of methanol (e.g., a 1:3 molar ratio of acid to alcohol or higher), and a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid).[1]
-
Heat the mixture to reflux and maintain for a period of 1 to 10 hours, monitoring the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl p-hydroxybenzoate.
-
The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices
-
Excess Methanol: As a reversible reaction, a large excess of methanol is used to drive the equilibrium towards the product side, maximizing the yield of the ester.[3][6]
-
Concentrated Sulfuric Acid: It serves a dual role: as a catalyst to speed up the reaction and as a dehydrating agent to absorb the water produced, further shifting the equilibrium to the right.[8]
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing the equilibrium to be reached faster.
-
Aqueous Work-up with Sodium Bicarbonate: This step is essential to remove the acid catalyst and any unreacted p-hydroxybenzoic acid, facilitating the isolation of the neutral ester product.
Enzymatic Synthesis: A Greener and More Selective Approach
Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a compelling alternative to traditional chemical methods, aligning with the principles of green chemistry.
The Role of Lipases in Esterification
Lipases are hydrolases that, in non-aqueous or low-water environments, can catalyze the formation of ester bonds.[9][10] The mechanism involves the formation of an acyl-enzyme intermediate. The active site of the lipase, typically containing a serine residue, attacks the carboxylic acid to form this intermediate, which is then attacked by the alcohol to yield the ester and regenerate the enzyme.[11]
A key advantage of enzymatic synthesis is the high selectivity of the enzymes, which often leads to fewer byproducts and a purer final product.[12] Furthermore, the reactions are conducted under much milder conditions, reducing energy consumption and the risk of thermal degradation of sensitive molecules.[13]
Experimental Protocol: Lipase-Catalyzed Synthesis of Methyl p-Hydroxybenzoate
The following is a generalized protocol for the enzymatic synthesis of methyl p-hydroxybenzoate.
Materials:
-
p-Hydroxybenzoic acid
-
Methanol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)
-
Molecular sieves (optional, for water removal)
-
An organic solvent (e.g., n-heptane)
Procedure:
-
In a temperature-controlled shaker flask, combine p-hydroxybenzoic acid and methanol in a suitable organic solvent. The choice of solvent can influence enzyme activity and stability.[14]
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.
-
If desired, add molecular sieves to the reaction mixture to remove the water produced and shift the equilibrium towards the product.
-
Incubate the mixture with agitation at a mild temperature, typically between 40-60°C, for a period that can range from several hours to a day.[13][15]
-
Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).[16]
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused for subsequent batches.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Further purification, if necessary, can be achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices
-
Immobilized Lipase: Immobilization enhances the stability of the enzyme and, crucially, allows for its easy recovery and reuse, which is a significant factor in the economic viability of the process.[17][18][19]
-
Mild Temperatures: Lipases operate optimally at moderate temperatures, which prevents the degradation of reactants and products and reduces energy costs compared to the high temperatures of chemical synthesis.[13]
-
Organic Solvent: The use of a non-polar organic solvent can improve the solubility of the reactants and, in some cases, enhance the stability and activity of the lipase.[14] Solvent-free systems are also possible, further enhancing the green credentials of the process.[20]
-
Water Removal: Although lipases require a small amount of water for their catalytic activity, the excess water produced during esterification can promote the reverse hydrolysis reaction. The removal of this water, for instance with molecular sieves, can drive the reaction to completion.[21]
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄)[7] | Lipases (e.g., from Candida antarctica)[13] |
| Reaction Temperature | High (Reflux conditions, often >100°C)[1] | Mild (Typically 40-60°C)[13] |
| Reaction Time | Generally shorter (1-10 hours)[7] | Can be longer (several hours to >24 hours)[22] |
| Yield | High, but often requires a large excess of one reactant.[6] | Generally high, with high conversion rates.[13] |
| Selectivity | Lower, potential for side reactions. | High, due to enzyme specificity.[12] |
| Byproducts | Water, potential for dehydration and ether formation from alcohols. | Primarily water. |
| Solvent | Often uses excess alcohol as a solvent or a non-polar solvent.[2] | Can be performed in organic solvents or solvent-free.[14][20] |
| Catalyst Reusability | Generally not reusable; requires neutralization. | High reusability, especially with immobilized enzymes.[17][18] |
| Environmental Impact | Use of corrosive acids, high energy consumption, and potential for hazardous waste. | Milder conditions, biodegradable catalyst, and lower energy consumption, making it a "greener" alternative.[13] |
| Economic Considerations | Lower initial catalyst cost. | Higher initial enzyme cost, but can be offset by reusability and reduced downstream processing.[8][23][24][25] |
Visualizing the Workflows
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of methyl p-hydroxybenzoate.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of methyl p-hydroxybenzoate.
Conclusion and Future Outlook
Both chemical and enzymatic synthesis routes offer viable methods for the production of hydroxybenzoate esters. The traditional Fischer esterification is a robust and well-established method, particularly for large-scale production where the cost of the acid catalyst is minimal. However, it is often associated with harsh reaction conditions, the use of corrosive materials, and a larger environmental footprint.
In contrast, enzymatic synthesis presents a more sustainable and selective alternative. The milder reaction conditions, high product purity, and the potential for catalyst reuse make it an attractive option, especially for the synthesis of high-value esters or when "green" chemistry principles are a priority.[13] The primary drawback has historically been the higher cost of enzymes, but ongoing advancements in enzyme immobilization and production are continuously improving the economic feasibility of biocatalytic processes.[8][23][25]
For researchers and drug development professionals, the choice between these two methods will depend on a variety of factors, including the scale of synthesis, the desired purity of the product, cost considerations, and the importance of environmental sustainability. As the demand for greener and more efficient chemical processes grows, enzymatic synthesis is poised to play an increasingly significant role in the future of ester production.
References
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Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]
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Why does excess alcohol promote product formation in a Fischer esterification? (Explain using le chateliers principle.). (n.d.). Retrieved from [Link]
- G-C. Rio, M. D. B. de la, C. G., F. J. H., & G. M. (n.d.). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega.
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Lipase-Catalyzed Biochemical Reactions in Novel Media: A Review. (n.d.). Retrieved from [Link]
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Fischer Esterification. (n.d.). Retrieved from [Link]
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Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Technical–Economic Assessment—The Missing Piece for Increasing the Attractiveness of Applied Biocatalysis in Ester Syntheses? - MDPI. (n.d.). Retrieved from [Link]
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Continuous operation of lipase-catalyzed reactions in nonaqueous solvents: Influence of the production of hydrophilic compounds. (n.d.). Retrieved from [Link]
-
Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F. (2013, February 12). Retrieved from [Link]
-
Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G. (2021, July 6). Retrieved from [Link]
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Lipases and lipase-catalyzed esterification reactions in nonaqueous media. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
Lipases and lipase-catalyzed esterification in non-aqueous media - ResearchGate. (n.d.). Retrieved from [Link]
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What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method? (n.d.). Retrieved from [Link]
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Techno-Economic Analysis of Interesterification for Biodiesel Production | Energy & Fuels. (2023, February 6). Retrieved from [Link]
-
Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals - Infinita Biotech. (n.d.). Retrieved from [Link]
-
Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%) - ResearchGate. (n.d.). Retrieved from [Link]
-
Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems - PubMed. (n.d.). Retrieved from [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (n.d.). Retrieved from [Link]
-
Intrinsic effects of solvent polarity on enzymic activation energies - PubMed. (n.d.). Retrieved from [Link]
-
Maximizing cost efficiency through enzyme immobilization - Solidzymes. (2025, February 20). Retrieved from [Link]
-
Impact of immobilization technology in industrial and pharmaceutical applications - PMC. (n.d.). Retrieved from [Link]
-
Fischer Esterification - YouTube. (2012, July 9). Retrieved from [Link]
-
Industrial use of immobilized enzymes | Scilit. (n.d.). Retrieved from [Link]
-
(PDF) Technical–Economic Assessment—The Missing Piece for Increasing the Attractiveness of Applied Biocatalysis in Ester Syntheses? - ResearchGate. (2023, January 10). Retrieved from [Link]
-
Fischer Esterification Issue : r/chemistry - Reddit. (2025, July 31). Retrieved from [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved from [Link]
-
(PDF) A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production - ResearchGate. (2025, August 7). Retrieved from [Link]
-
A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production - Taylor & Francis. (n.d.). Retrieved from [Link]
-
A Review on Immobilization Techniques and Impact of Enzyme Immobilization Technology in Industrial and Pharmaceutical Applications - IJIRT. (n.d.). Retrieved from [Link]
-
Experimental setup for lipase catalyzed methyl benzoate transesteri fi... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. (n.d.). Retrieved from [Link]
-
(PDF) A review on synthesis of paraben and applications of preservatives - ResearchGate. (n.d.). Retrieved from [Link]
-
287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (n.d.). Retrieved from [Link]
-
Separation of Paraben Preservatives by Reversed-Phase HPLC Application - Agilent. (n.d.). Retrieved from [Link]
-
METHYL p-HYDROXYBENZOATE. (n.d.). Retrieved from [Link]
- CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents. (n.d.).
-
synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
A Simple Solvent Collection Technique for a Dispersive Liquid-Liquid Microextraction of Parabens From Aqueous Samples Using Low-Density Organic Solvent - PubMed. (n.d.). Retrieved from [Link]
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A Researcher's Guide to the In Vitro Metabolism of Paraben Isomers
Introduction
Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties.[1][2][3] The safety and metabolism of parabens are of significant interest to researchers and drug development professionals, particularly concerning their potential endocrine-disrupting activities.[4][5] Understanding the metabolic fate of different paraben isomers in relevant biological systems is crucial for accurate risk assessment. This guide provides a comprehensive comparison of the metabolism of common paraben isomers—methylparaben, ethylparaben, propylparaben, and butylparaben—in cell cultures, supported by experimental data and detailed protocols.
The metabolic pathway of parabens primarily involves a two-step process.[6][7] The initial and major route is the hydrolysis of the ester bond by carboxylesterases, yielding p-hydroxybenzoic acid (PHBA) and the corresponding alcohol.[1][8][9] PHBA, the principal metabolite, can then undergo Phase II conjugation reactions, including sulfation and glucuronidation, to facilitate its excretion.[3][7] A subordinate pathway involves the direct sulfation or glucuronidation of the parent paraben compound.[6]
This guide will delve into the nuances of these metabolic pathways for different paraben isomers, highlighting the influence of alkyl chain length on metabolic rates and enzyme kinetics. We will explore these processes in various cell lines commonly used in toxicological and pharmacological research, providing a framework for designing and interpreting in vitro paraben metabolism studies.
Comparative Metabolism of Paraben Isomers
The rate and pathway of paraben metabolism are significantly influenced by the length of the alkyl ester chain. In general, the susceptibility to hydrolysis by carboxylesterases and the subsequent conjugation reactions vary among methyl-, ethyl-, propyl-, and butylparaben.
Influence of Alkyl Chain Length on Metabolism
Studies have consistently shown that the cytotoxic effects of parabens increase with the length of the alkyl side chain.[2][10] For instance, butylparaben and isobutylparaben are more toxic to hepatocytes than propyl- and isopropylparabens, while ethyl- and methylparabens are less toxic.[10] This trend in toxicity is inversely related to the rate of hydrolysis in some systems. For example, in human liver microsomes, the half-life of hydrolysis increases with alkyl chain length, ranging from 22 minutes for methylparaben to 87 minutes for butylparaben.[3] This suggests that the parent compound, rather than the primary metabolite PHBA, is the main driver of cytotoxicity.[10]
However, the preference of different carboxylesterase isozymes for paraben isomers can vary. In extracts from transformed keratinocytes, the esterase activity prefers butylparaben and decreases with shorter alkyl chains.[8] Conversely, the most prominent esterase in subcutaneous fat tissue favors methylparaben, with activity decreasing as the chain length increases.[8]
Key Metabolic Enzymes and Their Roles
Carboxylesterases (CESs): These enzymes are central to the Phase I metabolism of parabens, catalyzing their hydrolysis to PHBA.[1][8] Both CES1 and CES2 are expressed in human skin cell lines, with CES1 appearing to have a primary role in the metabolism of some ester-based compounds.[11] Notably, certain parabens can be selective substrates for specific CES isozymes; for example, butylparaben and benzylparaben are more selective for human carboxylesterase-2 in the skin compared to methylparaben or ethylparaben.[1]
UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These Phase II enzymes are responsible for conjugating both the parent parabens and their primary metabolite, PHBA.[3][7] Several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17, are involved in the glucuronidation of parabens in the liver.[3] Understanding the activity of these enzymes is crucial, as conjugation significantly impacts the clearance and potential toxicity of these compounds.
Metabolic Pathways Overview
The primary metabolic pathways for paraben isomers are illustrated below. The dominant pathway involves hydrolysis by carboxylesterases, followed by conjugation of the resulting p-hydroxybenzoic acid. A less prominent pathway involves the direct conjugation of the intact paraben.
Caption: Primary metabolic pathways of paraben isomers.
Experimental Protocols for In Vitro Metabolism Studies
To facilitate reproducible and reliable research, this section provides detailed protocols for assessing paraben metabolism in cell cultures.
Cell Culture and Treatment
A variety of cell lines can be employed to model different tissues. For instance, Caco-2 cells are a well-established model for intestinal absorption and metabolism, while hepatocytes are suitable for studying liver metabolism.[12][13] Skin cell lines like HaCaT or primary keratinocytes can be used to investigate dermal metabolism.[8][11]
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Paraben Treatment: Prepare stock solutions of the desired paraben isomers in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solutions in cell culture medium to the final desired concentrations. Ensure the final solvent concentration does not exceed a level that causes cytotoxicity (typically <0.1%).
-
Incubation: Remove the existing medium from the cells and replace it with the paraben-containing medium. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At each time point, collect both the cell culture medium and the cells. The medium will contain secreted metabolites, while the cell lysate will provide information on intracellular concentrations of the parent compound and its metabolites.
Sample Preparation and Analysis
Accurate quantification of parabens and their metabolites requires robust sample preparation and sensitive analytical techniques.
Protocol for Sample Preparation:
-
Medium: Centrifuge the collected medium to remove any cellular debris. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for concentration and clean-up.[14]
-
Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable method (e.g., sonication in methanol or freeze-thaw cycles). Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Enzymatic Hydrolysis (for total paraben analysis): To measure conjugated metabolites, samples can be treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to their parent forms.[14]
Analytical Methodology: HPLC and LC-MS/MS High-performance liquid chromatography (HPLC) with UV detection and, more sensitively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the simultaneous determination of parabens and their metabolites.[14][15]
Typical HPLC-UV Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[15]
-
Detection: UV detection at approximately 254 nm.[15]
LC-MS/MS for Enhanced Sensitivity: LC-MS/MS offers superior sensitivity and specificity, allowing for the detection of low levels of metabolites. Electrospray ionization (ESI) is a common ionization source used for paraben analysis.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro paraben metabolism study.
Caption: Workflow for in vitro paraben metabolism studies.
Comparative Data on Paraben Isomer Metabolism
The following table summarizes representative kinetic data for the metabolism of different paraben isomers. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Paraben Isomer | Cell/Tissue Type | Key Enzyme(s) | Metabolic Outcome | Reference |
| Methylparaben | Human Liver Microsomes | Esterases, UGTs | Rapid hydrolysis (t1/2 ≈ 22 min) and glucuronidation. | [3] |
| Human Skin | Carboxylesterases | Hydrolyzed to PHBA. | [1][8] | |
| Ethylparaben | Human Liver Microsomes | Esterases, UGTs | Hydrolysis and glucuronidation. | [3] |
| Human Skin | Carboxylesterases | Hydrolyzed to PHBA. | [1] | |
| Propylparaben | Human Liver Microsomes | Esterases, UGTs | Slower hydrolysis than methylparaben. | [3] |
| Isolated Rat Hepatocytes | Carboxylesterases | Parent compound associated with cytotoxicity. | [10] | |
| Butylparaben | Human Liver Microsomes | Esterases, UGTs | Slowest hydrolysis among common parabens (t1/2 ≈ 87 min). | [3] |
| Human Skin | Carboxylesterase-2 | Selective substrate for hydrolysis. | [1] |
Conclusion
The in vitro metabolism of paraben isomers is a complex process influenced by the specific isomer, the cell type being investigated, and the expression levels of key metabolic enzymes. This guide has provided a framework for understanding and investigating these processes. The general trend of increased biological activity and decreased rate of hydrolysis with increasing alkyl chain length underscores the importance of studying a range of isomers. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in toxicology, pharmacology, and drug development, enabling more informed and robust assessments of paraben safety.
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Prusakiewicz, J. J., et al. (2007). Hydrolysis of a series of parabens by skin microsomes and cytosol from human and minipigs and in whole skin in short-term culture. PubMed. Available at: [Link]
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Nakagawa, Y., et al. (1998). Mechanism of p-hydroxybenzoate ester-induced mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes. PubMed. Available at: [Link]
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Lobemeier, C., et al. (1996). Hydrolysis of parabenes by extracts from differing layers of human skin. PubMed. Available at: [Link]
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Lakeram, M., et al. (2006). Paraben transport and metabolism in the biomimetic artificial membrane permeability assay (BAMPA) and 3-day and 21-day Caco-2 cell systems. PubMed. Available at: [Link]
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Kolatorova, L., et al. (2017). Common pathways of metabolism of methyl paraben, ethyl paraben, propyl paraben, and butyl paraben. ResearchGate. Available at: [Link]
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Prusakiewicz, J. J., et al. (2007). Hydrolysis of a series of parabens by skin microsomes and cytosol from human and minipigs and in whole skin in short-term culture. OSTI.GOV. Available at: [Link]
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Mishra, D., et al. (2012). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. PubMed. Available at: [Link]
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Gosens, I., et al. (2015). A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben. PubMed. Available at: [Link]
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Wang, L., et al. (2020). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. SciSpace. Available at: [Link]
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Wang, L., et al. (2013). Analytical Methods. CORE. Available at: [Link]
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Roman, M., et al. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. JSciMed Central. Available at: [Link]
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St-Hilaire, A., et al. (2016). Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines. PMC. Available at: [Link]
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De la Torre, C., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. PubMed. Available at: [Link]
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Final Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, and Butylparaben. (n.d.). Science.gov. Available at: [Link]
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Vo, T. T. B., & Jeung, E. B. (2017). Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]
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Prusakiewicz, J. J., et al. (2007). Parabens inhibit human skin estrogen sulfotransferase activity: Possible link to paraben estrogenic effects. ResearchGate. Available at: [Link]
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Abbas, S., et al. (2010). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. PubMed. Available at: [Link]
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Wang, L., et al. (2017). Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS). PMC. Available at: [Link]
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Stanciu, G., et al. (2018). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. Available at: [Link]
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Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in Cosmetic Products. (2008). ResearchGate. Available at: [Link]
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Abbas, S., et al. (2010). Metabolic routes for parabens in man. ResearchGate. Available at: [Link]
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Gasilina, E. V., et al. (2016). Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA. PubMed. Available at: [Link]
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Lu, H., & Liu, J. (2013). Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences. PMC. Available at: [Link]
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A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Available at: [Link]
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Lu, H., & Liu, J. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PMC. Available at: [Link]
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4-Hydroxybenzoic acid. (n.d.). Wikipedia. Available at: [Link]
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Quick, M. P., & Sharratt, M. (1977). Studies of the metabolic fate of p-hydroxybenzoic acid in male and female cats. PubMed. Available at: [Link]
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HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Available at: [Link]
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High Throughput Analysis of Phthalates and Parabens in Cosmetics. (n.d.). Waters Corporation. Available at: [Link]
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Biocatalytic production of para-hydroxybenzoic acid (p-HBA) from methanol and methane. (n.d.). Stanford University. Available at: [Link]
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Safety Operating Guide
Isopropyl 3-hydroxybenzoate proper disposal procedures
As a Senior Application Scientist, I understand that proper chemical handling extends far beyond the bench. Ensuring the safe and compliant disposal of laboratory reagents is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Isopropyl 3-hydroxybenzoate, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Assessment: The Foundation of Safe Disposal
A definitive, peer-reviewed Safety Data Sheet (SDS) specifically for Isopropyl 3-hydroxybenzoate is not consistently available across all major suppliers. In such cases, a prudent and scientifically sound approach is to assess the potential hazards by examining structurally similar compounds. This practice, rooted in the principles of structure-activity relationships, allows us to anticipate the likely toxicological and chemical properties and implement appropriate safety protocols.
The hazards associated with isomers and related benzoate compounds strongly suggest that Isopropyl 3-hydroxybenzoate should be handled as a hazardous substance. Key concerns include irritation, potential sensitization, and oral toxicity.
| Compound | CAS Number | Key Hazards | Source |
| Methyl 3-hydroxybenzoate | 19438-10-9 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | Sigma-Aldrich |
| Isopropylparaben (4-hydroxy isomer) | 4191-73-5 | Causes skin irritation; May cause an allergic skin reaction; Causes serious eye irritation.[1][2] | ChemicalBook, Fisher Scientific[1][2] |
| 3-Hydroxybenzoic Acid | 99-06-9 | May cause severe eye irritation and possible injury; May cause skin, respiratory, and digestive tract irritation.[3] | Cole-Parmer[3] |
The Cardinal Rules of Disposal
Before detailing the step-by-step procedure, it is essential to understand the fundamental principles that govern the disposal of this and similar laboratory chemicals:
-
Never Discharge to Sewer Systems: Isopropyl 3-hydroxybenzoate and its related compounds must not be poured down the drain.[1][4] This practice can disrupt wastewater treatment processes and harm aquatic ecosystems.
-
Do Not Mix with General Waste: This chemical is not suitable for disposal in regular trash. It requires specific handling and treatment to neutralize its potential hazards.
-
Utilize Professional Disposal Services: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6] These entities are equipped to handle and treat hazardous materials in accordance with federal and local regulations.[5]
Step-by-Step Disposal Protocol for Isopropyl 3-hydroxybenzoate
This protocol provides a direct workflow from waste generation at the bench to final removal from your facility.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste. Isopropyl 3-hydroxybenzoate waste may exist in several forms:
-
Unused or Expired Pure Compound: The original chemical in its container.
-
Contaminated Labware: Items such as gloves, weighing paper, or pipette tips that have come into direct contact with the chemical.
-
Solutions: Aqueous or solvent-based solutions containing the compound.
Action: Segregate these waste streams based on their physical state (solid vs. liquid) and chemical compatibility. For instance, do not mix a solvent-based solution of Isopropyl 3-hydroxybenzoate with an aqueous waste stream in the same container. All chemical waste must be segregated by compatibility to prevent dangerous reactions.[5]
Step 2: Select the Appropriate Waste Container
Container integrity is non-negotiable for safety and compliance.
Action:
-
Choose a container that is chemically compatible with Isopropyl 3-hydroxybenzoate. High-density polyethylene (HDPE) containers are generally a safe choice.[5][7]
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.
-
For liquid waste, never fill a container to more than 90% of its capacity to allow for vapor expansion.[7]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.
Action:
-
Obtain a hazardous waste tag from your institution's EHS department.[5]
-
Fill out the tag completely and legibly. You must include:
-
The full, unabbreviated chemical name: "Isopropyl 3-hydroxybenzoate".
-
The concentration and total quantity of the waste.
-
For mixtures, list all components and their approximate percentages.[5]
-
The date the waste was first added to the container.
-
-
Affix the tag securely to the container.
Step 4: Safe On-Site Storage (Satellite Accumulation)
Labs must have a designated area for the temporary storage of hazardous waste before pickup. This is known as a Satellite Accumulation Area (SAA).[8]
Action:
-
Store the labeled waste container in your designated SAA.
-
The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[8]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
Step 5: Scheduling Waste Removal
Accumulated waste must be removed from the laboratory in a timely manner.
Action:
-
Once the waste container is full or you have finished the experiments generating this waste, contact your institution's EHS office to schedule a pickup.[5]
-
Provide them with the necessary information from your waste tag. Do not allow waste to accumulate in the lab for extended periods. Under EPA regulations for academic labs, hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[9]
Isopropyl 3-hydroxybenzoate Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Isopropyl 3-hydroxybenzoate waste.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
Emergency Procedures for Spills
In the event of an accidental spill, a quick and correct response is critical to minimize exposure and environmental impact.
Action Plan for Small Spills:
-
Alert Personnel: Immediately notify others in the area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side-shields, a lab coat, and nitrile gloves.[4]
-
Containment: If the material is a solid, prevent it from becoming airborne. Do not sweep. Gently cover with an absorbent pad.
-
Cleanup: For solids, carefully scoop the material into a designated waste container.[10] For liquids, absorb with an inert material (e.g., vermiculite or sand), then collect the absorbed material into the waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Dispose: Label the cleanup debris as "Spill Debris containing Isopropyl 3-hydroxybenzoate" and dispose of it as hazardous waste.
By adhering to this comprehensive guide, you are not only complying with regulations but are also actively participating in a culture of safety that is paramount in the scientific community.
References
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Cole-Parmer. Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]
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New Jersey Department of Health. Isopropyl alcohol, Hazardous Substance Fact Sheet. [Link]
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Chemchart. Isopropyl 3-hydroxybenzoate (53631-77-9). [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Sodium benzoate. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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ScienceLab.com. Material Safety Data Sheet - Sodium Benzoate. [Link]
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A Comprehensive Guide to the Safe Handling of Isopropyl 3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the foundation of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling Isopropyl 3-hydroxybenzoate. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a trusted resource for your laboratory operations.
Understanding the Risks: Hazard Profile of Isopropyl 3-hydroxybenzoate
Based on data from analogous compounds, Isopropyl 3-hydroxybenzoate is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion of this compound may be harmful.[2][3]
-
Potential for Allergic Skin Reaction: Some related compounds can cause an allergic skin reaction.
Given these potential hazards, the implementation of appropriate personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE) for Isopropyl 3-hydroxybenzoate
The selection of PPE is your primary defense against chemical exposure. The following table outlines the recommended PPE for handling Isopropyl 3-hydroxybenzoate in various laboratory settings.
| Operational Context | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (mg scale) in a well-ventilated area | Safety glasses with side shields | Disposable nitrile gloves (for splash protection only, change immediately upon contact) | Standard laboratory coat | Not generally required |
| Standard Laboratory Operations (gram scale) or in areas with moderate ventilation | Chemical safety goggles | Butyl rubber gloves | Chemical-resistant lab coat or apron | Half-face respirator with organic vapor cartridges (black label) if ventilation is insufficient or when handling powders. |
| Large-Scale Operations or in poorly ventilated areas | Face shield worn over chemical safety goggles | Butyl rubber gloves | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor cartridges (black label) |
| Emergency Spill Response | Full-face respirator with organic vapor cartridges (black label) | Heavy-duty butyl rubber gloves | Chemical-resistant suit and boots | Self-contained breathing apparatus (SCBA) may be necessary for large spills in confined spaces. |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Eye and Face Protection: The potential for serious eye irritation necessitates, at a minimum, safety glasses with side shields. When there is a risk of splashing, chemical safety goggles that form a seal around the eyes are required.[1] For larger-scale operations where the risk of splashing is higher, a face shield should be worn in conjunction with goggles to protect the entire face.
-
Hand Protection: The choice of gloves is critical. While disposable nitrile gloves offer convenience and some protection against a range of chemicals, they have poor resistance to esters and should only be used for incidental splash protection, with immediate removal and replacement upon contact.[4] For prolonged or direct contact, butyl rubber gloves are recommended as they provide better protection against esters.[5] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection: Aromatic esters can be volatile, and their dusts or vapors can cause respiratory irritation.[1][2] In well-ventilated areas, additional respiratory protection may not be necessary for small-scale work. However, if you are working with larger quantities, in an area with limited ventilation, or if the substance is a powder, a respirator is essential. A half-face or full-face respirator equipped with organic vapor cartridges (identified by their black color) is the appropriate choice.[6]
Visualizing Your PPE Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling Isopropyl 3-hydroxybenzoate.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
Operational Plan: Safe Handling and Disposal
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read and understand the safety information for Isopropyl 3-hydroxybenzoate and its analogs.
-
Engineering Controls: Whenever possible, handle Isopropyl 3-hydroxybenzoate in a chemical fume hood to minimize inhalation exposure.
-
Donning PPE: Put on all required PPE as determined by your risk assessment before entering the handling area.
-
Dispensing: When weighing or transferring the chemical, avoid creating dust. If it is a solid, handle it with care. If it is a liquid, pour carefully to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves. Clean any contaminated surfaces.
-
Storage: Store Isopropyl 3-hydroxybenzoate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: A Matter of Responsibility
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Waste Segregation: Do not mix Isopropyl 3-hydroxybenzoate waste with other waste streams unless you have confirmed their compatibility.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "Isopropyl 3-hydroxybenzoate." Do not use abbreviations.
-
Container Management: Waste containers should be kept closed except when adding waste. They should be stored in a designated, secure area with secondary containment to prevent spills.
-
Empty Container Disposal: Empty containers that held Isopropyl 3-hydroxybenzoate must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing and allowing them to air dry in a fume hood, the containers can be disposed of in the regular trash after defacing the label.[7][8]
-
Disposal Method: Isopropyl 3-hydroxybenzoate waste should be disposed of through an approved hazardous waste disposal service. Incineration is a common and effective method for the disposal of organic compounds.[9] Never dispose of this chemical down the drain or in the regular trash.[8]
Visualizing the Disposal Workflow
This diagram provides a clear, step-by-step guide to the proper disposal of Isopropyl 3-hydroxybenzoate waste.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of chemical waste.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a secure and productive research environment.
References
- Current time information in Philadelphia, PA, US. (n.d.). Google.
-
Carl ROTH. (2021, August 9). Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
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3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]
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Toxicology Excellence for Risk Assessment. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
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University of California, San Diego Environmental, Health and Safety. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
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Northwestern University Environmental Health and Safety. (n.d.). Cartridge Selection. Retrieved from [Link]
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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University of California, Los Angeles Emergency and Safety Services. (n.d.). Glove Selection. Retrieved from [Link]
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Global Industrial. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]
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Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
